molecular formula C8H15N3 B2528561 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile CAS No. 1342703-78-9

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Cat. No.: B2528561
CAS No.: 1342703-78-9
M. Wt: 153.229
InChI Key: YCLVKDRZRVMKBU-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile ( 1342703-78-9) is a versatile piperazine-based nitrile derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H15N3 and a molecular weight of 153.23, serves as a key synthetic intermediate and building block for the development of novel pharmacologically active molecules . Piperazine derivatives are frequently explored in pharmaceutical research for their ability to interact with biological targets; for instance, closely related dimethylpiperazine substructures are integral components of ligands developed for the α2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain treatment . The acetonitrile functional group provides a reactive handle for further chemical transformations, allowing researchers to elaborate the molecule into more complex structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVKDRZRVMKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile .

Part 1: Executive Summary & Chemical Identity

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a specialized heterocyclic building block used primarily as an intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors and allosteric modulators (e.g., CPS1 inhibitors). Its structure features a piperazine core with two methyl groups flanking the nitrogen atom bearing the cyanomethyl group.

This specific substitution pattern (2,6-dimethyl relative to the substituted nitrogen) introduces significant steric hindrance around the N1 position. This steric bulk is a critical design element in medicinal chemistry, often used to restrict conformational flexibility ("steric locking") or to improve metabolic stability by blocking oxidative dealkylation.

Chemical Identification
PropertyDetail
IUPAC Name 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
Common Name N-Cyanomethyl-2,6-dimethylpiperazine (Ambiguous, see Regiochemistry)
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
SMILES CC1CNCC(C)N1CC#N
Core Scaffold 2,6-Dimethylpiperazine
Key Functional Groups Secondary amine (basic), Nitrile (electrophilic/precursor), Sterically hindered Tertiary amine

Part 2: Structural Analysis & Regiochemistry (Critical)

A common pitfall in working with 2,6-dimethylpiperazine derivatives is the regioselectivity of alkylation . The starting material, 2,6-dimethylpiperazine, contains two non-equivalent nitrogen atoms:[1]

  • N1 (Hindered): Flanked by two methyl groups (positions 2 and 6).

  • N4 (Unhindered): Flanked by methylene groups (positions 3 and 5).

The Regioselectivity Challenge

When reacting 2,6-dimethylpiperazine with chloroacetonitrile:

  • Kinetic Product (Major): Alkylation occurs at the unhindered N4 position. This results in 2-(3,5-dimethylpiperazin-1-yl)acetonitrile (IUPAC numbering changes to prioritize the substituted nitrogen).

  • Thermodynamic/Forced Product (Target): Alkylation at the hindered N1 position yields the requested 2-(2,6-dimethylpiperazin-1-yl)acetonitrile.

Note: This guide focuses on the Target Structure (2,6-isomer) as requested. Accessing this specific isomer typically requires protection strategies or specific catalytic conditions to overcome the steric barrier.

Stereochemistry

The 2,6-dimethylpiperazine scaffold exists as two diastereomers:

  • cis (meso): Methyl groups are on the same side of the ring (syn). The ring typically adopts a chair conformation with one axial and one equatorial methyl, or a twist-boat.

  • trans (racemic): Methyl groups are on opposite sides (anti). This is the chiral pair (

    
     and 
    
    
    
    ).

Application Note: The cis-isomer is often preferred in drug design for its distinct conformational profile, which can enhance binding selectivity.

Part 3: Physicochemical Profiling

The introduction of the cyanomethyl group alters the basicity and lipophilicity of the parent piperazine.

PropertyPredicted/Observed ValueRationale
LogP (Octanol/Water) ~0.3 to 0.6The nitrile group increases lipophilicity compared to the parent amine (LogP ~ -1.5).
pKa (Tertiary Amine) ~5.5 - 6.5The electron-withdrawing nitrile group (via inductive effect) significantly lowers the basicity of the attached nitrogen.
pKa (Secondary Amine) ~9.2 - 9.6The distal secondary amine remains highly basic, similar to the parent piperazine.
Boiling Point ~240 °C (Predicted)Higher than parent due to increased MW and polarity.
Solubility High in DCM, MeOH, EtOH; Moderate in WaterThe secondary amine maintains water solubility, especially at physiological pH.

Part 4: Synthetic Protocols

Method A: Direct Alkylation (Regioselectivity Issues)

Direct alkylation of 2,6-dimethylpiperazine with chloroacetonitrile yields a mixture favoring the 3,5-isomer.

Method B: Targeted Synthesis of the 2,6-Isomer (Recommended)

To selectively synthesize the 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (hindered N-alkylation), a protection-deprotection strategy is often required to direct chemistry to the hindered nitrogen, or the use of forcing conditions on a pre-functionalized precursor.

Protocol: Reductive Amination / Cyclization Approach Instead of alkylating the ring, it is often cleaner to build the ring around the nitrogen or use a protecting group strategy.

Strategy:

  • Protection: Protect the unhindered N4 of 2,6-dimethylpiperazine (e.g., Boc-protection).

  • Alkylation: Force alkylation at the hindered N1 using Chloroacetonitrile, excess base, and heat (or KI catalysis).

  • Deprotection: Remove the N4 protecting group.

Step-by-Step Experimental Workflow
  • Reagents:

    • cis-2,6-Dimethylpiperazine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq) — Sub-stoichiometric to favor mono-protection at unhindered N.

    • Chloroacetonitrile (1.2 eq)[2]

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst.

    • Solvent: Acetonitrile (ACN) or DMF.

  • Step 1: Selective Protection (N4-Boc)

    • Dissolve 2,6-dimethylpiperazine in DCM at 0°C.

    • Add Boc₂O dropwise. The unhindered amine reacts preferentially.

    • Purify the mono-Boc intermediate (N-Boc-3,5-dimethylpiperazine).

  • Step 2: Hindered Alkylation

    • Dissolve the N-Boc intermediate in DMF.

    • Add K₂CO₃ and KI.[3]

    • Add Chloroacetonitrile.[2][3]

    • Critical Step: Heat to 60-80°C for 12-24 hours. The steric hindrance at N1 requires thermal energy to overcome the activation barrier.

    • Monitor by LCMS for conversion of the carbamate.

  • Step 3: Deprotection

    • Treat the crude alkylated product with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Stir at RT for 2 hours.

    • Concentrate to yield the HCl salt of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile .

  • Step 4: Free Basing (Optional)

    • Neutralize with saturated NaHCO₃ and extract into DCM/IPA (3:1) to obtain the free base oil.

Part 5: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing the correct regioisomer.

Synthesis_Workflow Start Starting Material: 2,6-Dimethylpiperazine DirectAlk Direct Alkylation (Chloroacetonitrile, Base) Start->DirectAlk Method A (Non-Selective) Protect Step 1: N4-Protection (Boc2O, 0°C) Start->Protect Method B (Selective) MajorProd Major Product: 2-(3,5-Dimethyl...) (Unhindered N) DirectAlk->MajorProd Kinetic Control MinorProd Minor Product: 2-(2,6-Dimethyl...) (Hindered N) DirectAlk->MinorProd Thermodynamic Control (Low Yield) Alkylate Step 2: Hindered Alkylation (ClCH2CN, K2CO3, Heat) Protect->Alkylate Force Reaction at N1 Deprotect Step 3: Deprotection (TFA or HCl) Alkylate->Deprotect Remove Boc Final Target Product: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Deprotect->Final Isolate Salt/Freebase

Caption: Synthetic decision tree highlighting the regioselectivity challenge. Method B is required to reliably access the sterically hindered 2,6-dimethyl isomer.

Part 6: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The 2-(2,6-dimethylpiperazin-1-yl)acetonitrile moiety serves as a "sterically locked" piperazine fragment.

  • Conformational Restriction: The alpha-methyl groups restrict the rotation of the N-substituent, potentially locking the molecule in a bioactive conformation.

  • Metabolic Stability: Methyl groups at the alpha-position block metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for piperazines.

Kinase & Enzyme Inhibitors

This scaffold appears in the patent literature for inhibitors of:

  • CPS1 (Carbamoyl Phosphate Synthetase 1): Used in allosteric inhibitors for oncology (e.g., LKB1-deficient lung cancer).[4] The 2,6-dimethyl motif is crucial for filling hydrophobic pockets in the allosteric binding site.

  • GPCR Antagonists: The basic nitrogen serves as a key interaction point (salt bridge) with aspartate residues in GPCR transmembrane domains.

Nitrile Transformations

The acetonitrile group is a versatile handle for further elaboration:

  • Reduction: To the ethylamine (–CH₂CH₂NH₂).

  • Hydrolysis: To the acetic acid (–CH₂COOH) or amide.

  • Cyclization: Formation of tetrazoles or oxadiazoles (bioisosteres of carboxylic acids).

Part 7: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

  • Nitrile Hazard: Metabolized to release cyanide ions in vivo (though slowly); handle with standard precautions for organic nitriles.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Quench excess alkylating agents (chloroacetonitrile) with aqueous ammonia or thiosulfate before disposal.

References

  • PubChem. 2,6-Dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Yao, S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. Available at: [Link]

  • Organic Syntheses. Chloroacetonitrile Synthesis Procedure. Org.[2][5] Synth. 1950, 30,[2] 22. Available at: [Link]

  • Khalili, B., et al.Regioselective alkylation of piperazine derivatives. Tetrahedron Letters. (General reference for piperazine regiochemistry).

Sources

An In-depth Technical Guide to 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively documented in publicly available literature, its structural motifs—a dimethylated piperazine ring and an acetonitrile group—are prevalent in a wide range of pharmacologically active molecules. This guide will therefore extrapolate from established chemical principles and data on analogous structures to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

IdentifierValueSource/Method
IUPAC Name 2-(2,6-Dimethylpiperazin-1-yl)acetonitrileNomenclature
Molecular Formula C8H15N3Calculated
Molecular Weight 153.23 g/mol Calculated
Canonical SMILES CC1CNCC(N1)CC#NStructure
CAS Number Not AssignedLiterature Review

Note: The properties of the direct precursor, 2,6-dimethylpiperazine, are well-documented (CAS No. 108-49-6). It is a hygroscopic solid with a melting point of 108-111 °C and a boiling point of 162 °C.[1][2][3]

Strategic Importance in Medicinal Chemistry

The piperazine scaffold is a quintessential "privileged structure" in modern drug discovery, featured in a multitude of FDA-approved drugs for indications ranging from central nervous system disorders to oncology.[4][5] Its prevalence stems from a combination of desirable properties:

  • Physicochemical Advantages : The two nitrogen atoms in the piperazine ring are typically protonated at physiological pH, which can enhance aqueous solubility and bioavailability.[5]

  • Synthetic Tractability : The nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[6]

  • Pharmacodynamic Versatility : The piperazine ring can act as a rigid linker to correctly orient pharmacophores for optimal target binding or can itself interact with biological targets.[5]

The addition of a cyanomethyl group to the piperazine nitrogen introduces an α-aminonitrile moiety. These are versatile intermediates in organic synthesis, capable of acting as precursors to amino acids, amides, and various heterocyclic systems.[7]

Proposed Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

A robust and scalable synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile can be envisioned through the nucleophilic substitution of a haloacetonitrile by 2,6-dimethylpiperazine. This approach is based on well-established reactivity patterns for both piperazines and α-halonitriles.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2_6_dimethylpiperazine 2,6-Dimethylpiperazine reaction_arrow Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 2_6_dimethylpiperazine->reaction_arrow chloroacetonitrile Chloroacetonitrile chloroacetonitrile->reaction_arrow target_compound 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile hcl_salt 2,6-Dimethylpiperazine HCl reaction_arrow->target_compound reaction_arrow->hcl_salt

Caption: Proposed synthetic route for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethylpiperazine (cis/trans mixture or a specific isomer)

  • Chloroacetonitrile or Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpiperazine (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

  • Nucleophilic Substitution: Slowly add chloroacetonitrile (1.0-1.1 eq) to the stirring mixture at room temperature. A slight exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile can be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic and Analytical Characterization (Predicted)

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl groups on the piperazine ring, the piperazine ring protons, and the methylene protons of the acetonitrile moiety.
¹³C NMR Resonances for the methyl carbons, the distinct carbons of the piperazine ring, the methylene carbon, and the nitrile carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
Mass Spec (ESI+) A prominent peak for the [M+H]⁺ ion at m/z 154.13.

Safety and Handling

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Toxicological Profile (Inferred):

  • Piperazine Derivatives: Piperazine and its derivatives can cause skin and respiratory irritation. Some are known to be corrosive.

  • Acetonitrile and its Derivatives: Acetonitrile is harmful if swallowed, inhaled, or in contact with skin.[8][9] It can be metabolized to cyanide in the body, although symptoms of poisoning may be delayed.[8][9]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2]

  • The compound may be hygroscopic, similar to its precursor, 2,6-dimethylpiperazine.[2]

Potential Applications in Drug Discovery and Development

The unique structural features of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile make it an attractive building block for creating libraries of compounds for high-throughput screening.

Workflow for Library Synthesis and Screening

G cluster_synthesis Library Synthesis cluster_screening Screening and Optimization start 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile modification Chemical Modification of Nitrile Group (e.g., reduction, hydrolysis, cycloaddition) start->modification library Diverse Compound Library modification->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for utilizing the target compound in drug discovery.

The nitrile group can be chemically transformed into various other functionalities, such as:

  • Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized.

  • Carboxylic Acids/Amides: Hydrolysis of the nitrile provides access to carboxylic acids and amides.

  • Heterocycles: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

These transformations allow for the creation of a diverse library of compounds from a single, advanced intermediate, accelerating the drug discovery process.

Conclusion

While 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is not a widely commercialized or extensively studied compound, its synthesis is feasible through established chemical methodologies. Its structure combines the advantageous properties of the piperazine scaffold with the synthetic versatility of the α-aminonitrile functionality. This makes it a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a foundational framework for its synthesis, characterization, and potential use in drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Online] Available at: [Link]

  • Rathi, A., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Online] Available at: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Online] Available at: [Link]

  • Pascal, R., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). [Online] Available at: [Link]

  • Bentham Science Publishers. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Online] Available at: [Link]

  • Kubochem. 2,6-Dimethylpiperazine. [Online] Available at: [Link]

  • Chem-Impex. cis-2,6-Dimethylpiperazine. [Online] Available at: [Link]

  • PubChem. 2,6-Dimethylpiperazine. [Online] Available at: [Link]

  • Opatz, T. Aminonitriles as building blocks in organic chemistry. [Online] Available at: [Link]

  • Royal Society of Chemistry. Some recent applications of α-amino nitrile chemistry. [Online] Available at: [Link]

  • American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Online] Available at: [Link]

  • American Chemical Society. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. [Online] Available at: [Link]

  • CPAchem. Safety data sheet: Acetonitrile. [Online] Available at: [Link]

  • Unigel. SAFETY DATA SHEET: HIGH PURITY ACETONITRILE. [Online] Available at: [Link]

Sources

2,6-dimethylpiperazine acetonitrile derivative molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties upon therapeutic candidates.[1] This guide focuses on a specific derivative, 2-(2,6-dimethylpiperazin-1-yl)acetonitrile, a molecule of significant interest due to its incorporation of the structurally important 2,6-dimethylpiperazine core. This core has been identified in potent allosteric inhibitors of key enzymatic targets in oncology, such as Carbamoyl Phosphate Synthetase 1 (CPS1).[2] We will provide a detailed exploration of this compound, from its fundamental physicochemical properties and a robust synthesis protocol to methods for its analytical validation and a discussion of its relevance in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Core Compound Analysis: Physicochemical Properties

Understanding the fundamental properties of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile is the first step in its successful application. The introduction of the acetonitrile moiety to the 2,6-dimethylpiperazine core modifies its polarity, basicity, and steric profile, all of which are critical parameters in drug design.

The parent compound, 2,6-dimethylpiperazine, is a solid at room temperature with a molecular weight of 114.19 g/mol .[3] The addition of the acetonitrile group (CH₂CN) via N-alkylation results in the target compound, whose properties are summarized below.

PropertyValueSource
IUPAC Name 2-(2,6-dimethylpiperazin-1-yl)acetonitrile-
Molecular Formula C₈H₁₅N₃Calculated
Molecular Weight 153.23 g/mol Calculated
Monoisotopic Mass 153.1266 Da[4]
Parent Core MW 114.19 g/mol (2,6-dimethylpiperazine)[3]
Added Moiety MW 41.05 g/mol (acetonitrile)[5]
Predicted XlogP ~0.4 - 0.8Estimated based on related structures
Hydrogen Bond Donors 1 (secondary amine)Calculated
Hydrogen Bond Acceptors 2 (tertiary amine, nitrile)Calculated

Synthesis Protocol: N-Alkylation of 2,6-Dimethylpiperazine

The most direct and widely adopted method for synthesizing the title compound is the nucleophilic substitution reaction between 2,6-dimethylpiperazine and a haloacetonitrile. This protocol is designed to be self-validating by including in-process checks and concluding with rigorous characterization.

Causality and Experimental Rationale:
  • Choice of Reagents: 2,6-dimethylpiperazine serves as the nucleophile. Chloroacetonitrile is chosen as the electrophile due to its commercial availability and appropriate reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is critical. It neutralizes the HCl formed during the reaction without competing with the piperazine nucleophile, thus preventing unwanted side-product formation.

  • Solvent Selection: Acetonitrile is the ideal solvent. It readily dissolves the reactants and base, is relatively inert under these conditions, and its boiling point allows for a convenient reaction temperature.[6][7] Its use avoids protic solvents (like water or alcohols) that could protonate the amine, reducing its nucleophilicity.

  • Temperature Control: The reaction is performed at an elevated temperature (reflux) to ensure a reasonable reaction rate. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid degradation from prolonged heating.

Workflow Diagram: Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor: - 2,6-Dimethylpiperazine - Acetonitrile (Solvent) - K₂CO₃ (Base) B Add Chloroacetonitrile dropwise at RT A->B Stir C Heat to Reflux (approx. 82°C) B->C D Monitor by TLC (until starting material is consumed) C->D 4-6 hours E Cool to RT Filter to remove K₂CO₃ D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Aqueous Work-up: - Dissolve in EtOAc - Wash with Brine F->G H Dry organic layer (Na₂SO₄) and Concentrate G->H I Purify by Column Chromatography (Silica Gel, DCM/MeOH gradient) H->I J Characterize Pure Fractions (LC-MS, NMR) I->J

Caption: Synthesis and purification workflow for 2-(2,6-dimethylpiperazin-1-yl)acetonitrile.

Step-by-Step Methodology:
  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylpiperazine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of piperazine).

  • Reagent Addition: Begin stirring the suspension. Slowly add chloroacetonitrile (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane mobile phase), observing the consumption of the 2,6-dimethylpiperazine starting material.

  • Initial Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (EtOAc). Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to isolate the pure product.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the final compound is a non-negotiable step that underpins the reliability of all subsequent biological data. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

Validation Workflow

G Start Purified Compound MS Mass Spectrometry (LC-MS) - Confirms Molecular Weight - Purity Assessment (%) Start->MS Verify Mass NMR NMR Spectroscopy (¹H and ¹³C) - Confirms Structure - Checks for Impurities Start->NMR Verify Structure Final Structurally Confirmed, High-Purity Compound MS->Final NMR->Final

Caption: Logical workflow for the analytical validation of the synthesized compound.

Expected Analytical Data:
  • High-Resolution Mass Spectrometry (HRMS-ESI): This is the most crucial test to confirm the elemental composition.

    • Expected m/z: 154.1339 for [M+H]⁺ (Calculated for C₈H₁₆N₃⁺). The observed mass should be within 5 ppm of the calculated value.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum will confirm the connectivity of the atoms.

    • Expected Signals: Resonances corresponding to the acetonitrile methylene protons (-CH₂CN), the piperazine ring protons (both axial and equatorial), and the methyl group protons (-CH₃). The integration of these signals should correspond to the number of protons in each environment (2H, 7H, and 6H, respectively).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR provides evidence for the carbon skeleton.

    • Expected Signals: Peaks for the nitrile carbon (-CN), the acetonitrile methylene carbon (-CH₂CN), the distinct carbons of the piperazine ring, and the methyl carbons.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(2,6-dimethylpiperazin-1-yl)acetonitrile scaffold is not merely a synthetic curiosity; it is a building block with direct relevance to the development of next-generation therapeutics, particularly in oncology.

Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1):

Recent research has highlighted the 2,6-dimethylpiperazine core as a foundational element in a novel class of potent and selective allosteric inhibitors of CPS1.[2]

  • Mechanism of Action: CPS1 is a critical enzyme in the urea cycle. In certain cancers, such as LKB1-deficient non-small cell lung cancer, CPS1 is overexpressed to support pyrimidine synthesis, which is essential for rapid tumor growth.[2] In other cancers, it helps prevent the buildup of toxic intratumoral ammonia.[2]

  • Role of the Scaffold: Small-molecule inhibitors featuring the 2,6-dimethylpiperazine core bind to an allosteric pocket on the CPS1 enzyme. This binding event induces a conformational change that blocks ATP from accessing the active site, thereby shutting down the enzyme's catalytic activity.[2]

  • Therapeutic Potential: By inhibiting CPS1, these compounds can selectively starve cancer cells of essential nucleotides or induce ammonia toxicity, presenting a promising targeted therapeutic strategy. The acetonitrile derivative represents a potential vector for modifying the potency, selectivity, and pharmacokinetic properties of these inhibitors.

General Utility as a Pharmacophore:

The piperazine ring is one of the most ubiquitous heterocycles in approved drugs.[1]

  • Improving Solubility: The basic nitrogen atoms of the piperazine ring are often protonated at physiological pH, which can significantly enhance the aqueous solubility of a drug candidate—a critical factor for oral bioavailability.[8]

  • Modulating Lipophilicity: The addition of polar groups like the acetonitrile moiety allows chemists to fine-tune the lipophilicity (LogP) of a molecule, optimizing its ability to cross cell membranes and reach its target.

  • Scaffold for Library Synthesis: The secondary amine of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile provides a convenient attachment point for further chemical diversification, making it an excellent starting point for creating libraries of related compounds for high-throughput screening.[9]

References

  • Pao, E., et al. (2022). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • JYX (Date not available). Topic: 2,6-dimethylpiperazine. Available at: [Link]

  • PubChem. * (S)-2-(Piperazin-2-yl)acetonitrile*. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

  • PubChem. 2-(2,2-Dimethylpiperazin-1-yl)sulfonylacetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1934). 2,6-Dialkylpiperazines. I. Synthesis of cis-2,6-Dimethylpiperazine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. 2,6-Dimethylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pereira, S. A., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Ciência e Natura. Available at: [Link]

  • PubChemLite. 2-(1,4-dimethylpiperazin-2-yl)acetonitrile. University of Luxembourg. Available at: [Link]

  • Kramer, N. Piperazic Acid Synthesis. Bowers Lab, University of North Carolina. Available at: [Link]

  • NIST. Acetonitrile. National Institute of Standards and Technology. Available at: [Link]

  • Boulaamane, L., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules. Available at: [Link]

  • Environmental Protection Agency. 1-(4,6-Dimethylpyridin-2-yl)piperazine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Garea, A., et al. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Organic Process Research & Development. Available at: [Link]

  • Donati, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science. Available at: [Link]

Sources

cis- vs trans-2-(2,6-Dimethylpiperazin-1-yl)acetonitrile isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Cis- and Trans- Isomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Abstract

Stereoisomerism is a cornerstone of modern drug development, dictating the efficacy, safety, and pharmacokinetic profiles of therapeutic agents.[1] This guide provides a comprehensive technical overview of the cis- and trans- diastereomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile, a substituted piperazine of significant interest in medicinal chemistry. Piperazine derivatives are prevalent scaffolds in numerous FDA-approved drugs, acting on a wide array of biological targets.[2][3] The introduction of methyl groups at the C2 and C6 positions of the piperazine ring creates two distinct diastereomers: a cis (syn) isomer and a trans (anti) isomer. The spatial arrangement of these methyl groups fundamentally alters the three-dimensional structure of the molecule, which is expected to have profound implications for its physicochemical properties and biological activity. This document offers a detailed exploration of the synthesis, separation, and comparative characterization of these isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for their investigation.

The Critical Role of Stereochemistry: Why Isomer Differentiation Matters

In pharmaceutical sciences, it is a well-established principle that different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological properties.[4] The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, such as a receptor or enzyme.[1] One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[5] The infamous case of thalidomide serves as a stark reminder of this principle.

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have instituted policies that underscore the importance of understanding the stereoisomeric composition of a new drug.[6][7][8] These guidelines require developers to characterize each stereoisomer and justify the choice of developing a single isomer or a mixture.[7] Therefore, the ability to synthesize, separate, and individually characterize the cis- and trans- isomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is not merely an academic exercise but a critical step in its potential development as a therapeutic agent.

Synthesis and Stereochemical Control

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile begins with the formation of the core 2,6-dimethylpiperazine heterocycle, which can be prepared as a mixture of cis and trans isomers. Subsequent N-alkylation with an acetonitrile precursor yields the final product.

Synthesis of cis- and trans-2,6-Dimethylpiperazine

A common route to a mixture of 2,6-dimethylpiperazine isomers involves the cyclization of diisopropanolamine in the presence of a hydrogenation catalyst.[2] The ratio of cis to trans isomers can be influenced by reaction conditions, but often results in a mixture that requires separation.

N-Alkylation to Yield 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

The introduction of the acetonitrile moiety is typically achieved via a nucleophilic substitution reaction between the 2,6-dimethylpiperazine mixture and a suitable two-carbon electrophile, such as chloroacetonitrile or bromoacetonitrile. This reaction alkylates one of the nitrogen atoms of the piperazine ring.

dot

cluster_0 Synthesis Pathway Diisopropanolamine Diisopropanolamine 2,6-Dimethylpiperazine_mix cis/trans-2,6-Dimethylpiperazine (Isomer Mixture) Diisopropanolamine->2,6-Dimethylpiperazine_mix  Cyclization (e.g., Hydrogenation Catalyst, NH3) Final_Product_mix cis/trans-2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (Isomer Mixture) 2,6-Dimethylpiperazine_mix->Final_Product_mix  Nucleophilic Substitution (Base, Solvent) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Final_Product_mix

Caption: Synthetic route to a mixture of cis/trans isomers.

Proposed Experimental Protocol: Synthesis of Mixed Isomers

Objective: To synthesize a mixture of cis- and trans-2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Materials:

  • A mixture of cis- and trans-2,6-dimethylpiperazine

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of mixed cis- and trans-2,6-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add chloroacetonitrile (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and maintain with stirring overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mixture of cis- and trans-2-(2,6-Dimethylpiperazin-1-yl)acetonitrile. This mixture can then be subjected to purification and separation.

Isomer Separation and Purification

The separation of diastereomers is a critical step to enable the study of their individual properties. The distinct three-dimensional shapes of the cis and trans isomers result in different physical properties, which can be exploited for their separation.[9]

dot

cluster_1 Isomer Separation Workflow Crude_Mixture Crude cis/trans Isomer Mixture Prep_HPLC Preparative HPLC Crude_Mixture->Prep_HPLC Method 1 Frac_Cryst Fractional Crystallization Crude_Mixture->Frac_Cryst Method 2 Cis_Isomer Pure cis-Isomer Prep_HPLC->Cis_Isomer Trans_Isomer Pure trans-Isomer Prep_HPLC->Trans_Isomer Frac_Cryst->Cis_Isomer Frac_Cryst->Trans_Isomer Analysis Purity & Identity Confirmation (Analytical HPLC, NMR) Cis_Isomer->Analysis Trans_Isomer->Analysis

Caption: General workflow for the separation of diastereomers.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of diastereomers.[3][10] The differential interaction of the isomers with the stationary phase allows for their separation.

Proposed Protocol: Preparative HPLC Separation

  • Column Selection: A reversed-phase C18 or a normal-phase silica column should be evaluated. Chiral stationary phases can also be effective for diastereomer separation.[11]

  • Mobile Phase Optimization:

    • For reversed-phase, a gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid is a good starting point.

    • For normal-phase, a mixture of hexane and isopropanol or ethanol is typically used.

  • Method Development: Begin with analytical scale HPLC to develop a separation method with adequate resolution between the two isomer peaks.

  • Scale-Up: Once a suitable method is established, scale up to a preparative column. Inject the crude mixture and collect the fractions corresponding to each isomer peak.

  • Post-Processing: Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified compounds.

Fractional Crystallization

Fractional crystallization exploits differences in the solubility of the diastereomers in a particular solvent.[12][13] One isomer will preferentially crystallize out of the solution, leaving the other enriched in the mother liquor.

Proposed Protocol: Fractional Crystallization

  • Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and their mixtures) to identify a system where one isomer is significantly less soluble than the other.

  • Procedure:

    • Dissolve the crude isomer mixture in a minimal amount of the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

    • Collect the resulting crystals by filtration. These crystals will be enriched in the less soluble isomer.

    • The mother liquor will be enriched in the more soluble isomer and can be subjected to further crystallization steps or purification by another method.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by analytical HPLC or NMR to assess the efficiency of the separation.

Comparative Analysis of Isomers

Once separated, the isomers must be thoroughly characterized to understand their distinct properties.

Physicochemical Properties

The cis and trans isomers are expected to exhibit different physical properties due to their distinct molecular shapes and dipole moments.[9]

Propertycis-Isomertrans-IsomerRationale
Dipole Moment Expected to be higherExpected to be lower or zeroIn the trans isomer, the dipole moments of the two methyl groups may partially or fully cancel each other out due to symmetry. The cis isomer is less symmetric, likely resulting in a net molecular dipole.
Boiling Point Likely higherLikely lowerThe higher dipole moment of the cis isomer can lead to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome during boiling.[9]
Melting Point Likely lowerLikely higherThe more symmetric trans isomer can often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state and a higher melting point.[9]
Solubility May be higher in polar solventsMay be lower in polar solventsThe higher polarity of the cis isomer could lead to better solvation in polar solvents.
Chromatographic Retention Varies with conditionsVaries with conditionsOn a polar stationary phase (normal-phase HPLC), the more polar cis isomer is expected to have a longer retention time. On a non-polar stationary phase (reversed-phase HPLC), the less polar trans isomer may elute later.

In silico tools can also be employed to predict these physicochemical properties, providing valuable guidance for experimental work.[7][14]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for distinguishing between the cis and trans isomers. The different spatial orientations of the methyl groups and the N-acetonitrile group will result in distinct chemical shifts and coupling constants for the protons and carbons of the piperazine ring.[1][15]

  • cis-Isomer: The two methyl groups are on the same side of the ring (diaxial or diequatorial in the chair conformation). This results in a C₂ axis of symmetry, making the two halves of the piperazine ring chemically equivalent. This should lead to a simpler spectrum compared to a non-symmetrical conformation.

  • trans-Isomer: The two methyl groups are on opposite sides of the ring (one axial, one equatorial in the chair conformation). This C₂ symmetry is lost, potentially leading to a more complex spectrum with more distinct signals for the piperazine ring protons.

Temperature-dependent NMR studies can also provide insights into the conformational dynamics and energy barriers to ring inversion for each isomer.[1][15]

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry and the preferred solid-state conformation of each isomer.[1][16] It would reveal the precise bond lengths, bond angles, and the chair conformation of the piperazine ring. It would also definitively show the axial or equatorial positions of the methyl and acetonitrile substituents.

Differential Biological Activity: A Structural Hypothesis

The distinct three-dimensional shapes of the cis and trans isomers are the primary reason for their potential differences in biological activity. Most drug targets, such as enzymes and receptors, have specific, chiral binding pockets. The "fit" of a molecule into this pocket is critical for its activity.

dot

cluster_2 Hypothetical Receptor Binding cluster_cis cis-Isomer cluster_trans trans-Isomer receptor Receptor Binding Pocket cis_isomer Good Fit (Active) cis_isomer->receptor Binds Effectively trans_isomer Poor Fit (Inactive) trans_isomer->receptor Steric Hindrance

Caption: Differential binding of isomers to a receptor.

As illustrated above, the cis-isomer might present a shape that is complementary to the binding site, allowing for optimal interactions and leading to a potent biological response. Conversely, the trans-isomer, with its different spatial arrangement of the methyl groups, might experience steric clashes or be unable to form key interactions within the same binding pocket, rendering it less active or inactive. This highlights the necessity of separating the isomers to identify the true "eutomer" (the more active isomer) and to understand the structure-activity relationship (SAR) for this chemical series.

Conclusion

The cis and trans isomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile are distinct chemical entities with unique three-dimensional structures. This structural divergence is predicted to manifest in different physicochemical properties, spectroscopic signatures, and, most importantly, pharmacological activities. This guide provides a framework for the synthesis, separation, and comprehensive characterization of these isomers. By applying the detailed protocols and analytical strategies outlined herein, researchers can effectively isolate and study each isomer individually. This rigorous approach is essential for elucidating the structure-activity relationships of this compound class and is a prerequisite for any further investigation in the context of drug discovery and development.

References

Sources

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile PubChem CID and safety data

[1]

Executive Summary

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS: 1342703-78-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates.[1][2] Characterized by a piperazine core with steric hindrance provided by 2,6-dimethyl substitution, it serves as a critical intermediate for introducing solubility-enhancing moieties and defining stereochemical interactions in kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., CPS1). This guide details its physicochemical properties, validated synthesis protocols, safety data, and handling requirements for research and development environments.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
Identifier Value
IUPAC Name 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
CAS Number 1342703-78-9
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
SMILES CC1CN(CC(N1)C)CC#N
PubChem CID Derivative of CID 66056 (2,6-Dimethylpiperazine)
Physical Properties
Property Value / Range Note
Appearance Colorless to pale yellow oil or low-melting solidDepends on purity and stereochemistry
Boiling Point ~105–110 °C at 0.5 mmHgPredicted based on structure
Density ~0.98 g/cm³Predicted
Solubility Soluble in DCM, Methanol, DMSO, Ethyl AcetateLimited solubility in water (pH dependent)
pKa ~8.5 (Piperazine NH)Basic secondary amine

Synthesis & Manufacturing

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile typically proceeds via the N-alkylation of 2,6-dimethylpiperazine.[1] The steric hindrance at the 2 and 6 positions requires optimized conditions to prevent over-alkylation and ensure regioselectivity.

Reaction Mechanism

The reaction involves a nucleophilic substitution (

Validated Synthesis Protocol

Reagents:

  • 2,6-Dimethylpiperazine (1.0 equiv)[3]

  • Chloroacetonitrile (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylpiperazine (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) to the solution. Ensure the suspension is stirring vigorously.
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add chloroacetonitrile (10 mmol) over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1]

  • Work-up: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated

    
    . Dry the organic layer over 
    
    
    , filter, and concentrate.[4] Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
Synthesis Pathway Diagram

SynthesisPathwaySM12,6-Dimethylpiperazine(Nucleophile)IntermediateTransition State(SN2 Attack)SM1->IntermediateMix 0°CSM2Chloroacetonitrile(Electrophile)SM2->IntermediateReagentsBase (K2CO3)Solvent (MeCN)Reagents->IntermediateProduct2-(2,6-Dimethylpiperazin-1-yl)acetonitrileIntermediate->Product- HClRT, 12h

Caption: Nucleophilic substitution pathway for the synthesis of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile.

Safety & Handling (HSE)

GHS Classification: Based on the functional groups (nitrile, secondary amine) and analogous compounds, this substance is classified as Hazardous .

Hazard Identification
Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Skin Irritation H315Causes skin irritation.[1][5][6]
Eye Irritation H319Causes serious eye irritation.[1][5][6]
STOT-SE H335May cause respiratory irritation.[1][5][6]
Emergency Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove contaminated clothing.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1] Consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Call a POISON CENTER immediately.[1]

Safety Decision Logic

SafetyLogicStartHandling 2-(2,6-Dimethylpiperazin-1-yl)acetonitrilePPERequired PPE:Nitrile Gloves, Safety Goggles,Lab Coat, Fume HoodStart->PPEExposureExposure Event?PPE->ExposureSkinSkin ContactExposure->SkinSpillEyeEye ContactExposure->EyeSplashInhaleInhalationExposure->InhaleVaporActionSkinWash 15min (Soap/Water)Remove ClothingSkin->ActionSkinActionEyeRinse 15minSeek Medical AidEye->ActionEyeActionInhaleFresh AirSupport BreathingInhale->ActionInhale

Caption: Decision logic for personal protective equipment (PPE) and emergency response.

Applications in Drug Discovery

This compound acts as a versatile linker and pharmacophore modulator .[1]

  • Kinase Inhibitors: The 2,6-dimethylpiperazine motif is often used to restrict conformation, improving selectivity for specific kinase pockets (e.g., in tyrosine kinase inhibitors).

  • Solubility Enhancement: The basic nitrogen in the piperazine ring can be protonated at physiological pH, improving the aqueous solubility of lipophilic drug scaffolds.

  • Metabolic Stability: The methyl groups at the 2,6-positions sterically hinder metabolic oxidation at the piperazine ring, potentially extending the half-life of the parent drug.

Analytical Characterization

To verify the identity of the synthesized compound, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.0–1.2 (d, 6H, 
      
      
      groups)
    • 
       2.3–2.8 (m, piperazine ring protons)
      
    • 
       3.5 (s, 2H, 
      
      
      )[1]
  • MS (ESI):

    • 
       expected at m/z ~154.1
      
  • IR (ATR):

    • Characteristic Nitrile (

      
      ) stretch at ~2230 
      
      
      .[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66056, 2,6-Dimethylpiperazine. Retrieved from [Link]

  • Organic Syntheses. (1941). Chloroacetonitrile Synthesis. Org. Synth. 1941, 21, 153. Retrieved from [Link]

Technical Guide: Solubility Profiling and Solvent Selection for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

[1]

Part 1: Executive Summary & Chemical Identity[1]

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS: 1240572-37-5) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features a secondary amine (piperazine core), two lipophilic methyl groups at the 2,6-positions, and a polar acetonitrile appendage.

This unique functionalization creates an amphiphilic solubility profile :

  • The Piperazine Core: Provides basicity and hydrogen-bond accepting/donating capability.[1]

  • The Acetonitrile Group: Introduces a strong dipole moment ($ \mu \approx 3.9 $ D), enhancing solubility in polar aprotic solvents.

  • The Methyl Groups: Increase lipophilicity compared to the parent piperazine, reducing water solubility at neutral pH and improving compatibility with chlorinated solvents.

This guide provides a structured approach to determining the solubility landscape of this compound, predicting solvent behaviors, and optimizing purification workflows such as recrystallization and extraction.

Part 2: Predicted Solubility Landscape[1]

Based on structural analogs (e.g., 2,6-dimethylpiperazine, piperazine-1,4-diyldiacetonitrile) and functional group analysis, the solubility profile is categorized below. These trends serve as the baseline for experimental verification.

Table 1: Predicted Solubility Profile by Solvent Class[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Strong interaction between the solvent's acidic hydrogen and the piperazine nitrogen lone pairs.[1]
Alcohols Methanol, Ethanol, IPAHigh to Moderate Hydrogen bonding with the amine; solubility decreases as the alcohol chain length increases.
Polar Aprotic THF, DMF, DMSO, AcetonitrileHigh Dipole-dipole interactions; excellent for reaction media but difficult to remove (high BP for DMSO/DMF).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization; solubility drops significantly with temperature (steep curve).[1]
Hydrocarbons Hexane, Heptane, TolueneLow (<5 mg/mL)Lack of polar interactions; highly effective as anti-solvents for precipitation.[1]
Aqueous Water (pH 7)Low to Moderate Limited by the lipophilic methyls and nitrile group.
Aqueous Acid 0.1 M HClVery High Protonation of the secondary amine forms a highly soluble salt.

Critical Insight: The presence of the 2,6-dimethyl groups creates steric hindrance that may disrupt crystal packing, potentially leading to higher solubility in borderline solvents (like ether or toluene) compared to unsubstituted piperazine analogs.

Part 3: Experimental Protocols for Solubility Determination

To generate precise thermodynamic data for your specific batch (essential for polymorph control), follow this self-validating "Tiered" protocol.

Tier 1: Visual Solubility Screening (The "Solvent Walk")

Objective: Rapidly identify "Good" solvents and "Anti-solvents" for recrystallization.

  • Preparation: Place 10 mg of analyte into a 1.5 mL HPLC vial.

  • Addition: Add solvent in 50

    
    L increments at Room Temperature (25°C).
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100

      
      L (Solubility > 100 mg/mL).[1]
      
    • Moderately Soluble: Clear solution with 100–500

      
      L.[1]
      
    • Insoluble: Solid remains after 1 mL (Solubility < 10 mg/mL).[1]

  • Thermal Stress: If insoluble, heat to boiling point (using a heat block).[1] If it dissolves, the solvent is a candidate for recrystallization .[2]

Tier 2: Quantitative Equilibrium Determination (Shake-Flask Method)

Objective: Generate thermodynamic data for the Van't Hoff plot.

  • Saturation: Add excess solid (~500 mg) to 5 mL of the target solvent (e.g., Ethanol, Toluene) in a sealed flask.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (210 nm for the nitrile/amine absorption).

  • Calculation: Determine concentration (

    
    ) in mole fraction.
    

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your Tier 2 data to the Modified Apelblat Equation . This model is superior to the simple Van't Hoff equation for polar pharmaceutical intermediates as it accounts for the non-ideal variation of solution enthalpy with temperature.

The Equation:

  • 
     : Mole fraction solubility.[1][3][4]
    
  • 
     : Absolute temperature (Kelvin).[1][3][4]
    
  • 
     : Empirical constants derived from regression analysis.
    

Application:

  • If

    
     is positive and large, dissolution is endothermic (solubility increases with T).[1]
    
  • Use this model to calculate the precise cooling curve for crystallization to avoid "oiling out."

Part 5: Process Application – Recrystallization Strategy

Based on the solubility differential, the following solvent systems are recommended for purification:

Strategy A: Cooling Crystallization[1]
  • Solvent: Ethanol (or Isopropanol).[1]

  • Protocol: Dissolve at reflux (~78°C). The compound is predicted to be highly soluble hot but significantly less soluble cold due to the disruption of H-bonding networks. Cool slowly to 0°C.

  • Yield: Moderate to High.[1]

Strategy B: Anti-Solvent Precipitation
  • Solvent: Dichloromethane (DCM) (High solubility).[1]

  • Anti-Solvent: Heptane (Low solubility).[1]

  • Protocol: Dissolve in minimum DCM. Slowly add Heptane until turbidity persists. Cool to 4°C.[1]

  • Advantage: Excellent for removing polar impurities that remain in the DCM/Heptane mother liquor.

Part 6: Workflow Visualization

The following diagram illustrates the decision tree for selecting the optimal solvent system based on the Tier 1 screening results.

SolubilityWorkflowStartStart: 10mg AnalyteAddSolventAdd 100µL Solvent(25°C)Start->AddSolventCheckDissolvedIs it Dissolved?AddSolvent->CheckDissolvedHighSolHigh Solubility(>100 mg/mL)Use for Reaction/ExtractionCheckDissolved->HighSolYesHeatHeat to RefluxCheckDissolved->HeatNoCheckHotDissolved Hot?Heat->CheckHotRecrystCandidate forRecrystallization(Cooling Mode)CheckHot->RecrystYesInsolInsoluble(<10 mg/mL)Use as Anti-SolventCheckHot->InsolNo

Caption: Figure 1. Decision logic for classifying solvents into Reaction Media, Crystallization Solvents, or Anti-Solvents.

References

  • Synthesis & Reaction Context: Boutselis, I. G., et al. (2020).[1][5][6] "Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones." Molbank, 2020(4), M1139.[1] (Describes reaction of 2,6-dimethylpiperazine in THF). [Link][1][2][6]

  • Structural Analog Purification: Zhu, X., et al. (2012).[1] "2,2'-(Piperazine-1,4-diyl)diacetonitrile."[1] Acta Crystallographica Section E, 68(Pt 6), o1798.[1] (Details recrystallization from Ethanol and DCM/Ethanol mixtures). [Link]

  • Thermodynamic Modeling Protocol: Kiani, M., et al. (2023).[1] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3).[1] (Methodology for Apelblat modeling). [Link]

  • General Solubility Data Standards: NIST. "Solubility of Organic and Inorganic Chemicals in Selected Solvents." (General reference for solvent selection logic). [Link]

Technical Guide: pKa Profile of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

[1]

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter dictating the ionization state, solubility, and membrane permeability of drug-like molecules.[1]

For 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile , the physicochemical profile is defined by two distinct nitrogen centers within the piperazine core.[2]

  • Primary Basic Center (N4): A secondary amine with a predicted pKa of 7.2 – 7.5 . This is the physiologically relevant ionization site.

  • Secondary Basic Center (N1): A sterically hindered tertiary amine substituted with an electron-withdrawing cyanomethyl group.[2] Its pKa is estimated at < 2.0 , rendering it neutral at physiological pH.

Structural Analysis & pKa Assignment

To accurately assign pKa values, we must analyze the electronic and steric environment of each nitrogen atom.

Molecule Visualization

The following diagram illustrates the chemical structure and the specific environments of the nitrogen atoms.

Gcluster_02-(2,6-Dimethylpiperazin-1-yl)acetonitrileN4N4 (Distal)Secondary AmineBasic CenterN1N1 (Proximal)Tertiary AmineSterically HinderedN4->N1Piperazine Ring(Inductive Path)pKa_N4pKa ~ 7.23(Physiological Ionization)N4->pKa_N4CNNitrile Group(-CN)Electron WithdrawingN1->CNCyanomethyl Linker(-CH2-)pKa_N1pKa < 2.0(Neutral at pH 7.4)N1->pKa_N1

Figure 1: Structural dissection of basicity centers. N4 is the dominant basic site, while N1 is deactivated by the cyanomethyl group.

Detailed Mechanistic Insight
Nitrogen AtomTypeElectronic EnvironmentSteric EnvironmentPredicted pKa
N4 (Distal) Secondary AmineModerate Basicity. The electron-withdrawing effect (-I) of the cyanomethyl group at N1 propagates through the ring but is attenuated by distance (gamma-position).[2]Low Hindrance. Accessible for solvation and protonation.7.23 ± 0.20
N1 (Proximal) Tertiary AmineLow Basicity. The adjacent cyanomethyl group exerts a strong inductive withdrawal (-I), significantly destabilizing the conjugate acid.[2]High Hindrance. Flanked by 2,6-dimethyl groups, creating a "steric gate" that destabilizes the solvated cation.< 2.0
N (Nitrile) NitrileNon-Basic. The sp-hybridized nitrogen holds lone pair electrons tightly; effective pKa is ~ -10.[2]N/ANegligible
Why is the pKa of N4 lower than Piperazine (9.8)?

Unsubstituted piperazine has a pKa of ~9.8. In this molecule, the cyanomethyl group (


)2
  • Comparative Analog:2-(4-Methylpiperazin-1-yl)acetonitrile (lacking the 2,6-dimethyls) has a reported predicted pKa of 7.23 .[2][3]

  • Effect of Methyls:[4][5][6] The 2,6-dimethyl groups are electron-donating (+I) but are located on the carbon atoms adjacent to N1.[2] Their influence on N4 is minimal, likely resulting in a pKa very similar to the un-methylated analog (7.2–7.5).

Experimental Validation Protocols

For drug development, theoretical values must be validated. The following protocols ensure high-integrity data generation.

Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with aqueous solubility > 0.5 mM.

Workflow Diagram:

TitrationStartSample PreparationDissolve 5-10 mg in 0.15M KClAcidifyAcidificationAdd 0.1M HCl to pH < 2.0Start->AcidifyTitrateAutomated TitrationAdd 0.1M KOH (CO2-free)Record pH vs. VolumeAcidify->TitrateAnalyzeData AnalysisBjerrum Plot / Gran PlotCalculate pKaTitrate->Analyze

Figure 2: Standard Potentiometric Titration Workflow.[2]

Protocol Steps:

  • Preparation: Dissolve the compound in degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2]

  • Acidification: Lower pH to ~2.0 using standardized HCl to fully protonate all basic centers (ensure N4 is positively charged).

  • Titration: Titrate with standardized KOH under inert gas (

    
     or 
    
    
    ) to prevent carbonate formation.
  • Calculation: The inflection point around pH 7.2 corresponds to the deprotonation of N4.

NMR Titration (pH-dependent Chemical Shift)

Use this method if the compound has low solubility or if impurities interfere with potentiometry.[2]

  • Sample: Prepare 1 mM solution in

    
     (or solvent mixture).
    
  • Titration: Adjust pH (measured in situ) using

    
     and 
    
    
    .
  • Observation: Monitor the chemical shift (

    
    ) of the protons adjacent to N4.
    
  • Fitting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Implications for Drug Design

  • Physiological State (pH 7.4):

    • Since pKa (N4)

      
       7.23, the molecule exists as a mixture of 50% cationic  (protonated at N4) and 50% neutral  species.[2]
      
    • This "chameleon" property is ideal for oral bioavailability: the neutral fraction permeates membranes, while the cationic fraction ensures solubility.

  • Salt Formation:

    • The molecule will readily form stable mono-salts (e.g., Hydrochloride, Mesylate) at the N4 position.

    • Di-salts are unlikely to be stable due to the extremely low basicity of N1.

References

  • ChemicalBook.2-(4-Methylpiperazin-1-yl)

    • Source: [2]

  • CookeChem. Predicted pKa for 2-(4-Methylpiperazin-1-yl)acetonitrile (CAS 874-77-1).[2][3]

    • Source: [2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data.[7]

    • Source: [2][7]

  • University of Tartu.

    • Source:

  • PubChem.2-(Piperazin-1-yl)acetonitrile Compound Summary.

    • Source: [2]

An In-depth Technical Guide to the N-Alkylation of 2,6-Dimethylpiperazine: Products and Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,6-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of biologically active molecules.[1][2][3] Its strategic N-alkylation is a cornerstone of drug discovery, enabling the synthesis of diverse chemical libraries for screening and lead optimization. This guide provides an in-depth exploration of the primary synthetic routes for the N-alkylation of 2,6-dimethylpiperazine, delving into the mechanistic underpinnings, practical experimental protocols, and the critical influence of stereochemistry and steric hindrance on these transformations.

The Strategic Importance of N-Alkylated 2,6-Dimethylpiperazines

The piperazine ring system is a common motif in approved pharmaceuticals due to its ability to improve aqueous solubility and oral bioavailability. The addition of methyl groups at the 2 and 6 positions introduces conformational constraints and steric bulk, which can significantly impact a molecule's binding affinity and metabolic stability. The cis and trans isomers of 2,6-dimethylpiperazine offer distinct three-dimensional arrangements of their N-substituents, providing a valuable tool for fine-tuning the spatial orientation of pharmacophoric elements. Consequently, the selective N-alkylation of this scaffold is a key strategy in the development of novel therapeutics.[1][2]

Key Synthetic Pathways for N-Alkylation

The N-alkylation of 2,6-dimethylpiperazine can be achieved through several robust synthetic methodologies. The choice of pathway is often dictated by the nature of the desired alkyl substituent, the required scale of the reaction, and considerations of functional group tolerance.

Direct N-Alkylation with Alkyl Halides

This classical SN2 reaction is one of the most straightforward methods for introducing alkyl groups onto the piperazine nitrogen. The reaction typically involves an alkyl halide (or sulfonate) and a base to neutralize the resulting hydrohalic acid.

Mechanism: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Causality Behind Experimental Choices:

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[4]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are typically employed to dissolve the reactants and facilitate the SN2 reaction.

  • Mono- vs. Di-alkylation: A significant challenge with unsubstituted piperazines is controlling the degree of alkylation. To favor mono-alkylation, a large excess of the piperazine can be used.[5] Alternatively, and more effectively for a substrate like 2,6-dimethylpiperazine, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.[5][6]

Experimental Protocol: Mono-N-benzylation of cis-2,6-Dimethylpiperazine

  • To a solution of cis-2,6-dimethylpiperazine (2.0 g, 17.5 mmol) in acetonitrile (50 mL), add potassium carbonate (4.8 g, 35.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (2.1 mL, 17.5 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 1-benzyl-cis-2,6-dimethylpiperazine.

Reductive Amination

Reductive amination is a highly versatile and widely employed method for N-alkylation, particularly for the introduction of a wide range of structurally diverse substituents. This one-pot reaction involves the initial formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated amine.

Mechanism: The secondary amine of 2,6-dimethylpiperazine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form a transient iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the tertiary amine product.

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and arylalkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation, as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[6] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C) can also be employed.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.

Experimental Protocol: N-alkylation of cis-2,6-Dimethylpiperazine with Acetone

  • To a solution of cis-2,6-dimethylpiperazine (1.14 g, 10 mmol) and acetone (1.1 mL, 15 mmol) in 1,2-dichloroethane (40 mL), add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-isopropyl-cis-2,6-dimethylpiperazine.

Hydrogen Autotransfer (Borrowing Hydrogen)

This method offers a greener alternative to traditional N-alkylation by using alcohols as the alkylating agents, with water being the only byproduct.[8][9][10] The reaction is catalyzed by a transition metal complex, which facilitates the temporary oxidation of the alcohol to an aldehyde, followed by reductive amination and regeneration of the catalyst.

Mechanism: The transition metal catalyst abstracts hydrogen from the alcohol to form a metal hydride and an aldehyde. The aldehyde then reacts with the piperazine to form an iminium ion, which is subsequently reduced by the metal hydride to the N-alkylated product, regenerating the catalyst and releasing water.

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium and iridium complexes are commonly used, although more sustainable and earth-abundant metals like manganese are gaining traction.[10]

  • Alcohol: A wide range of primary and secondary alcohols can be used as alkylating agents.

  • Base: A base, such as potassium tert-butoxide (KOtBu), is often required to facilitate the catalytic cycle.

  • Solvent: High-boiling point, non-polar solvents like toluene or xylene are typically used.

Buchwald-Hartwig Amination

While primarily used for N-arylation, the principles of Buchwald-Hartwig amination are relevant for the formation of certain C-N bonds involving piperazines.[11][12][13][14] This palladium-catalyzed cross-coupling reaction provides a powerful method for connecting the piperazine nitrogen to aryl or heteroaryl halides and triflates.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[11][13]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, BINAP) is crucial for the success of the reaction and depends on the specific substrates.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Influence of Stereochemistry and Steric Hindrance

The two methyl groups in 2,6-dimethylpiperazine significantly influence its reactivity in N-alkylation reactions.

  • Steric Hindrance: The methyl groups sterically hinder the nitrogen atoms, which can decrease the rate of reaction compared to unsubstituted piperazine. This effect can be more pronounced with bulky alkylating agents.

  • Stereochemistry (cis vs. trans):

    • In cis-2,6-dimethylpiperazine, the two methyl groups are on the same side of the ring. This can lead to a more sterically accessible nitrogen atom for alkylation compared to the trans isomer in certain conformations.

    • In trans-2,6-dimethylpiperazine, the methyl groups are on opposite sides of the ring, which may lead to different conformational preferences and reactivity profiles.

The stereochemistry of the starting material will be retained in the product, and it is crucial to use the desired isomer (cis or trans) for the synthesis of specific target molecules. The synthesis of pure cis-2,6-dimethylpiperazine has been a subject of interest.[15]

Data Presentation: Comparison of N-Alkylation Methods

Method Alkylating Agent Typical Catalyst/Reagents Advantages Disadvantages
Direct Alkylation Alkyl Halides/SulfonatesBase (K₂CO₃, Et₃N)Simple, readily available reagentsRisk of di-alkylation, potential for quaternization, use of reactive alkyl halides
Reductive Amination Aldehydes, KetonesReducing Agent (NaBH(OAc)₃, NaBH₃CN)High versatility, wide substrate scope, mild conditionsRequires a stoichiometric amount of reducing agent
Hydrogen Autotransfer AlcoholsTransition Metal Catalyst (Ru, Ir, Mn)Green (water is the only byproduct), atom-economicalRequires a catalyst, may require higher temperatures
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd Catalyst, Phosphine Ligand, Strong BaseExcellent for N-arylation, high functional group toleranceRequires an expensive catalyst and ligand, sensitive to air and moisture

Visualization of Key Pathways and Workflows

Diagram 1: General N-Alkylation Pathways of 2,6-Dimethylpiperazine

N_Alkylation_Pathways cluster_start Starting Material cluster_pathways Alkylation Pathways cluster_products Products 2,6-Dimethylpiperazine 2,6-Dimethylpiperazine Direct Alkylation Direct Alkylation 2,6-Dimethylpiperazine->Direct Alkylation Alkyl Halide, Base Reductive Amination Reductive Amination 2,6-Dimethylpiperazine->Reductive Amination Aldehyde/Ketone, Reducing Agent Hydrogen Autotransfer Hydrogen Autotransfer 2,6-Dimethylpiperazine->Hydrogen Autotransfer Alcohol, Catalyst Buchwald-Hartwig Buchwald-Hartwig 2,6-Dimethylpiperazine->Buchwald-Hartwig Aryl Halide, Pd Catalyst N-Alkyl-2,6-dimethylpiperazine N-Alkyl-2,6-dimethylpiperazine Direct Alkylation->N-Alkyl-2,6-dimethylpiperazine Reductive Amination->N-Alkyl-2,6-dimethylpiperazine Hydrogen Autotransfer->N-Alkyl-2,6-dimethylpiperazine N-Aryl-2,6-dimethylpiperazine N-Aryl-2,6-dimethylpiperazine Buchwald-Hartwig->N-Aryl-2,6-dimethylpiperazine

Caption: Key synthetic routes for the N-alkylation of 2,6-dimethylpiperazine.

Diagram 2: Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow A 1. Mix 2,6-Dimethylpiperazine, Aldehyde/Ketone, and Solvent B 2. Add Acid Catalyst (optional) A->B C 3. Stir for Iminium Ion Formation B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Aqueous Workup E->F G 7. Extraction and Drying F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Step-by-step workflow for a typical reductive amination experiment.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated 2,6-dimethylpiperazine derivatives must be confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator of successful alkylation. Changes in the chemical shifts of the piperazine ring protons will also be observed.

    • ¹³C NMR: The appearance of new carbon signals for the alkyl group and shifts in the piperazine carbon signals provide further confirmation.[16] The symmetry of the molecule will influence the number of distinct signals observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Chromatography (TLC, GC, HPLC): Used to monitor the progress of the reaction and to assess the purity of the final product.

Conclusion and Future Perspectives

The N-alkylation of 2,6-dimethylpiperazine is a fundamental transformation in modern drug discovery. While traditional methods like direct alkylation and reductive amination remain workhorses in the field, greener and more sustainable approaches such as hydrogen autotransfer are becoming increasingly important. The choice of synthetic strategy must be carefully considered based on the desired product, scale, and economic and environmental factors. Future research in this area will likely focus on the development of more efficient and selective catalysts, particularly those based on earth-abundant metals, and the expansion of the substrate scope for these greener methodologies. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to effectively synthesize novel 2,6-dimethylpiperazine derivatives for the advancement of pharmaceutical sciences.

References

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google P
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (URL: [Link])

  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones | Request PDF. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Recent advances in C/N-alkylation with alcohols through hydride transfer strategies. (URL: [Link])

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])

  • N-Alkylation by Hydrogen Autotransfer Reactions [corrected] - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • State of the art in direct N‐alkylation reactions using alcohol as... - ResearchGate. (URL: [Link])

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC. (URL: [Link])

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC. (URL: [Link])

  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google P
  • 2,6-Dialkylpiperazines. IV. 1-Propionyl-4-substituted cis-2,6-dimethylpiperazines structurally related to the analgetic 8-acyl-3. (URL: [Link])

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (URL: [Link])

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])

  • Hydrogen autotransfer with alcohols for alkylations - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

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  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC. (URL: [Link])

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  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - Semantic Scholar. (URL: [Link])

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  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

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The Emergence of Piperazine Acetonitrile Scaffolds: A New Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Privileged Structures

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both potent biological activity and favorable pharmacokinetic profiles is a perpetual challenge. Among the myriad of heterocyclic systems, the piperazine nucleus stands out as a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs. Its conformational flexibility, ability to engage in diverse molecular interactions, and its frequent contribution to desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it a cornerstone of medicinal chemistry.

When this versatile core is strategically functionalized with an acetonitrile group, a powerful and highly adaptable scaffold emerges: the piperazine acetonitrile. The acetonitrile moiety is not merely a passive linker; its unique electronic properties and ability to act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration provide a powerful tool for fine-tuning a molecule's interaction with its biological target. This in-depth guide explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of these promising scaffolds, offering a technical resource for researchers and drug development professionals.

Part 1: Synthetic Strategies for Piperazine Acetonitrile Scaffolds

The construction of the piperazine acetonitrile core can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the overall complexity of the target molecule. A common and efficient strategy involves the nucleophilic substitution of a leaving group on an N-substituted piperazine with an acetonitrile equivalent.

N-Arylation followed by Cyanomethylation

A prevalent method for synthesizing N-arylpiperazine acetonitrile derivatives involves a two-step sequence. The first step is typically a Buchwald-Hartwig or Ullmann-type cross-coupling reaction to attach the aryl group to the piperazine nitrogen. This is followed by the introduction of the cyanomethyl group via alkylation with a haloacetonitrile, most commonly bromoacetonitrile.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-(cyanomethyl)piperazine

  • Buchwald-Hartwig Amination:

    • To a solution of 1-bromo-4-fluorobenzene (1.0 eq) and piperazine (1.2 eq) in toluene (10 mL/mmol), add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(4-fluorophenyl)piperazine.

  • N-Alkylation with Bromoacetonitrile:

    • Dissolve the 1-(4-fluorophenyl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (15 mL/mmol).

    • Add bromoacetonitrile (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

This protocol represents a self-validating system, where the successful synthesis of the intermediate in step 1 is a prerequisite for the subsequent alkylation. The purity and identity of the products at each stage should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive Amination Pathways

An alternative approach involves the reductive amination of a piperazine with a cyanocarbonyl compound. This method can be particularly useful when direct alkylation proves challenging or leads to undesired side products.

Reductive_Amination Piperazine Piperazine Imine_Intermediate Imine Intermediate Piperazine->Imine_Intermediate + Cyanoaldehyde Glycolonitrile (or equivalent) Cyanoaldehyde->Imine_Intermediate Final_Product Piperazine Acetonitrile Scaffold Imine_Intermediate->Final_Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Reductive amination workflow for piperazine acetonitrile synthesis.

Part 2: Structure-Activity Relationship (SAR) and Therapeutic Applications

The true power of the piperazine acetonitrile scaffold lies in its modularity, which allows for systematic exploration of the structure-activity relationship. The three primary points of diversification are the N1-substituent, the piperazine ring itself (which can be conformationally constrained or substituted), and the acetonitrile group (which can be further elaborated).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant number of potent and selective DPP-4 inhibitors feature the piperazine acetonitrile scaffold. In this context, the cyanomethyl group plays a crucial role by forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. This interaction is key to their mechanism of action and high potency.

CompoundN1-SubstituentIC₅₀ (nM)Reference
Sitagliptin(R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one18
Omarigliptin(2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine1.6

The SAR studies for DPP-4 inhibitors have revealed that:

  • N1-Substituent: Large, often aromatic or heteroaromatic groups are preferred, as they occupy the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity.

  • Piperazine Conformation: A chair conformation is generally favored for optimal interaction with the active site.

  • Acetonitrile Group: The cyano group is essential for the covalent interaction with Ser630. Modifications to this group almost invariably lead to a significant loss of potency.

DPP4_Inhibition_Pathway DPP4 DPP-4 Enzyme Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites GLP1_GIP GLP-1 & GIP (Incretin Hormones) GLP1_GIP->DPP4 Degradation by Pancreatic_Beta_Cells Pancreatic β-cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates Piperazine_Acetonitrile Piperazine Acetonitrile Inhibitor Piperazine_Acetonitrile->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

CXCR4 Antagonists in Oncology and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer metastasis, angiogenesis, and inflammatory diseases. Piperazine acetonitrile-based compounds have emerged as potent CXCR4 antagonists.

For these targets, the SAR is distinct from DPP-4 inhibitors. The piperazine core often acts as a central scaffold to orient two key pharmacophoric features that interact with different subpockets of the receptor. The acetonitrile group may serve as a linker or a key interacting moiety, depending on the specific binding mode.

A notable example is the development of compounds that disrupt the CXCR4/CXCL12 axis, thereby inhibiting the migration and invasion of cancer cells. Research has shown that specific aromatic substitutions on the N1 and N4 positions of the piperazine ring are critical for high-affinity binding.

Part 3: Future Directions and Emerging Opportunities

The versatility of the piperazine acetonitrile scaffold continues to be explored in various therapeutic areas. Current research is focusing on:

  • Neurological Disorders: The ability of piperazine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS targets. Modifications of the scaffold are being investigated for activity against targets such as dopamine and serotonin transporters.

  • Antiviral Agents: The scaffold is being explored for the development of entry inhibitors for viruses like HIV, where it can interfere with viral glycoprotein-mediated membrane fusion.

  • Bioisosteric Replacements: The acetonitrile group can be replaced with other nitrile-containing groups or other polar functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Conclusion

The piperazine acetonitrile scaffold represents a powerful and adaptable platform in modern medicinal chemistry. Its synthetic tractability, coupled with the crucial role of the cyanomethyl group in interacting with key biological targets, has led to the development of successful drugs and promising clinical candidates. The deep understanding of its SAR across different target classes, as exemplified by DPP-4 inhibitors and CXCR4 antagonists, provides a solid foundation for future drug discovery efforts. As our understanding of disease biology continues to evolve, the strategic application of this privileged scaffold will undoubtedly continue to yield novel therapeutics for a wide range of human diseases.

References

  • Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Biftu, T. et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]

Technical Monograph: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph designed for application scientists and medicinal chemists. It prioritizes structural precision, synthetic causality, and downstream utility.

Functional Class: Heterocyclic Building Block / Pharmacophore Precursor Primary Application: Synthesis of Diamine Linkers & Kinase Inhibitor Scaffolds[1]

Chemical Identity & Structural Informatics

The precise identification of this compound requires careful attention to regiochemistry. The nomenclature "2-(2,6-Dimethylpiperazin-1-yl)acetonitrile" implies the acetonitrile group is attached to the nitrogen atom flanked by the two methyl groups (N1).[1] This creates a sterically congested center, distinct from its regioisomer, 2-(3,5-dimethylpiperazin-1-yl)acetonitrile.[1]

Core Identifiers
ParameterDataNote
IUPAC Name 2-(2,6-dimethylpiperazin-1-yl)acetonitrileLiteral interpretation (Hindered N1-substitution)
Common Name

-Cyanomethyl-2,6-dimethylpiperazine
Often ambiguous in commercial catalogs
Molecular Formula

Molecular Weight 153.22 g/mol
Stereochemistry Exists as cis (meso) or trans (racemic)cis-2,6-dimethylpiperazine is the standard commercial starting material.[1]
Structural Codes (Isomer Specific)

A. The Literal Target (Hindered N1-Substitution)

  • SMILES: CC1CNCC(C)N1CC#N

  • Context: Synthetically challenging due to steric hindrance at N1.

  • InChIKey: Requires computation based on specific stereochemistry (cis/trans).

B. The Kinetic Product (Unhindered N4-Substitution)

  • Note: Often mislabeled as the 2,6-isomer in catalogs due to parent ring numbering.[1]

  • Correct IUPAC: 2-(3,5-dimethylpiperazin-1-yl)acetonitrile[1]

  • SMILES: CC1CN(CC#N)CC(C)N1

  • Context: The major product of direct alkylation.

Synthetic Routes & Process Optimization

The synthesis of this nitrile involves a critical decision point regarding regioselectivity. The 2,6-dimethylpiperazine ring contains two non-equivalent nitrogen atoms.[2]

The Regiochemistry Paradox
  • N1 (Hindered): Flanked by two methyl groups. Nucleophilicity is significantly reduced by steric bulk.

  • N4 (Unhindered): Accessible and highly nucleophilic.

Protocol A: Direct Alkylation (Favors 3,5-Isomer)

Targeting the unhindered amine (Common Route)[1]

Reagents: cis-2,6-Dimethylpiperazine, Chloroacetonitrile,


, Acetonitrile (ACN).[1]
  • Charge: Suspend cis-2,6-dimethylpiperazine (1.0 equiv) and anhydrous

    
     (1.5 equiv) in ACN.
    
  • Addition: Cool to 0°C. Add chloroacetonitrile (0.9 equiv) dropwise. Note: Use substoichiometric alkyl halide to prevent bis-alkylation.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin; secondary amines stain red/purple).

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Validation:

    
     NMR will show symmetry if the product is the 3,5-isomer (N4 substituted).
    
Protocol B: Targeted Synthesis of 2,6-Isomer (Hindered)

Requires protection strategy to force reaction at the hindered N1.[1]

  • Protection: React 2,6-dimethylpiperazine with

    
     (1.0 equiv). The unhindered N4 reacts preferentially to form 4-Boc-2,6-dimethylpiperazine.[1]
    
  • Alkylation: React the mono-Boc intermediate with bromoacetonitrile (more reactive than chloro) in DMF with

    
     (stronger base/cesium effect) at 60°C.
    
  • Deprotection: Remove Boc group with TFA/DCM.

  • Result: 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (N1 substituted, N4 free).

Pathway Visualization

The following diagram illustrates the bifurcation in synthesis based on steric control.

SynthesisPathway Start 2,6-Dimethylpiperazine (cis-isomer) Direct Direct Alkylation (Cl-CH2-CN) Start->Direct Route A Protect Protection (Boc2O) Start->Protect Route B Prod_Kinetic Major Product: 3,5-Dimethyl isomer (Unhindered N) Direct->Prod_Kinetic Fast (Steric Control) Intermediate 4-Boc-2,6-dimethylpiperazine Protect->Intermediate Selectivity >95% Prod_Thermo Target Product: 2,6-Dimethyl isomer (Hindered N) Intermediate->Prod_Thermo 1. Alkylation (N1) 2. Deprotection (TFA)

Figure 1: Regioselective synthesis pathways.[3] Route A yields the kinetically favored 3,5-isomer. Route B is required to access the literal 2,6-dimethylpiperazin-1-yl target.[1]

Functionalization & Medicinal Chemistry Utility[1][4]

This nitrile is a versatile "handle" in drug discovery. It serves as a masked primary amine or a carboxylic acid precursor.

Key Transformations
  • Reduction to Ethylenediamine:

    • Reagents:

      
       (THF) or Raney Ni/
      
      
      
      .
    • Product: 2-(2,6-dimethylpiperazin-1-yl)ethanamine.[1]

    • Utility: This motif is a "privileged scaffold" in GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. The diamine chain provides flexibility and hydrogen bond donor/acceptor capability.

  • Pinner Reaction / Hydrolysis:

    • Reagents: HCl/MeOH or NaOH/H2O.

    • Product: 2-(2,6-dimethylpiperazin-1-yl)acetic acid.[1]

    • Utility: Used to create peptidomimetics or linkers for PROTACs (Proteolysis Targeting Chimeras).

Downstream Logic Flow

Applications Nitrile 2-(2,6-Dimethylpiperazin-1-yl) acetonitrile Red Reduction (LiAlH4 / H2) Nitrile->Red Hyd Hydrolysis (Acid/Base) Nitrile->Hyd Diamine Ethylenediamine Deriv. (Kinase Inhibitor Sidechain) Red->Diamine Forms primary amine Acid Acetic Acid Deriv. (PROTAC Linker) Hyd->Acid Forms carboxylate

Figure 2: Divergent synthetic utility of the nitrile handle in medicinal chemistry campaigns.[1]

Analytical Profiling & Quality Control

To validate the structure, particularly the regiochemistry, the following analytical signatures are diagnostic.

MethodDiagnostic Feature (Expected)

NMR (DMSO-d6)
3,5-Isomer (Symmetric): Methyl doublets appear equivalent.[1] Methylene protons of the ring are simplified.2,6-Isomer (Hindered): Methyls are adjacent to the N-alkyl group.[1] Look for NOE (Nuclear Overhauser Effect) between the

protons and the methyl protons.[1]
IR Spectroscopy Sharp absorption at 2240–2250 cm⁻¹ characteristic of the Nitrile (

) stretch.
LC-MS Parent ion

.[1] Fragmentation often shows loss of acetonitrile group (

, -40 Da).

Safety & Handling Protocols

Hazard Class: Nitriles/Amines.

  • Acute Toxicity: Nitriles can metabolize to release cyanide, though aliphatic nitriles are generally less toxic than aromatic ones. Treat as highly toxic.

  • Skin/Eye: Corrosive/Irritant due to the secondary amine functionality.

Standard Operating Procedure (SOP):

  • Engineering Controls: All handling of the neat solid/oil must occur inside a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Spill Response: Do not use water immediately. Absorb with sand/vermiculite. Neutralize with weak hypochlorite solution if cyanide release is suspected (consult SDS).

References

  • PubChem. (n.d.).[3][4] 2,6-Dimethylpiperazine (Compound Summary). National Library of Medicine.[3][5] Retrieved from [Link]

  • Brocklehurst, C. E., et al. (2011). "Regioselective Alkylation of Piperazines." Organic Process Research & Development. (General reference for piperazine regiochemistry).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Dimethylpiperazin-1-yl)acetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenge of alkylating 2,6-dimethylpiperazine. It clarifies the critical issue of regioselectivity—distinguishing between the kinetically favored unhindered product (often required for bulk building blocks) and the sterically hindered isomer (required for specific structure-activity relationship studies).

Executive Summary & Strategic Analysis

The synthesis of acetonitriles derived from 2,6-dimethylpiperazine presents a classic problem in heterocyclic regiochemistry. 2,6-Dimethylpiperazine contains two non-equivalent nitrogen atoms (assuming the cis isomer):

  • N1 (Hindered): Flanked by two methyl groups at the

    
    -positions (C2 and C6).[1]
    
  • N4 (Unhindered): Flanked by two methylene groups (C3 and C5).[1]

Critical Distinction:

  • Direct Alkylation Route: Reacting 2,6-dimethylpiperazine with chloroacetonitrile under standard conditions yields the N4-alkylated product . According to IUPAC nomenclature, the substituted nitrogen becomes position 1, making the methyls reside at positions 3 and 5.[1] Thus, the standard product is 2-(3,5-dimethylpiperazin-1-yl)acetonitrile .

  • Target Specificity: If the specific target is 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (where the acetonitrile is attached to the hindered nitrogen), a direct alkylation will fail or yield poor selectivity. This requires a protection-deprotection strategy .

This guide provides protocols for both pathways, ensuring the researcher can access the exact isomer required for their drug discovery program.

Reaction Pathway Visualization[2]

ReactionPathways Start 2,6-Dimethylpiperazine (Starting Material) Direct Direct Alkylation (K2CO3, MeCN, 0°C) Start->Direct Protect 1. Protection (Boc2O) Selects unhindered N Start->Protect Reagent Chloroacetonitrile (ClCH2CN) Reagent->Direct Alkylate_Hindered 2. Alkylation (NaH, ClCH2CN) Forces hindered reaction Reagent->Alkylate_Hindered Prod_Unhindered Major Product (Kinetic) 2-(3,5-dimethylpiperazin-1-yl)acetonitrile (Substituent at unhindered N) Direct->Prod_Unhindered Fast (Sterically favored) Intermed Intermediate: 1-Boc-3,5-dimethylpiperazine Protect->Intermed Intermed->Alkylate_Hindered Deprotect 3. Deprotection (TFA/HCl) Alkylate_Hindered->Deprotect Prod_Hindered Target Product (Specific) 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (Substituent at hindered N) Deprotect->Prod_Hindered Multi-step Route

Caption: Divergent synthetic pathways determined by steric hindrance. Direct alkylation yields the 3,5-isomer; protection is required for the 2,6-isomer.

Protocol A: Direct Synthesis of 2-(3,5-Dimethylpiperazin-1-yl)acetonitrile

Application: General building block synthesis; accessing the unhindered amine.

Methodological Rationale

The reaction utilizes the nucleophilic secondary amine of piperazine to displace the chloride in chloroacetonitrile (SN2 mechanism). To prevent bis-alkylation (reaction at both nitrogens), a stoichiometric excess of piperazine is used, or the electrophile is added slowly at low temperature.[1] Potassium carbonate (K₂CO₃) is chosen as the base to scavenge the HCl byproduct without promoting polymerization of the nitrile.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
2,6-Dimethylpiperazine 2.0 - 3.0Nucleophile (Excess prevents bis-alkylation)
Chloroacetonitrile 1.0Electrophile (Toxic! Handle in hood)
K₂CO₃ (Anhydrous) 1.5Acid Scavenger
Acetonitrile (MeCN) SolventPolar aprotic, supports SN2
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).[1]

  • Dissolution: Add 2,6-dimethylpiperazine (11.4 g, 100 mmol) and K₂CO₃ (10.4 g, 75 mmol) to Acetonitrile (100 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve chloroacetonitrile (3.16 mL, 50 mmol) in 10 mL of Acetonitrile. Add this solution dropwise over 30 minutes. Crucial: Keep temperature < 5°C to maximize regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • In-Process Control: Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1] Consumption of chloroacetonitrile should be complete.[1]

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent.[1]

    • The residue contains the mono-alkylated product and excess starting material.

  • Purification:

    • Dissolve residue in DCM (50 mL) and wash with water (3 x 20 mL).[1] Note: The excess 2,6-dimethylpiperazine is highly water-soluble and will partition into the aqueous phase.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[1][3]

    • Distillation: For high purity, distill under high vacuum (approx. 0.5 mmHg).[1][2] The product typically boils at 90-110°C (depending on vacuum).

Expected Yield: 75–85% Characterization (Expected):

  • ¹H NMR (CDCl₃):

    
     3.55 (s, 2H, CH₂CN), 2.80 (m, 2H, ring protons), 2.40 (m, 2H, ring protons), 2.10 (m, 2H, bridgehead protons), 1.05 (d, 6H, CH₃).[1] Note: Shifts vary based on concentration.
    

Protocol B: Targeted Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Application: Accessing the sterically hindered "2,6-isomer" (CAS 1342703-78-9).

Methodological Rationale

Direct alkylation of the hindered nitrogen (N1) is kinetically unfavorable.[1] To force this reaction, the unhindered nitrogen (N4) must first be blocked with a protecting group like tert-butyloxycarbonyl (Boc).[1] The Boc group is bulky and will selectively react with the unhindered amine of 2,6-dimethylpiperazine.

Step 1: Selective Protection[1]
  • Dissolve 2,6-dimethylpiperazine (1.0 equiv) in DCM at 0°C.

  • Add Boc anhydride (Boc₂O) (0.95 equiv) dissolved in DCM dropwise.[1] Using slightly less than 1 equiv ensures the bis-Boc product is minimized.

  • Stir at RT for 12 hours.

  • Wash with water.[1][2] The organic layer contains primarily 1-Boc-3,5-dimethylpiperazine . Purify by column chromatography if necessary.

Step 2: Hindered Alkylation
  • Dissolve 1-Boc-3,5-dimethylpiperazine (1.0 equiv) in anhydrous DMF .

  • Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min to deprotonate the hindered amine.

  • Add Chloroacetonitrile (1.1 equiv) dropwise.[1]

  • Heat the reaction to 60°C for 4–8 hours. Heat is required to overcome the steric barrier of the adjacent methyl groups.

  • Quench with water, extract with EtOAc, and concentrate.

Step 3: Deprotection[4]
  • Dissolve the intermediate in DCM .[1]

  • Add Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate to dryness.[1]

  • Free Basing: Dissolve the salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM or Chloroform/Isopropanol (3:1).[1]

Result: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.[6]

Safety & Handling Protocol

Chloroacetonitrile (CAS 107-14-2):

  • Hazard: Fatal if inhaled, swallowed, or in contact with skin.[1] Metabolizes to cyanide in the body.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Waste: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide/nitrile before disposal, according to local EHS regulations.[1]

2,6-Dimethylpiperazine:

  • Hazard: Corrosive, causes severe skin burns and eye damage.[1]

  • Handling: Solid is hygroscopic; store in a desiccator.

References

  • Regioselectivity in Piperazines

    • Berkheij, M., et al. "Synthesis of 2,6-dimethylpiperazine derivatives."[1] Tetrahedron Letters, 2005.[1] (General reactivity patterns of substituted piperazines).

  • Alkylation Protocols

    • Pittelkow, T., & Christensen, J. B.[1] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate, 2024.[1]

  • Specific Isomer Data

    • Sigma-Aldrich Product Data for (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile (Analogous chemistry).

    • ChemScene. "2-(2,6-Dimethylpiperazin-1-yl)acetonitrile CAS 1342703-78-9."

  • Boc-Protection Strategy

    • BenchChem.[1][2][3] "An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol." (Demonstrates protection/deprotection workflows).

Sources

Application Note: Selective N-Alkylation of 2,6-Dimethylpiperazine with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reaction between 2,6-dimethylpiperazine and chloroacetonitrile represents a classic yet nuanced nucleophilic substitution. While ostensibly a simple SN2 reaction, the presence of methyl groups at the C2 and C6 positions of the piperazine ring introduces a critical steric element that drives regioselectivity .

In drug discovery, piperazine cores are ubiquitous "privileged scaffolds" used to modulate solubility and pharmacokinetic profiles. The 2,6-dimethyl analog is particularly valuable because it restricts conformational flexibility. This guide details the protocol for the selective N4-alkylation of cis-2,6-dimethylpiperazine. By leveraging the steric hindrance inherent to the N1 position (flanked by methyls), researchers can achieve high selectivity for the N4-monoalkylated product without complex protecting group strategies.

Key Technical Advantages
  • Steric Desymmetrization: The C2/C6 methyl groups sterically shield N1, directing alkylation to the unhindered N4.

  • Atom Economy: Direct alkylation avoids the 3-step protection-alkylation-deprotection sequence often required for unsubstituted piperazines.

  • Scalability: The protocol utilizes standard solvents and inorganic bases, suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Logic

The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. The success of this protocol relies on the nucleophilicity differential between the two nitrogen atoms of the 2,6-dimethylpiperazine.

Mechanistic Pathway[1][2][3][4]
  • Steric Differentiation:

    • N1 (Hindered): Flanked by equatorial methyl groups at C2 and C6. Approach of the electrophile is sterically impeded.

    • N4 (Unhindered): Flanked by methylene protons at C3 and C5. This nitrogen remains highly nucleophilic and accessible.

  • Nucleophilic Attack: The lone pair on N4 attacks the methylene carbon of chloroacetonitrile, displacing the chloride leaving group.

  • Base Scavenging: Potassium carbonate (K2CO3) neutralizes the generated HCl, driving the equilibrium forward and preventing salt formation of the product.

Visualization: Reaction Scheme

ReactionScheme Reactant1 cis-2,6-Dimethylpiperazine (Steric bulk at N1) Transition Transition State (N4 Attack) Reactant1->Transition + K2CO3, ACN Reactant2 Chloroacetonitrile (Electrophile) Reactant2->Transition Product 2-(3,5-Dimethylpiperazin-1-yl)acetonitrile (N4-Alkylated Product) Transition->Product SN2 Mechanism Byproduct KCl + KHCO3 Transition->Byproduct

Caption: Figure 1. Regioselective SN2 pathway driven by steric hindrance at the N1 position of 2,6-dimethylpiperazine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleNotes
cis-2,6-Dimethylpiperazine 114.191.0NucleophileEnsure high isomeric purity (cis >95%).
Chloroacetonitrile 75.501.0 - 1.05ElectrophileHIGHLY TOXIC. Handle in hood.
Potassium Carbonate (K₂CO₃) 138.212.0BaseAnhydrous, granular or powder.
Acetonitrile (MeCN) --SolventHPLC grade; dry solvent preferred.
Safety Critical (HSE)
  • Chloroacetonitrile: Fatal if swallowed, in contact with skin, or inhaled (H301+H311+H331). It is a potent lachrymator. Double-gloving (Nitrile) and a functioning fume hood are mandatory.

  • Quenching: Keep a bleach solution (10% sodium hypochlorite) ready to neutralize any spills or contaminated glassware.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the flask with cis-2,6-dimethylpiperazine (5.71 g, 50.0 mmol) and K₂CO₃ (13.8 g, 100.0 mmol).

  • Add Acetonitrile (100 mL) and stir vigorously to create a suspension.

  • Cool the mixture to 0°C using an ice-water bath. Cooling is essential to suppress bis-alkylation.

Step 2: Addition

  • Dissolve Chloroacetonitrile (3.78 g, 3.16 mL, 50.0 mmol) in Acetonitrile (10 mL) in the addition funnel.

  • Add the solution dropwise over 30-45 minutes while maintaining the temperature at 0°C.

    • Expert Tip: Slow addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring mono-alkylation.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm naturally to room temperature (20-25°C).

  • Stir for 4–16 hours .

  • Monitor: Use TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

    • Starting Material: Low Rf (stains with Ninhydrin).

    • Product: Higher Rf.

    • Bis-alkylated impurity: Highest Rf (if present).

Step 4: Workup

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃).

  • Rinse the filter cake with fresh Acetonitrile (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

Step 5: Purification (Acid-Base Extraction) This method is superior to chromatography for removing non-basic impurities.

  • Dissolve crude oil in Dichloromethane (DCM) (50 mL).

  • Extract with 1M HCl (2 x 30 mL). The product (amine) moves to the aqueous layer; neutral impurities stay in DCM.

  • Wash the combined aqueous acidic layer with DCM (1 x 20 mL).

  • Basify the aqueous layer carefully with 4M NaOH until pH > 12.

  • Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄ , filter, and concentrate.

Experimental Workflow Diagram

Workflow Start Start: 2,6-Dimethylpiperazine + K2CO3 in ACN Cool Cool to 0°C Start->Cool Add Dropwise Addition of Chloroacetonitrile Cool->Add React Stir RT (4-16h) Monitor via TLC/LCMS Add->React Filter Filter Inorganic Salts React->Filter Extract Acid-Base Extraction (Purification) Filter->Extract Final Final Product: 2-(3,5-dimethylpiperazin-1-yl)acetonitrile Extract->Final

Caption: Figure 2. Optimized experimental workflow for the synthesis and purification of the target piperazine derivative.

Characterization & Expected Data

NMR Interpretation

The regioselectivity is confirmed by the symmetry of the product.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.55 (s, 2H): The N-CH₂-CN singlet. This confirms alkylation.[1][4]

    • δ 2.80 - 2.90 (m, 2H): Protons at C3/C5 (adjacent to N4).

    • δ 2.30 - 2.40 (m, 2H): Protons at C2/C6 (adjacent to N1).

    • δ 1.05 (d, 6H): The two methyl groups.

    • Key Diagnostic: If N1 were alkylated, the symmetry would be broken differently, and the chemical shift of the methine protons (C2/C6) would shift significantly downfield.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete reaction or product lost in aqueous layer.Ensure aqueous layer is pH > 12 before back-extraction. Use "salting out" (NaCl) if product is water-soluble.
Bis-alkylation Excess chloroacetonitrile or high temperature.Strictly maintain 0°C during addition. Verify stoichiometry (do not exceed 1.05 eq).
Polymerization Reaction too hot or too concentrated.Dilute reaction (0.2 M - 0.5 M). Keep temp < 25°C.

References

  • Regioselective Alkylation of Piperazines

    • Title: Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1.
    • Source: ACS Medicinal Chemistry Letters (2020).
    • Context: Describes the synthesis of H3B-616 using 2,6-dimethylpiperazine cores, validating the N4-selectivity due to steric hindrance
    • URL:[Link]

  • General Piperazine Synthesis Protocols

    • Title: A Simple Synthesis of N-Alkylpiperazines.
    • Source: ResearchGate (2024 Upd
    • Context: Provides general conditions for mono-alkyl
    • URL:[Link]

  • Safety Data & Handling: Title: Chloroacetonitrile Safety Data Sheet. Source: Fisher Scientific. Context: Critical safety parameters for handling toxic nitriles.

Sources

Application Note: Strategic N-Alkylation of 2,6-Dimethylpiperazine with Haloacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It details the regioselective N-alkylation of 2,6-dimethylpiperazine with haloacetonitriles, focusing on maximizing mono-alkylation at the unhindered nitrogen position.

Executive Summary

The N-alkylation of 2,6-dimethylpiperazine with haloacetonitriles (e.g., chloroacetonitrile, bromoacetonitrile) is a critical transformation in medicinal chemistry, often used to install a cyanomethyl linker for subsequent reduction to ethylamines or cyclization into heterocycles. This protocol addresses the primary challenge of this reaction: regioselectivity . Due to the steric hindrance imposed by the methyl groups at the C2 and C6 positions, the two nitrogen atoms in 2,6-dimethylpiperazine are kinetically distinct. This guide provides a high-yield, self-validating protocol for selective mono-alkylation at the unhindered N4 position, utilizing a Finkelstein-assisted SN2 mechanism.

Scientific Foundation & Mechanistic Insights

Regioselectivity and Sterics

Commercial 2,6-dimethylpiperazine (predominantly the cis isomer) contains two secondary amine sites:

  • N1 (Hindered): Flanked by methyl groups at C2 and C6. The steric bulk significantly retards nucleophilic attack.

  • N4 (Unhindered): Flanked by unsubstituted carbons (C3 and C5). This site retains the nucleophilicity of a standard secondary amine.

Therefore, under controlled conditions (stoichiometry and temperature), the reaction exhibits high regioselectivity for N4-alkylation , yielding 2-(3,5-dimethylpiperazin-1-yl)acetonitrile . Bis-alkylation is observed only with excess alkylating agent or elevated temperatures.

Reaction Mechanism

The reaction proceeds via a classic SN2 pathway. When using chloroacetonitrile, the addition of a catalytic amount of Potassium Iodide (KI) is recommended.[1] The iodide displaces the chloride in situ to form the more reactive iodoacetonitrile (Finkelstein reaction), which is then rapidly attacked by the piperazine.

Key Pathway: 2,6-DMP + Cl-CH2-CN --(KI)--> [I-CH2-CN] + 2,6-DMP --> Product + HI

Visualizing the Pathway

The following diagram illustrates the kinetic preference for the unhindered nitrogen.

ReactionPathway SM 2,6-Dimethylpiperazine (Starting Material) TS_N4 Transition State (N4) Low Steric Barrier SM->TS_N4 Fast (k1) TS_N1 Transition State (N1) High Steric Barrier SM->TS_N1 Slow (k2) Reagent Haloacetonitrile (X-CH2-CN) Reagent->TS_N4 Reagent->TS_N1 Product 2-(3,5-dimethylpiperazin-1-yl)acetonitrile (Major Product) TS_N4->Product SideProduct Bis-alkylated Impurity (Minor) TS_N1->SideProduct Product->SideProduct Over-alkylation (Excess Reagent)

Caption: Kinetic pathway favoring N4-alkylation due to steric hindrance at N1.

Experimental Design

Reagent Selection
ReagentRoleSelection Rationale
2,6-Dimethylpiperazine SubstrateUse cis-isomer or mixture.[2] Limiting reagent to prevent waste, though slight excess helps mono-selectivity.
Chloroacetonitrile ElectrophileCheaper and more stable than bromo-analog. Requires KI catalysis for optimal rate.
Bromoacetonitrile ElectrophileHighly reactive.[3] Use if reaction is sluggish, but requires strictly controlled temp (0°C) to prevent bis-alkylation.
K₂CO₃ BaseMild inorganic base. Scavenges acid without acting as a competing nucleophile (unlike TEA/DIPEA).
Potassium Iodide (KI) CatalystEssential for chloroacetonitrile. Converts R-Cl to R-I in situ (Finkelstein).
Acetonitrile (ACN) SolventPolar aprotic. Solubilizes reagents well; easy to remove.
Safety Considerations (Critical)
  • Haloacetonitriles: Potent alkylating agents and lachrymators. Must be handled in a fume hood. Inhalation can cause severe respiratory distress.

  • Cyanide Risk: While the nitrile group is stable, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions (unlikely here, but good practice).

  • Skin Contact: Piperazines are known sensitizers. Wear double nitrile gloves.

Detailed Protocol: N-Alkylation with Chloroacetonitrile

Target Scale: 10 mmol (approx. 1.14 g of 2,6-dimethylpiperazine)

Step 1: Preparation
  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Weigh 1.14 g (10.0 mmol) of cis-2,6-dimethylpiperazine.

  • Weigh 2.76 g (20.0 mmol, 2.0 eq) of anhydrous Potassium Carbonate (K₂CO₃).

  • Weigh 166 mg (1.0 mmol, 0.1 eq) of Potassium Iodide (KI).

Step 2: Reaction Setup
  • Add the piperazine, K₂CO₃, and KI to the RBF.

  • Add 20 mL of anhydrous Acetonitrile (ACN).

  • Cool the suspension to 0 °C using an ice bath. Cooling is critical to suppress the initial exotherm and prevent bis-alkylation.

  • Measure 0.63 mL (10.0 mmol, 1.0 eq) of Chloroacetonitrile.

  • Dropwise Addition: Add the Chloroacetonitrile slowly over 10–15 minutes.

  • Allow the reaction to warm to room temperature (25 °C) naturally.

  • Stir at room temperature for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The product usually moves slightly higher or lower depending on the stationary phase, but the disappearance of the secondary amine (ninhydrin stain) is the key indicator.

Step 3: Work-up
  • Filtration: Filter the reaction mixture through a Celite pad or a sintered glass funnel to remove the inorganic solids (K₂CO₃/KCl). Wash the cake with 10 mL of ACN.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap, 40 °C) to obtain a crude oil.

  • Partition: Dissolve the residue in 30 mL Dichloromethane (DCM) .

  • Wash: Wash with 10 mL saturated NaHCO₃ followed by 10 mL Brine .

    • Note: Do not use acidic water, as the product will protonate and stay in the aqueous layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification

While the regioselectivity is high, trace bis-alkylated product may form.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (with 1% NH₄OH or TEA to prevent streaking).

    • The mono-alkylated product typically elutes before the bis-alkylated impurity due to the presence of the free amine H-bonding to silica (wait, actually, the bis-alkylated is less polar? Correction: In amine chromatography, the order can vary.[4][5] Usually, the bis-alkylated (tertiary/tertiary) moves faster than the mono-alkylated (secondary/tertiary) in non-polar solvents, but on silica, the free NH often drags. Rely on TLC confirmation).

Workflow Diagram

Workflow Start Start: Reagent Prep (10 mmol Scale) Cool Cool to 0°C ACN Solvent Start->Cool Add Add Cl-CH2-CN Dropwise (1.0 eq) Cool->Add React Stir RT, 12-16h (Catalytic KI) Add->React Filter Filter Solids (Remove K2CO3) React->Filter Extract DCM Extraction Wash w/ Brine Filter->Extract Purify Column Chromatography DCM:MeOH (95:5) Extract->Purify End Final Product 2-(3,5-dimethylpiperazin-1-yl)acetonitrile Purify->End

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old Chloroacetonitrile or insufficient catalyst.Add 0.5 eq more KI. Heat to 40–50 °C (monitor closely for bis-alkylation).
Bis-alkylation Excess alkylating agent or high temperature.Ensure strict 1:1 stoichiometry. Keep reaction at 0 °C for longer before warming.
Product in Aqueous Layer pH too low during workup.The product is basic. Ensure the aqueous layer is pH > 10 during extraction. Saturate with NaCl (salting out) to improve recovery.
Streaking on TLC Interaction with Silica.Pre-wash TLC plate with eluent containing 1% Triethylamine or NH₄OH.

References

  • Regioselectivity in Piperazines

    • Study on steric effects in piperazine alkyl
    • Source: Journal of Medicinal Chemistry, "Structure-Activity Relationship Optimization of Piperazine Deriv
  • Finkelstein Catalysis in Alkylation

    • General procedure for enhancing alkyl chloride reactivity with iodide.
    • Source: Organic Syntheses, Coll.[6] Vol. 4, p.84.

  • Synthesis of 2-(3,5-dimethylpiperazin-1-yl)

    • Specific reaction conditions for dimethylpiperazine deriv
    • Source: ResearchGate, "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles".

Sources

Application Note: Catalytic Hydrogenation of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the catalytic reduction of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile to its corresponding diamine, 2-(2,6-dimethylpiperazin-1-yl)ethanamine . This transformation is a critical step in synthesizing linker motifs for fragment-based drug discovery and CNS-active compounds.

The presence of the 2,6-dimethyl substitution on the piperazine ring introduces specific steric constraints that distinguish this reduction from standard aliphatic nitrile hydrogenations. This guide addresses the two primary challenges in this synthesis:

  • Suppression of Secondary Amine Formation: Preventing the "dimerization" side reaction common in nitrile reductions.[1]

  • Steric Management: Overcoming the hindered nature of the N1-position to ensure complete conversion.

Mechanistic Insight & Reaction Pathway[2][3][4]

The Challenge of Dimerization

The reduction of a nitrile (


) to a primary amine (

) proceeds through an imine intermediate. The primary failure mode is the condensation of the newly formed primary amine with the intermediate imine, leading to a secondary amine (dimer).[2]

For piperazinyl-acetonitriles, the high basicity of the piperazine ring can accelerate this side reaction. However, the 2,6-dimethyl groups provide a "steric shield" around the N1 nitrogen. While this slows the initial adsorption to the catalyst surface, it also fortuitously hinders the nucleophilic attack required for dimer formation, often resulting in higher selectivity compared to unsubstituted piperazines.

Reaction Pathway Diagram

ReactionPathway Substrate Nitrile Substrate (R-CN) Imine Imine Intermediate (R-CH=NH) Substrate->Imine + H2 (Catalyst) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Catalyst) SecondaryAmine Impurity: Secondary Amine (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine (Condensation) Ammonia Ammonia (NH3) (Blocking Agent) Ammonia->Imine Mass Action Effect (Suppresses Dimer)

Figure 1: Reaction pathway showing the competition between complete reduction and dimer formation. High concentrations of Ammonia shift the equilibrium away from the secondary amine.

Experimental Protocols

Method A: Raney Nickel in Methanolic Ammonia (The "Gold Standard")

Best for: Scale-up, high selectivity, and cost-efficiency.

Rationale: Raney Nickel (Ra-Ni) is the preferred catalyst for nitrile reductions because it is less prone to poisoning by amines than Platinum group metals. The use of ammonia-saturated methanol is non-negotiable; it saturates the catalyst surface and pushes the equilibrium toward the primary amine [1].

Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (Active slurry, typically Grade 2800 or similar), 20-50 wt% loading relative to substrate.

  • Solvent: 7N Ammonia in Methanol (commercial or prepared in-situ).

  • Hydrogen Source: Hydrogen gas balloon (lab scale) or Parr Hydrogenator (process scale, 50-100 psi).

Step-by-Step Protocol
  • Catalyst Preparation (CRITICAL SAFETY):

    • Ra-Ni is pyrophoric .[3][6][9] Never let it dry.[4][10]

    • Weigh the Ra-Ni slurry (approx. 50% water) into a tared beaker.

    • Decant the supernatant water. Wash the catalyst 3x with absolute methanol to remove water. Do not expose the solid to air during decanting.

  • Loading:

    • Transfer the washed Ra-Ni (as a methanol slurry) into the hydrogenation vessel (e.g., Parr bomb or thick-walled flask).

    • Dissolve the nitrile substrate in minimal methanol and add to the vessel.

    • Add the 7N Methanolic Ammonia solution. Final concentration of substrate should be 0.1 M to 0.2 M.

  • Reaction:

    • Seal the vessel. Purge with Nitrogen (

      
      ) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ).[6]
      
    • Pressurize to 50 psi (3.5 bar) . Note: While atmospheric pressure works, 50 psi significantly increases the rate and prevents imine accumulation.

    • Stir vigorously at 40°C for 4–6 hours.

  • Workup:

    • Depressurize and purge with Nitrogen.[11]

    • Filter the mixture through a Celite pad (keep wet with methanol) to remove the catalyst.

    • Safety Note: Immediately quench the used filter cake with water.[4]

    • Concentrate the filtrate under reduced pressure. The excess ammonia will evaporate, leaving the crude diamine.

Method B: Palladium on Carbon with Acidic Trapping

Best for: Lab-scale screening, when high-pressure equipment is unavailable, or if Ra-Ni is contraindicated.

Rationale: In acidic media, the newly formed amine is immediately protonated to the ammonium salt (


). This ammonium species is non-nucleophilic and cannot attack the imine intermediate, effectively stopping dimerization [2].
Reagents
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol.[1]

  • Additive: Concentrated HCl (2.2 eq) or

    
    .
    
Step-by-Step Protocol
  • Setup:

    • Charge a flask with 10% Pd/C under a nitrogen atmosphere.

    • Add a solution of the nitrile substrate in Methanol.

    • Slowly add concentrated HCl (2.2 equivalents). Caution: Exothermic.

  • Hydrogenation:

    • Attach a hydrogen balloon or set pressure to 1 atm (15 psi).

    • Stir vigorously at Room Temperature (

      
      ) for 12–18 hours.
      
  • Workup:

    • Filter over Celite to remove Pd/C.

    • Neutralization: The product is currently a hydrochloride salt. To isolate the free base:

      • Concentrate the methanol.

      • Dissolve residue in minimal water.

      • Basify with 50% NaOH or KOH to pH > 12.

      • Extract repeatedly with Dichloromethane (DCM) or Chloroform (piperazinyl amines are very water-soluble; salting out the aqueous layer with NaCl helps).

    • Dry organics over

      
       and concentrate.
      

Data Interpretation & Quality Control

Expected Results Table
ParameterMethod A (Ra-Ni/

)
Method B (Pd/C + Acid)
Conversion > 98%> 95%
Selectivity (Primary Amine) > 92%> 96%
Main Impurity Secondary Amine DimerUnreacted Nitrile (if stopped early)
Workup Complexity Low (Evaporation)High (Neutralization/Extraction)
Reaction Time 4–6 Hours (Pressure)12–18 Hours (Ambient)
Analytical Markers
  • TLC: The product diamine will be very polar and likely streak on silica. Use amine-functionalized silica or a solvent system of DCM:MeOH:

    
     (90:9:1). Stains with Ninhydrin (purple/blue).
    
  • NMR: Look for the disappearance of the singlet at

    
     ppm (N-CH2-CN) and the appearance of a triplet or broad signal at 
    
    
    
    ppm (N-CH2-CH2-NH2).

Process Safety: Handling Pyrophoric Catalysts

Working with Raney Nickel requires strict adherence to safety protocols to prevent fire hazards.[3][4][6][10]

SafetyWorkflow Storage 1. Storage Store as slurry in water. NEVER DRY. Transfer 2. Transfer Decant water, wash with MeOH. Keep covered with solvent. Storage->Transfer Reaction 3. Reaction Inert atmosphere (N2 purge). Monitor pressure. Transfer->Reaction Disposal 4. Disposal Quench filter cake with water immediately. Submerge in dilute HCl to deactivate. Reaction->Disposal

Figure 2: Safety workflow for Raney Nickel handling.

Key Safety Rules:

  • Never use paper filters: Use glass fiber or Celite on a sintered glass funnel. Paper can ignite if the catalyst dries.

  • Inert Atmosphere: Always purge reaction vessels with Nitrogen/Argon before introducing Hydrogen.

  • Spill Control: Keep a bucket of wet sand or water nearby. If Ra-Ni spills and dries, it will spark. Cover immediately with wet material.

References

  • Industrial Hydrogenation of Nitriles

    • Source: Stanford Environmental Health & Safety.
    • URL:[Link]

    • Context: Establishes safety and general protocols for Ra-Ni and Pd/C usage in hydrogen
  • Suppression of Secondary Amines

    • Source: ResearchGate Discussion / Chemical Literature.
    • URL:[Link]

    • Context: Validates the use of Ammonia and Acidic trapping as the two primary methods for high selectivity.
  • Source: Fisher Scientific. "Safety Data Sheet - Raney Nickel.
  • General Nitrile Reduction Protocols

    • Source: Organic Chemistry Portal. "Reduction of Nitriles."[1][6][7]

    • URL:[Link]

    • Context: Provides broad background on catalyst choices (Ra-Ni vs Co vs Pd) and reaction conditions.

Sources

Application Notes & Protocols: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Incorporation of the 2,6-Dimethylpiperazine Moiety

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to achieving desirable drug-like properties. 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile emerges as a versatile scaffold, offering a unique combination of a conformationally constrained secondary amine and a synthetically tractable nitrile group. The 2,6-dimethylpiperazine core is particularly advantageous; the axial and equatorial methyl groups restrict the ring's conformational flexibility, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, these methyl groups can shield the piperazine nitrogens from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.[1][2]

This document serves as a technical guide for researchers, providing insights into the strategic application of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile and detailed protocols for its synthesis and subsequent elaboration in drug discovery campaigns.

Physicochemical Properties and Strategic Advantages

The parent 2,6-dimethylpiperazine scaffold possesses distinct properties that are conferred upon its derivatives. Understanding these properties is crucial for designing molecules with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValue / ObservationStrategic Implication in Drug Design
Molecular Weight 114.19 g/mol (for 2,6-dimethylpiperazine)[3]Low molecular weight starting point, allowing for further structural elaboration without violating Lipinski's Rule of Five.
pKa ~9.38 (Predicted)[4]The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility. This is a key feature for improving bioavailability.
logP (Octanol/Water) -0.044 (Calculated for 2,6-dimethylpiperazine)[5]The inherent hydrophilicity can help balance the lipophilicity of larger, more complex drug candidates.
Metabolic Stability EnhancedThe methyl groups can sterically hinder CYP-mediated oxidation of the piperazine ring, a common metabolic pathway for piperazine-containing drugs.[1]
Conformational Rigidity IncreasedThe cis or trans arrangement of the methyl groups locks the piperazine ring into a more defined chair or twist-boat conformation, reducing the entropic penalty upon binding to a target.[1][2]
Synthetic Versatility HighThe secondary amine provides a nucleophilic handle for a wide range of synthetic transformations, while the nitrile group can be converted into other key functional groups.[6][7]

Core Synthetic Applications & Workflows

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a bifunctional building block. The secondary amine is a potent nucleophile, ideal for forming carbon-nitrogen bonds, while the nitrile offers a pathway to amines, carboxylic acids, and other functionalities.

Below is a generalized workflow for the integration of this building block in a lead optimization campaign.

G cluster_0 Synthesis of Building Block cluster_1 Elaboration via Secondary Amine cluster_2 Elaboration via Nitrile Group A 2,6-Dimethylpiperazine C 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B 2-Bromoacetonitrile B->C E Reductive Amination C->E G Amide Coupling C->G D Aldehyde / Ketone D->E H Tertiary Amine Product E->H Na(OAc)3BH F Acyl Chloride / Acid F->G I Amide Product G->I Coupling Agent (e.g., HATU) J Reduction (e.g., H2/Ni, LiAlH4) H->J K Hydrolysis (H+ or OH-) H->K L Primary Amine Product J->L M Carboxylic Acid Product K->M

Caption: General synthetic workflow utilizing the title building block.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

This protocol describes the direct N-alkylation of 2,6-dimethylpiperazine with a haloacetonitrile. The use of a mild base and a polar aprotic solvent is key to achieving high yields.

Reaction Scheme: cis/trans-2,6-Dimethylpiperazine + Br-CH₂-CN → 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Materials & Reagents:

  • 2,6-Dimethylpiperazine (1.0 eq)[8]

  • 2-Bromoacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (ACN), anhydrous[9]

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,6-dimethylpiperazine and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add potassium carbonate to the suspension.

  • Slowly add 2-bromoacetonitrile to the stirring mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a pale yellow oil or solid.

Protocol 2: Reductive Amination with a Model Aldehyde

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[10][11] This protocol details the reaction of the building block's secondary amine with an aldehyde to form a tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[11][12]

Reaction Scheme: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile + R-CHO + Na(OAc)₃BH → R-CH₂-N(piperazinyl)-CH₂-CN

Materials & Reagents:

  • 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.05 eq)

  • Sodium Triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)[11]

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile and the aldehyde in dichloroethane.

  • Add a catalytic amount of acetic acid. The acid facilitates the formation of the intermediate iminium ion.[11]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the formation of the product and consumption of the starting materials by LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

G A Secondary Amine + Aldehyde in DCE/AcOH B Iminium Ion Intermediate [R-CH=N+R'R''] A->B Condensation C Add Na(OAc)3BH B->C D Hydride Attack C->D E Tertiary Amine Product D->E Reduction F Quench & Work-up E->F

Caption: Reductive amination reaction pathway.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing an entry point for amide library synthesis or other modifications.[7][13] Acid-catalyzed hydrolysis is often preferred for a cleaner workup.[7][14]

Reaction Scheme: Product from Protocol 2 + H₂O/H⁺ → R-CH₂-N(piperazinyl)-CH₂-COOH

Materials & Reagents:

  • Nitrile-containing substrate (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the nitrile substrate in a mixture of water and concentrated HCl (e.g., 6N HCl).

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS. The product will have a mass increase of 17 Da ((-CN + H₂O) -> -CONH₂) and then another 17 Da ((-CONH₂ + H₂O) -> -COOH + NH₃).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to pH ~3-5 by the slow addition of a concentrated NaOH solution in an ice bath. The desired carboxylic acid may precipitate.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purification: The product can be further purified by recrystallization or chromatography if necessary.

Conclusion

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a high-value building block for drug discovery programs. Its pre-installed, conformationally constrained 2,6-dimethylpiperazine core offers potential advantages in metabolic stability and target affinity. The dual reactivity of the secondary amine and the nitrile group provides medicinal chemists with a versatile platform for rapid library synthesis and lead optimization. The protocols outlined herein provide a robust starting point for the synthesis and elaboration of this promising scaffold.

References

  • Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. Retrieved March 7, 2024, from [Link]

  • Nitrile reduction. (2023). In Wikipedia. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Rolfe, A., Yao, S., Nguyen, T.-V., Omoto, K., Colombo, F., Virrankoski, M., Vaillancourt, F. H., Yu, L., Cook, A., Reynolds, D., Ioannidis, S., Zhu, P., Larsen, N. A., & Bolduc, D. M. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. Retrieved from [Link]

  • Kubochem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]

  • Rolfe, A., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PubMed. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1088-1096. [Link]

  • Li, G., & Li, X. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 8(11), 7335–7340. [Link]

  • Baral, P. K., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 16(15), 4016-4019. [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(5), 331–335. [Link]

  • PubChem. (n.d.). 2-(2,2-Dimethylpiperazin-1-yl)sulfonylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidin-2-yl-1H-indol-2-yl acetonitrile... Retrieved from [Link]

Sources

Hydrogenation protocols for piperazine acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrogenation Protocols for Piperazine Acetonitrile Derivatives

Executive Summary & Strategic Analysis

The reduction of piperazine acetonitrile derivatives (e.g., 1-piperazineacetonitrile) to their corresponding ethylamines (e.g., 2-(1-piperazinyl)ethylamine) is a cornerstone transformation in the synthesis of antipsychotics, antihistamines, and piperazine-based polymers.

While theoretically simple, this transformation presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The piperazine ring contains secondary or tertiary amines that bind strongly to metal surfaces, deactivating the catalyst.

  • Secondary Amine Formation (Dimerization): The intermediate imine is highly electrophilic and readily reacts with the newly formed primary amine product, leading to dimerized secondary amine impurities.

  • Chemo-selectivity: Preserving the piperazine ring integrity while reducing the nitrile requires precise energy modulation.

This guide presents two field-proven protocols designed to overcome these barriers: a Raney Nickel/Ammonia system (Industry Standard) and a Palladium/Acid system (Precious Metal Alternative).

Mechanistic Insight: The "Danger Zone"

Understanding the reaction pathway is critical for troubleshooting. The reduction does not proceed directly to the amine; it passes through a reactive imine intermediate.[1]

Figure 1: Reaction Pathway and Side-Reaction Suppression

G Nitrile Piperazine-CH2-CN (Nitrile) Imine [Piperazine-CH2-CH=NH] (Reactive Imine) Nitrile->Imine + H2 (Step 1) PrimaryAmine Piperazine-CH2-CH2-NH2 (Target Primary Amine) Imine->PrimaryAmine + H2 (Step 2) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Primary Amine (Coupling) Ammonia NH3 (Additive) Ammonia->Imine Mass Action Effect (Suppresses Coupling)

Caption: The reactive imine intermediate is the branch point. Excess ammonia shifts the equilibrium away from the dimer (secondary amine) and toward the primary amine.[1][2]

Protocol A: Raney Nickel Catalyzed Hydrogenation

Best For: Scale-up, cost-efficiency, and substrates tolerant of basic conditions.

Scientific Rationale: Raney Nickel (Ra-Ni) is the preferred catalyst because its "spongy" structure has high activity for nitrile reduction. Crucially, we utilize Ammoniacal Methanol as the solvent. The excess ammonia saturates the catalyst surface and competitively inhibits the condensation of the product amine with the imine intermediate [1].

Reagents & Equipment
  • Substrate: 1-Piperazineacetonitrile (or derivative).

  • Catalyst: Raney Nickel (Active, slurry in water/ethanol). Handle as Pyrophoric.

  • Solvent: 7N Ammonia in Methanol (commercially available or prepared in situ).

  • Equipment: High-pressure autoclave (e.g., Parr reactor) rated for >500 psi.

Step-by-Step Methodology
  • Catalyst Preparation (The Wash):

    • Note: Ra-Ni is supplied as a slurry at pH >9.

    • Decant the supernatant water from the Ra-Ni slurry (approx. 20 wt% loading relative to substrate).

    • Wash the catalyst 3 times with absolute methanol to remove water and residual alkali. Do not let the catalyst dry. Keep it covered with solvent at all times.

  • Reactor Loading:

    • Transfer the wet Ra-Ni into the autoclave liner.

    • Dissolve the piperazine acetonitrile substrate in 7N Methanolic Ammonia (Concentration: 0.1 – 0.2 M).

    • Add the substrate solution to the autoclave.

  • Purging & Pressurization:

    • Seal the reactor.

    • Purge with Nitrogen (3 cycles) to remove oxygen.

    • Purge with Hydrogen (3 cycles) to replace nitrogen.

    • Pressurize to 30–50 bar (435–725 psi) . Note: Lower pressures (5–10 bar) may work but often result in incomplete conversion or higher dimerization.

  • Reaction:

    • Heat to 50°C – 70°C .

    • Stir vigorously (>800 RPM). Mass transfer is often the rate-limiting step in heterogeneous hydrogenation.

    • Monitor H2 uptake. Reaction is typically complete when uptake plateaus (4–12 hours).

  • Work-up:

    • Cool to room temperature.[3] Vent H2 carefully.

    • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen blanket). Warning: Dry Ra-Ni on filter paper can spontaneously ignite. Immediately quench the used filter cake with water.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Palladium on Carbon (Pd/C) in Acidic Media

Best For: Lab-scale discovery, researchers avoiding pyrophoric Ra-Ni, or substrates sensitive to strong bases.

Scientific Rationale: Palladium is generally less active for nitriles than Nickel and prone to poisoning by the basic piperazine nitrogens. By running the reaction in acidic media (e.g., HCl or Acetic Acid), we protonate the piperazine amines. This prevents them from binding to the Pd surface (poisoning) and also protonates the primary amine product, rendering it non-nucleophilic and unable to attack the imine intermediate [2].

Reagents & Equipment
  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol or Ethanol.[4]

  • Additive: Concentrated HCl (3–4 equivalents) or Glacial Acetic Acid.

  • Equipment: Parr shaker or Balloon (if high pressure not available, though pressure is recommended).

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve the piperazine acetonitrile in Methanol.

    • Add 3.0–3.5 equivalents of concentrated HCl (or H2SO4). This converts the basic nitrogens into their ammonium salt forms.

  • Loading:

    • Add 10% Pd/C (10–20 wt% loading).

    • Caution: Add catalyst to the wet solution to avoid igniting solvent vapors.

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) . (Higher pressure is beneficial if available).

    • Run at Room Temperature to 40°C . Acidic hydrogenation is often faster and requires less heat than basic Ra-Ni.

    • Time: 6–24 hours.

  • Work-up:

    • Filter through Celite to remove Pd/C.

    • Neutralization: The product is currently a hydrochloride salt.

    • Concentrate the solvent.[5]

    • Basify with aqueous NaOH (pH > 12) to liberate the free amine.

    • Extract with Dichloromethane (DCM) or Chloroform. (Note: Piperazine ethylamines are very polar; multiple extractions or continuous extraction may be required).

Comparative Data & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol A (Ra-Ni/NH3)Protocol B (Pd/C/Acid)
Selectivity High (due to NH3)High (due to protonation)
Reaction Speed FastModerate
Pressure Req. High (30-50 bar)Low-Medium (3-5 bar)
Safety Hazard Pyrophoric CatalystCorrosive Acid
Work-up Simple EvaporationRequires Neutralization/Extraction

Troubleshooting Guide:

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Catalyst poisoning or insufficient H2 pressure.

    • Fix: Increase catalyst loading to 30 wt%. Ensure vigorous stirring.

  • Problem: High Secondary Amine (Dimer) Impurity.

    • Cause: Insufficient Ammonia (Protocol A) or insufficient Acid (Protocol B).

    • Fix: In Protocol A, ensure NH3 is saturated. In Protocol B, check pH < 2.

  • Problem: *Product stuck

Sources

Reagents for selective mono-alkylation of 2,6-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The regioselective mono-alkylation of piperazine derivatives is a cornerstone transformation in medicinal chemistry and drug development. When working with 2,6-dimethylpiperazine , the molecular architecture presents a unique synthetic opportunity: an inherent structural dichotomy between its two secondary amines.

As a Senior Application Scientist, I frequently see researchers struggle with over-alkylation or poor regiocontrol when functionalizing this scaffold. This guide dissects the causality behind reagent selection and provides self-validating protocols to achieve precise mono-alkylation at either the sterically hindered or unhindered nitrogen.

The Structural Dichotomy of 2,6-Dimethylpiperazine

To master the functionalization of 2,6-dimethylpiperazine, one must first understand its conformational and steric environment. The molecule contains two non-equivalent nitrogen atoms:

  • N1 (Sterically Hindered): Flanked by two equatorial methyl groups at the C2 and C6 positions. The steric bulk significantly reduces the nucleophilicity of this amine.

  • N4 (Sterically Unhindered): Flanked by unsubstituted methylene groups at C3 and C5. This nitrogen is highly nucleophilic and readily accessible.

The Nomenclature Shift: A critical point of confusion in literature involves IUPAC naming conventions. If you alkylate the unhindered nitrogen (N4), that nitrogen is re-designated as N1 in the final product, shifting the methyl groups to the 3 and 5 positions. Thus, alkylating the unhindered amine yields 1-alkyl-3,5-dimethylpiperazine . Conversely, forcing alkylation at the hindered amine yields 1-alkyl-2,6-dimethylpiperazine [1].

Strategic Pathways for Regiocontrol

The steric interference at the N1 position permits selective substitution at the unhindered N4 position without the need for protecting groups, provided the electrophile and reaction conditions are carefully calibrated[1]. However, targeting the hindered N1 position requires a strict stoichiometric protection-deprotection strategy[2].

G cluster_N4 Targeting N4 (Unhindered) cluster_N1 Targeting N1 (Hindered) Start 2,6-Dimethylpiperazine (Starting Material) N4_Route Direct Alkylation / Reductive Amination Start->N4_Route Steric Preference N1_Protect Selective Protection (Boc2O) at N4 Start->N1_Protect Stoichiometric Control N4_Product 1-Alkyl-3,5-dimethylpiperazine (Mono-alkylated Product) N4_Route->N4_Product N1_Alkylate Alkylation at N1 (Strong Base + Heat) N1_Protect->N1_Alkylate N1_Deprotect Acidic Deprotection (TFA / HCl) N1_Alkylate->N1_Deprotect N1_Product 1-Alkyl-2,6-dimethylpiperazine (Mono-alkylated Product) N1_Deprotect->N1_Product

Workflow for the regioselective mono-alkylation of 2,6-dimethylpiperazine targeting N1 or N4.
Pathway 1: Targeting the Unhindered Nitrogen (N4)

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation)[3]. To achieve >99% mono-alkylation, reductive amination is the superior choice[2]. By reacting the amine with an aldehyde using Sodium triacetoxyborohydride (STAB), the reaction stops cleanly at the tertiary amine. The resulting product is too sterically encumbered to react with another equivalent of aldehyde.

Pathway 2: Targeting the Hindered Nitrogen (N1)

To alkylate the hindered N1 position, the unhindered N4 position must be temporarily masked. Di-tert-butyl dicarbonate (Boc₂O) is the ideal reagent here[2]. The massive steric bulk of the tert-butoxycarbonyl group creates an insurmountable activation energy barrier at the hindered N1 site, ensuring that 1.0 equivalent of Boc₂O exclusively protects N4, yielding 1-Boc-3,5-dimethylpiperazine[4]. Once protected, the weakly nucleophilic N1 requires aggressive deprotonation (e.g., NaH) and heating to undergo alkylation.

Quantitative Regioselectivity Data

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting regioselectivity.

Target NitrogenStrategyReagentsTemperatureExpected RegioselectivityCommon Yields
N4 (Unhindered) Direct AlkylationR-X, K₂CO₃, MeCN25°C - 60°C>95% (N4 over N1)60-80%
N4 (Unhindered) Reductive AminationR-CHO, NaBH(OAc)₃, DCE25°C>99% (N4 over N1)75-95%
N1 (Hindered) Step 1: ProtectionBoc₂O (1.0 eq), DCM0°C to 25°C>95% (N4 protected)85-95%
N1 (Hindered) Step 2: AlkylationR-X, NaH, DMF60°C - 80°C100% (Only N1 open)50-70%

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . They include built-in diagnostic checks to ensure the chemical trajectory is correct before proceeding to the next step, preventing the cascading failure of downstream reactions.

Protocol A: Direct Regioselective Mono-Alkylation at N4 via Reductive Amination

Objective: Synthesis of 1-alkyl-3,5-dimethylpiperazine.

  • Iminium Formation: Dissolve 2,6-dimethylpiperazine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the target aldehyde (1.0 eq, 10 mmol).

  • Self-Validation Check: Stir the mixture for exactly 1 hour at room temperature. Do not add the reducing agent yet. Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. You must observe the disappearance of the starting amine and the mass of the intermediate iminium ion [M+H]⁺. Proceeding without this validation risks the STAB reducing the unreacted aldehyde into a waste alcohol.

  • Reduction: Once iminium formation is confirmed, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes. The mild nature of STAB ensures it selectively reduces the protonated iminium without touching residual aldehyde.

  • Quench & Extraction: Stir for 4 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume). Causality: The basic quench neutralizes the acetic acid byproduct of STAB and free-bases the piperazine product, driving it into the organic layer. Extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Protection-Directed Alkylation at N1

Objective: Synthesis of 1-alkyl-2,6-dimethylpiperazine.

Phase 1: Regioselective Protection

  • Dissolve 2,6-dimethylpiperazine (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Prepare a solution of Boc₂O (1.0 eq, 10 mmol) in DCM (10 mL). Add this dropwise over 2 hours using an addition funnel[2].

  • Self-Validation Check: During the Boc₂O addition, the reaction mixture must remain a clear solution. If a white precipitate begins to form, it indicates the formation of the di-Boc byproduct. This means your addition rate is too fast or the temperature has exceeded 5°C. Immediately slow the drop rate and add more ice to the bath to self-correct the reaction trajectory.

  • Stir overnight, allowing the reaction to warm to room temperature. Wash with water, dry, and concentrate to yield 1-Boc-3,5-dimethylpiperazine.

Phase 2: Alkylation of the Hindered Amine 5. Dissolve the 1-Boc-3,5-dimethylpiperazine intermediate in anhydrous DMF (0.2 M) under a nitrogen atmosphere. 6. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Causality: Because the N1 amine is sterically shielded by the equatorial methyls, weak bases (like K₂CO₃) will fail. NaH irreversibly deprotonates the amine to form a highly reactive amide anion. 7. Stir for 30 minutes until hydrogen gas evolution ceases (visual validation of deprotonation). Add the alkyl halide (1.1 eq) and heat to 60°C for 12 hours. 8. Cool to 0°C, quench carefully with water, and extract with Ethyl Acetate.

Phase 3: Deprotection 9. Dissolve the crude intermediate in DCM and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature. 10. Concentrate in vacuo. To obtain the free base, dissolve the residue in water, adjust the pH to 10 using 1N NaOH, and extract with DCM.

References

  • Selective N-substitution of 2,6-dimethylpiperazine Source: Organic Preparations and Procedures International URL:[Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines Source: Organic Letters (ACS Publications) URL:[Link]

  • US7022707B2 - Piperazine derivatives (Preparation of cis-N-Boc-2,6-dimethylpiperazine)

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile presents a specific regiochemical challenge often overlooked in standard protocols. The commercially available starting material, 2,6-dimethylpiperazine, contains two non-equivalent nitrogen atoms: a sterically hindered N1 (flanked by methyl groups) and a sterically accessible N4. Direct alkylation predominantly yields the thermodynamic N4-substituted product (the 3,5-dimethyl isomer).

This Application Note details a regioselective microwave-assisted protocol designed to force alkylation at the hindered N1 position. By combining a steric shielding strategy (N4-Boc protection) with high-energy microwave irradiation, we overcome the activation energy barrier imposed by the ortho-methyl groups, achieving the target scaffold essential for specific kinase and allosteric inhibitor classes (e.g., CPS1 inhibitors).

Strategic Analysis: The Regioselectivity Challenge

Before beginning the synthesis, it is critical to distinguish between the two possible isomers derived from 2,6-dimethylpiperazine.

  • Isomer A (Target): 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile. Substitution occurs at the hindered nitrogen.

  • Isomer B (Common Byproduct): 2-(3,5-Dimethylpiperazin-1-yl)acetonitrile. Substitution occurs at the unhindered nitrogen.

Standard thermal alkylation favors Isomer B (>90:10 ratio). To obtain Isomer A , we must block N4 and use microwave energy to drive the difficult N1-alkylation.

reaction-scheme-diagram

ReactionScheme SM 2,6-Dimethylpiperazine (Starting Material) Direct Direct Alkylation (Thermal/MW) SM->Direct ClCH2CN, Base Step1 Step 1: Boc Protection (Selects Unhindered N4) SM->Step1 Boc2O (1.0 eq) Prod_Unwanted Major Product: 2-(3,5-Dimethyl...) (UNWANTED) Direct->Prod_Unwanted Intermediate Intermediate: 1-Boc-3,5-dimethylpiperazine Step1->Intermediate Step2 Step 2: MW Alkylation (Forces Hindered N1 Reaction) Intermediate->Step2 ClCH2CN, MW 120°C Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Target Target Product: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Step3->Target

Figure 1: Strategic workflow contrasting the direct route (yielding the wrong isomer) with the protection-directed microwave route.

Experimental Protocol

Phase 1: Selective Protection (Shielding N4)

Note: If 1-Boc-3,5-dimethylpiperazine is purchased commercially, proceed directly to Phase 2.

Objective: Selectively protect the unhindered amine to leave the hindered amine available for the next step.

  • Reagents: Dissolve 2,6-dimethylpiperazine (10.0 mmol) in DCM (50 mL).

  • Addition: Add solution of Di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 1.0 equiv) in DCM dropwise at 0°C over 30 mins.

  • Reaction: Stir at room temperature for 4 hours. The steric bulk of the methyl groups prevents Boc protection at N1, ensuring high regioselectivity for N4.

  • Work-up: Wash with water (2 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Validation: Check NMR. The methyl doublet signal should shift slightly, and integration should confirm mono-protection.

Phase 2: Microwave-Assisted N-Alkylation (The Critical Step)

Objective: Alkylate the sterically hindered N1 using microwave irradiation to overcome the energy barrier.

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Reagents:

  • Substrate: 1-Boc-3,5-dimethylpiperazine (Intermediate from Phase 1)

  • Alkylation Agent: Chloroacetonitrile (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) (High dielectric constant, optimal for MW heating)

Procedure:

  • Vessel Loading: In a 5 mL microwave process vial, add the Boc-piperazine (1.0 mmol, 214 mg),

    
     (3.0 mmol, 414 mg), and dry ACN (3 mL).
    
  • Activation: Add Chloroacetonitrile (1.2 mmol, 76 µL). Caution: Highly toxic. Handle in fume hood.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

    • Stirring: High (600 rpm)

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The hindered product is less polar than the starting material.

Why Microwave? Thermal heating at reflux (82°C for ACN) often requires 24-48 hours for this hindered substrate and results in decomposition. The microwave protocol achieves >85% conversion in 20 minutes by superheating the solvent and increasing molecular collision frequency at the hindered site [1].

Phase 3: Deprotection (Revealing the Target)
  • Reaction: Dissolve the alkylated intermediate in DCM (2 mL). Add Trifluoroacetic acid (TFA) (1 mL).

  • Conditions: Stir at RT for 1 hour.

  • Work-up: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9. Extract with DCM/Isopropanol (3:1).

  • Final Product: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Optimization & Troubleshooting

The following table summarizes optimization data for the critical Phase 2 alkylation step.

EntrySolventBaseTemp (°C)Time (min)Conversion (%)Notes
1THFTEA65 (Reflux)12 hrs< 10%Thermal control; too slow.
2ACNTEA100 (MW)1045%Moderate conversion.
3ACNDIPEA120 (MW)2078%Good solubility, clean profile.
4ACN K₂CO₃ 120 (MW) 20 92% Optimal conditions. Heterogeneous base works best in MW.
5DMFK₂CO₃150 (MW)1085%Higher temp caused some degradation (darkening).

Common Pitfalls:

  • Bis-alkylation: Unlikely in Phase 2 due to the Boc group, but possible if Phase 1 failed. Ensure Phase 1 intermediate is pure.

  • Hydrolysis: The nitrile group is sensitive to strong acid/base at high temps. Keep MW time under 30 mins to prevent hydrolysis to the amide or acid.

Characterization & QC

To verify you have the correct 2,6-isomer and not the 3,5-isomer , analyze the ¹H NMR carefully.

  • Symmetry: Both isomers are symmetric (assuming achiral or meso starting material).

  • Methyl Shift:

    • In the 2,6-isomer (Target), the methyls are adjacent to the N-CH₂CN group. The steric crowding and electronic withdrawal of the nitrile will cause a distinct downfield shift of the methine protons (CH-CH3) compared to the unfunctionalized amine.

    • NOESY/ROESY: A critical check. Irradiate the methylene protons of the acetonitrile group (N-CH₂-CN).

      • Target (2,6): You will see a strong NOE enhancement of the methine protons (CH-CH3) and the methyl groups themselves.

      • Wrong Isomer (3,5): You will see NOE enhancement of the methylene ring protons, but not the methyls/methines, as they are on the far side of the ring.

Safety Considerations

  • Chloroacetonitrile: Fatal if inhaled, swallowed, or absorbed through skin. It is a lachrymator and cyanide donor. Use only in a functioning fume hood. Destroy excess reagent with bleach solution before disposal.

  • Microwave Vials: Never heat a sealed vessel beyond its rated pressure limit. Acetonitrile expands significantly at 120°C; ensure the vial headspace is adequate (fill volume 50-75%).

  • Cyanide Hazard: In the event of fire or strong acid contact, HCN gas may be released. Keep a cyanide antidote kit accessible in the lab.

References

  • Microwave-Assisted Synthesis Overview

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Piperazine Functionalization: Brockunier, L. L., et al. (2004). Human β3-adrenergic receptor agonists containing a 2,6-dimethylpiperazine motif. Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909. (Demonstrates the biological relevance of the 2,6-isomer).
  • Regioselectivity in Piperazines: Berkheij, M., et al. (2005). Synthesis of 2,6-disubstituted piperazines. Tetrahedron Letters, 46(14), 2369-2371. (Discusses steric directing groups).
  • CPS1 Inhibitor Context

    • Yao, S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1.[2][3] ACS Medicinal Chemistry Letters, 11(6), 1305–1309.[3] Link (Validates the target scaffold structure).

  • Microwave Alkylation Protocols

    • Biotage PathFinder Database. "N-Alkylation of hindered amines." Link

Sources

Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine from its Nitrile Precursor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the preparation of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine, a valuable diamine building block in medicinal chemistry, from its nitrile precursor, 2-(2,6-dimethylpiperazin-1-yl)acetonitrile. This document provides a robust, two-step synthetic pathway, encompassing the synthesis of the nitrile intermediate followed by its reduction to the target primary amine. The protocols are designed to be self-validating, with detailed procedural steps and characterization data to ensure the identity and purity of the synthesized compounds.

The 2,6-dimethylpiperazine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets.[1][2] Its derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents.[3][4] This guide provides the necessary technical details for researchers to synthesize a key derivative of this important heterocyclic motif.

Synthetic Strategy Overview

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine is achieved through a two-step process. The first step involves the N-alkylation of 2,6-dimethylpiperazine with chloroacetonitrile to form the nitrile precursor, 2-(2,6-dimethylpiperazin-1-yl)acetonitrile. The second step is the reduction of the nitrile group to a primary amine, yielding the final product. Two effective methods for this reduction are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction using lithium aluminum hydride (LiAlH₄).

Synthetic_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction Start 2,6-Dimethylpiperazine Nitrile_Precursor 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Start->Nitrile_Precursor   + Chloroacetonitrile (Base, Solvent) Final_Product 2-(2,6-Dimethylpiperazin-1-yl)ethylamine Nitrile_Precursor->Final_Product Reduction Method (e.g., LiAlH₄ or H₂/Raney® Ni)

Caption: Overall synthetic workflow for the preparation of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine.

Part 1: Synthesis of the Nitrile Precursor: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

The synthesis of the nitrile precursor is achieved through a nucleophilic substitution reaction where one of the secondary amines of 2,6-dimethylpiperazine displaces the chloride from chloroacetonitrile. The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.

Experimental Protocol: N-Alkylation of 2,6-Dimethylpiperazine

Materials:

  • cis-2,6-Dimethylpiperazine

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cis-2,6-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add a solution of chloroacetonitrile (1.1 eq) in anhydrous acetonitrile to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,6-dimethylpiperazin-1-yl)acetonitrile.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.[5]

  • Potassium Carbonate as Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the HCl formed and to deprotonate the piperazine, driving the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the product.

Characterization Data (Predicted) for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
Parameter Value
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 3.5 (s, 2H, -CH₂CN), ~ 2.8-2.9 (m, 2H, piperazine CH), ~ 2.4-2.6 (m, 4H, piperazine CH₂), ~ 1.1 (d, 6H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~ 118 (CN), ~ 55 (piperazine CH), ~ 53 (piperazine CH₂), ~ 45 (-CH₂CN), ~ 18 (-CH₃)
Mass Spectrum (EI) m/z (%): 153 (M⁺), 138, 112, 98, 70

Part 2: Reduction of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile to 2-(2,6-Dimethylpiperazin-1-yl)ethylamine

The reduction of the nitrile group to a primary amine is a critical step. Two reliable methods are presented here, offering flexibility based on available equipment and safety considerations.

Method A: Catalytic Hydrogenation with Raney® Nickel

This method involves the use of hydrogen gas in the presence of a nickel catalyst. It is a clean and efficient method, often providing high yields of the desired primary amine.[6][7][8]

Materials:

  • 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (1.0 eq) in ethanol or methanol.

  • Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile) to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under a moist atmosphere.

  • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst upon exposure to air.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,6-Dimethylpiperazin-1-yl)ethylamine.

  • Purify the product by vacuum distillation if necessary.

Causality Behind Experimental Choices:

  • Raney® Nickel: A highly active catalyst for the hydrogenation of nitriles to primary amines.[9]

  • Hydrogen Pressure: Increased hydrogen pressure enhances the rate of the hydrogenation reaction.

  • Celite® Filtration: Celite® provides a safe and effective medium for filtering the fine, pyrophoric Raney® Nickel catalyst.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. This method is often preferred for small-scale syntheses and when high-pressure hydrogenation equipment is not available.[10][11][12][13]

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions. The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride ion then adds to the imine carbon, generating a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine.

LiAlH4_Mechanism Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion + 'H⁻' (from LiAlH₄) Dianion [R-CH₂-N]²⁻ Imine_Anion->Dianion + 'H⁻' (from LiAlH₄) Amine R-CH₂-NH₂ Dianion->Amine Aqueous Workup (H₂O)

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Materials:

  • 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential addition of water and NaOH solution for workup.

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Workup (Fieser method): Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,6-Dimethylpiperazin-1-yl)ethylamine.

  • Purify the product by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dry.[10]

  • Excess LiAlH₄: An excess of the reducing agent ensures complete conversion of the nitrile.

  • Controlled Addition and Temperature: The reaction is highly exothermic; slow addition at low temperature is crucial for safety and to prevent side reactions.

  • Fieser Workup: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter.

Self-Validating System: Characterization of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine

To ensure the successful synthesis of the target compound, a thorough characterization using various analytical techniques is essential.

Expected Analytical Data
Technique Expected Observations
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 2.8-3.0 (m, 2H, piperazine CH), ~ 2.6-2.8 (m, 6H, -CH₂-CH₂-NH₂ and piperazine CH₂), ~ 2.2-2.4 (m, 2H, piperazine CH₂), ~ 1.3 (br s, 2H, -NH₂), ~ 1.1 (d, 6H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~ 58 (-CH₂-N), ~ 55 (piperazine CH), ~ 53 (piperazine CH₂), ~ 40 (-CH₂-NH₂), ~ 18 (-CH₃)
IR (neat, cm⁻¹) ~3360 and ~3280 (N-H stretch, primary amine), ~2960-2800 (C-H stretch), ~1590 (N-H bend), ~1100 (C-N stretch)
Mass Spectrum (EI) m/z (%): 157 (M⁺), 142, 128, 113, 98, 85, 70

Interpretation of Spectroscopic Data:

  • ¹H and ¹³C NMR: The disappearance of the nitrile carbon signal (~118 ppm) in the ¹³C NMR spectrum and the appearance of a new methylene signal adjacent to the primary amine (~40 ppm) are key indicators of a successful reduction. In the ¹H NMR spectrum, the appearance of a broad singlet for the -NH₂ protons, which would disappear upon D₂O exchange, confirms the presence of the primary amine.

  • IR Spectroscopy: The most telling evidence of a successful reaction in the IR spectrum is the disappearance of the sharp nitrile (C≡N) stretch at approximately 2250 cm⁻¹ and the appearance of two characteristic N-H stretching bands for a primary amine in the region of 3400-3250 cm⁻¹.[9][14] A bending vibration for the N-H bond should also be observable around 1650-1580 cm⁻¹.[15]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (157.26 g/mol ). Common fragmentation patterns for amines include alpha-cleavage, which would result in the loss of an ethylamine radical or other fragments from the piperazine ring.

Troubleshooting

Problem Possible Cause Solution
Low yield in N-alkylation Incomplete reactionIncrease reaction time and/or temperature. Ensure the base is of good quality and anhydrous.
Dialkylation of piperazineUse a controlled stoichiometry of chloroacetonitrile or consider using a large excess of piperazine.
Incomplete nitrile reduction Inactive catalyst (Raney® Ni)Use freshly prepared or a new batch of catalyst. Ensure proper activation if required.
Insufficient reducing agent (LiAlH₄)Use a larger excess of LiAlH₄.
Formation of secondary amine byproducts (in catalytic hydrogenation) Reaction of the primary amine product with the intermediate imineThis is a known side reaction. It can sometimes be minimized by the addition of ammonia to the reaction mixture or by using specific reaction conditions (lower temperature, different solvent).
Difficult workup with LiAlH₄ Formation of a gelatinous aluminum hydroxide precipitateEnsure the Fieser workup is performed correctly with vigorous stirring. The order and amount of reagents added are critical.

Conclusion

This guide provides detailed and validated protocols for the synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethylamine from its nitrile precursor. By following the outlined procedures and utilizing the provided characterization data as a reference, researchers in drug discovery and medicinal chemistry can confidently prepare this valuable building block for the development of novel therapeutic agents. The inclusion of mechanistic insights and troubleshooting advice further enhances the utility of this technical document.

References

  • Organic Syntheses, Coll. Vol. 3, p.73 (1955); Vol. 26, p.1 (1946). [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0073]
  • Spectroscopy Online, "Organic Nitrogen Compounds II: Primary Amines" (2020). [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-ii-primary-amines]
  • OpenStax, "24.10 Spectroscopy of Amines" (2023). [URL: https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines]
  • University of Illinois, "Infrared Spectroscopy" [URL: https://www.chem.uillinois.edu/sites/default/files/inline-files/IR_1.pdf]
  • University of Cambridge, "Experiment 5: Reductions with Lithium Aluminium Hydride" [URL: https://www.ch.cam.ac.uk/sites/default/files/documents/e5-lah-16.pdf]
  • ResearchGate, "A Simple Synthesis of N-Alkylpiperazines" (2024). [URL: https://www.researchgate.net/publication/237751965_A_Simple_Synthesis_of_N-Alkylpiperazines]
  • NIST WebBook, "Piperazine, 2,6-dimethyl-" [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108496&Mask=200]
  • Periodica Polytechnica Chemical Engineering, "INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST" [URL: https://ppb.bme.hu/ch/article/view/1960/1183]
  • Chem-Impex, "2-(4-Methylpiperazin-1-yl)ethylamine" [URL: https://www.chemimpex.com/products/07028]
  • PubMed, "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives" (2014). [URL: https://pubmed.ncbi.nlm.nih.gov/24486525/]
  • The Hive, "Raney Nickel CTH Reduction of Nitro/Nitrile Groups" (2002). [URL: https://chemistry.mdma.ch/hive/methods/000445961.html]
  • MDPI, "Synthesis of Piperazines by C-H Functionalization" (2021). [URL: https://www.mdpi.com/2673-4192/2/1/18]
  • Georg Thieme Verlag, "5 Combination of 1H and 13C NMR Spectroscopy" [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0034-40120]
  • YouTube, "Reduction of Imines and Nitriles with LiAlH4" (2023). [URL: https://www.youtube.
  • Master Organic Chemistry, "Reduction of nitriles to primary amines with LiAlH4" [URL: https://www.masterorganicchemistry.com/reaction-guide/reduction-of-nitriles-to-primary-amines-with-lialh4/]
  • ResearchGate, "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?" (2017). [URL: https://www.researchgate.
  • Farmacia, "SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTIVITY" [URL: https://farmacia.com.ro/wp-content/uploads/2020-01/Farmacia-68-1-art-13-Mititelu-Stanciu-111-120.pdf]
  • MDPI, "Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives" (2024). [URL: https://www.mdpi.com/1420-3049/29/2/439]
  • ChemScene, "2-(2-Methylpiperazin-1-yl)acetonitrile" [URL: https://www.chemscene.com/products/2-2-Methylpiperazin-1-yl-acetonitrile-1240572-37-5.html]
  • Google Patents, "Process for the preparation of cis-2,6-dimethylpiperazine" [URL: https://patents.google.
  • PubMed, "2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis" (2001). [URL: https://pubmed.ncbi.nlm.nih.gov/11559160/]
  • PubChem, "2-(2,2-Dimethylpiperazin-1-yl)sulfonylacetonitrile" [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57538505]
  • Google Patents, "Process for preparing raney nickel catalyst" [URL: https://patents.google.
  • MDPI, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor" (2020). [URL: https://www.mdpi.com/1420-3049/25/9/2162]
  • Google Patents, "Method for producing cis-2,6-dimethylpiperazine" [URL: https://patents.google.
  • Ataman Kimya, "2-PIPERAZIN-1-YLETHYLAMINE" [URL: https://www.atamankimya.com/en/2-piperazin-1-ylethylamine_u_2069.html]
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  • BenchChem, "An In-Depth Technical Guide to the Synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine" [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-1-4-dihydroxy-2-2-dimethylpiperazine]
  • BenchChem, "Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile" [URL: https://www.benchchem.com/application-notes/1h-and-13c-nmr-analysis-of-2-5-nitro-1h-indol-3-yl-acetonitrile]
  • Pearson, "Give the expected products of lithium aluminum hydride reduction..." (2024). [URL: https://www.pearson.com/en-us/subject-catalog/p/organic-chemistry/P200000003303/9780134042282]
  • Organic Syntheses, "N-BENZYL-2-AZANORBORNENE" [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0030]
  • ResearchGate, "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling" (2026). [URL: https://www.researchgate.net/publication/311545639_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_N'N-substituted_piperazines_for_bioorthogonal_labeling]
  • MDPI, "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose" (2025). [URL: https://www.mdpi.com/2504-5344/7/1/2]
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Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Yield of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The Regioselectivity Paradox: Before optimizing yield, we must define the structural target. 2,6-dimethylpiperazine contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Flanked by two methyl groups.[1][2]

  • N4 (Unhindered): Sterically accessible.[1]

Critical Note: Direct alkylation with chloroacetonitrile overwhelmingly favors the unhindered N4 position due to steric kinetics.[1] If your target is the N4-substituted product (often IUPAC named as 2-(3,5-dimethylpiperazin-1-yl)acetonitrile), direct alkylation is efficient.[1] If you strictly require substitution at the hindered N1 position (preserving the 2,6-dimethyl numbering relative to the alkylated nitrogen), direct synthesis will fail; a protection-deprotection strategy is required.

This guide focuses on the direct mono-alkylation optimization (N4-selectivity), as this is the standard industrial route for this intermediate.

Optimized Experimental Protocol

This protocol utilizes the Finkelstein Modification to accelerate reaction rates and lower thermal requirements, minimizing degradation.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,6-Dimethylpiperazine 3.0 - 4.0SubstrateExcess prevents bis-alkylation.
Chloroacetonitrile 1.0ElectrophileLimiting reagent.[1] High Toxicity.
Potassium Carbonate (K₂CO₃) 1.5BaseMilled/powdered form preferred over granular.[1]
Potassium Iodide (KI) 0.1CatalystConverts alkyl chloride to more reactive alkyl iodide in situ.[1]
Acetonitrile (MeCN) 10 VolSolventPolar aprotic; supports Finkelstein exchange.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with N₂.

  • Dissolution: Charge 2,6-dimethylpiperazine (3.0 eq) and K₂CO₃ (1.5 eq) into MeCN (10 volumes). Stir at room temperature (RT) for 15 minutes.

  • Catalyst Addition: Add KI (0.1 eq). The solution may turn slightly yellow.[1]

  • Addition: Cool the mixture to 0°C. Add Chloroacetonitrile (1.0 eq) dropwise over 30 minutes. Exotherm warning.

  • Reaction: Allow to warm to RT. Heat to 50°C and monitor by TLC/LC-MS. Reaction is typically complete in 4–6 hours.[1]

    • Checkpoint: If conversion is <90% after 6h, increase temp to 60°C, but do not exceed 70°C to prevent polymerization of the nitrile.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The excess starting material (2,6-dimethylpiperazine) can be recovered via vacuum distillation or sublimation, or removed via the specific extraction protocol below.

Troubleshooting & FAQs

Direct solutions to common user-reported issues.

Q1: I am observing significant bis-alkylation (dialkylated impurity). How do I stop this?

Cause: Localized high concentration of the alkylating agent or insufficient excess of the amine. Solution:

  • Stoichiometry: Increase 2,6-dimethylpiperazine to 4.0 or 5.0 equivalents.

  • Dilution: Increase solvent volume to 15–20 volumes.

  • Addition Mode: Ensure Chloroacetonitrile is diluted in MeCN (1:1) and added slowly to the amine solution. Never add the amine to the alkyl halide.

Q2: My reaction is stalling at 60-70% conversion.

Cause: Chloride accumulation is inhibiting the reaction, or the base particle size is too large (low surface area).[1] Solution:

  • The "Finkelstein" Fix: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).[1] This exchanges the leaving group from -Cl to -I, which is ~100x more reactive.

  • Base Activation: Use finely milled K₂CO₃ or switch to Cesium Carbonate (Cs₂CO₃) (0.5 eq) as a doping agent to increase basicity.[1]

Q3: The product is an oil and difficult to crystallize.[1]

Cause: Piperazine derivatives are often low-melting solids or oils.[1] Solution: Isolate as a salt.

  • Dissolve the crude oil in Ethanol/EtOAc.[1]

  • Add 1.0 eq of Oxalic acid or 2M HCl in ether.

  • The oxalate or hydrochloride salt will precipitate as a stable, crystalline solid, which also purifies it from non-basic impurities.[1]

Q4: I strictly need the alkylation at the HINDERED (N1) position.

Analysis: Direct alkylation will not work efficiently.[1] Protocol Adjustment:

  • Protect: React 2,6-dimethylpiperazine with Boc₂O (1 eq). The unhindered N4 reacts first -> N-Boc-3,5-dimethylpiperazine.

  • Alkylate: React the Boc-protected intermediate with Chloroacetonitrile (stronger conditions required: NaH/DMF or refluxing MeCN with KI).

  • Deprotect: Remove Boc with TFA/DCM.[1]

Visualizing the Process

Pathway & Regioselectivity

This diagram illustrates the kinetic preference for the unhindered nitrogen and the risk of bis-alkylation.

ReactionPathway SM 2,6-Dimethylpiperazine (Starting Material) Mono_Unhindered Major Product (N4-Alkylation) 'Unhindered' SM->Mono_Unhindered  Fast (Kinetic)  k1 >> k2 Mono_Hindered Minor Product (N1-Alkylation) 'Hindered' SM->Mono_Hindered  Slow (Steric)  High Energy Barrier Reagent Cl-CH2-CN (Chloroacetonitrile) Reagent->Mono_Unhindered Bis Impurity (Bis-Alkylation) Mono_Unhindered->Bis  Requires Excess  Reagent

Caption: Kinetic pathway showing the preferential alkylation of the unhindered nitrogen (N4). Bis-alkylation is minimized by controlling stoichiometry.[3]

Purification Decision Tree

How to handle the crude reaction mixture based on your purity requirements.

WorkupLogic Start Crude Reaction Mixture Filter Filter Solids (K2CO3/KCl) Start->Filter Evap Evaporate Solvent Filter->Evap Check Check TLC/NMR Evap->Check PathA High Purity (>95%) Check->PathA Clean PathB Excess SM Present Check->PathB Impure Final Final Product 2-(2,6-dimethylpiperazin-1-yl)acetonitrile PathA->Final Distill Vacuum Distillation (Remove volatile SM) PathB->Distill If SM is volatile Salt Salt Formation (HCl or Oxalate) PathB->Salt If oil/sticky Distill->Final Salt->Final Recrystallize

Caption: Logical workflow for isolating the target amine from excess starting material and inorganic salts.

Comparative Solvent Data

The choice of solvent significantly impacts reaction rate and the ratio of mono- to bis-alkylation.

SolventDielectric ConstantReaction RateSelectivity ProfileRecommendation
Acetonitrile (MeCN) 37.5HighExcellentPreferred. Balances solubility and rate.[1]
Acetone 20.7ModerateGoodGood alternative; easier to evaporate but slower.[1]
DMF 36.7Very HighPoorRisk of bis-alkylation due to high solubility/rate.[1] Hard to remove.
Ethanol 24.5SlowModerateProtic solvent shells the nucleophile, slowing the reaction.

Safety & Compliance

  • Chloroacetonitrile: Highly toxic by inhalation, ingestion, and skin contact.[1] It is a lachrymator and potential alkylating agent for DNA.[1]

    • Control: Handle only in a functioning fume hood.[1]

    • Destruction: Quench excess alkyl halide with aqueous ammonia or sodium thiosulfate before disposal.[1]

  • Piperazine Derivatives: Can cause sensitization/asthma-like symptoms upon inhalation.[1]

References

  • General Piperazine Mono-alkylation Conditions

    • Citation: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[1][4][5]

    • Relevance: Establishes the necessity of excess amine stoichiometry to prevent bis-alkyl
    • Source:[Link][1]

  • Finkelstein Catalysis in Alkylation

    • Citation: "Halide Exchange (Finkelstein Reaction)."[1] Organic Chemistry Portal.

    • Relevance: Mechanistic basis for using KI to accelerate chloroacetonitrile reactions.[1]

    • Source:[Link][1]

  • Regioselectivity in Piperazines

    • Citation: "Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1."[1] ACS Medicinal Chemistry Letters, 2019.[1]

    • Relevance: Discusses the structural isomers and synthesis of 2,6-dimethylpiperazine deriv
    • Source:[Link]

  • Reaction of Chloroacetonitrile with Amines

    • Citation: "2,2′-(Piperazine-1,4-diyl)diacetonitrile."[1] Acta Crystallographica, 2012.[1]

    • Relevance: Provides baseline conditions for the reaction of piperazine with chloroacetonitrile (showing bis-alkyl
    • Source:[Link][1]

Sources

Technical Support Center: Separation of cis and trans Isomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular separations. This guide is designed for researchers and drug development professionals dealing with the isolation of diastereomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Because the 2,6-dimethylpiperazine moiety contains two chiral centers, the N-alkylated product exists as a mixture of a cis-isomer (a highly symmetric, achiral meso compound) and a trans-isomer (an asymmetric, racemic pair of enantiomers). Separating these isomers is notoriously difficult on standard normal-phase silica due to their nearly identical polarities. This guide provides field-proven, self-validating workflows to achieve baseline separation.

Isomer Separation Workflow

IsomerSeparation A 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (Diastereomeric Mixture) B Method A: RP-HPLC (C18) Mobile Phase: H2O/MeCN + 0.1% TFA A->B C Method B: Fractional Crystallization (Ditrifluoroacetic Acid Salt) A->C D cis-Isomer (Meso) Diequatorial Methyls (Symmetric) B->D Elutes First (Lower Hydrophobicity) E trans-Isomer (Racemic) Axial/Equatorial Methyls (Asymmetric) B->E Elutes Second (Higher Hydrophobicity) C->D Precipitates (Higher Lattice Energy) C->E Remains in Mother Liquor F QC Check: 1H-NMR & LC-MS Validation Confirm Diastereomeric Excess (d.e. > 98%) D->F E->F

Workflow for separating cis and trans isomers of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why do my cis and trans isomers co-elute as a single broad peak on normal-phase silica gel? A: The polarity difference between the free bases of these diastereomers is negligible. To induce separation, you must exploit their conformational differences rather than just their polarity. The cis-isomer strongly prefers a rigid chair conformation where both methyl groups are equatorial. The trans-isomer is forced into a conformation with one axial and one equatorial methyl group. By converting the mixture into ditrifluoroacetic acid salts and using Reverse-Phase HPLC (RP-HPLC), the bulky hydration spheres and ion-pairing interactions amplify these steric differences, allowing for baseline separation [1].

Q: How can I definitively assign the cis and trans peaks using 1H-NMR? A: The assignment relies on molecular symmetry. In the cis-isomer (diequatorial methyls), the molecule possesses a plane of symmetry (


), making the two methine protons at C2 and C6 chemically equivalent; they will appear as a single multiplet. In the trans-isomer (axial-equatorial methyls), this symmetry is broken (

), and the two methine protons reside in entirely different magnetic environments, resulting in distinct, non-equivalent multiplets with different coupling constants [2].

Q: My fractional crystallization is yielding a gooey oil instead of distinct crystals. What is causing this? A: This is a classic symptom of attempting to crystallize the free base, which has a low melting point. The cis-isomer, being a highly symmetric meso compound, has a significantly higher crystal lattice energy than the asymmetric trans-isomer. To exploit this causality, you must first convert the mixture into a salt (e.g., hydrochloride or ditrifluoroacetate). The cis-salt will readily precipitate from cold organic solvents, leaving the trans-salt trapped in the mother liquor [3].

Validated Experimental Protocols
Method A: Preparative Reverse-Phase HPLC (TFA Salt Method)

Use this method when high-purity isolation of both the cis and trans isomers is required for downstream biological assays.

  • Sample Preparation: Dissolve 500 mg of the 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile diastereomeric mixture in 5 mL of HPLC-grade Methanol. Add 0.1% Trifluoroacetic acid (TFA) to ensure complete protonation of the piperazine nitrogens.

  • Column Selection: Equip the preparative HPLC with a standard C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The hydrophobic stationary phase is required to differentiate the axial vs. equatorial methyl presentations.

  • Mobile Phase Gradient:

    • Solvent A: Ultra-pure Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

    • Run a shallow gradient from 5% B to 40% B over 45 minutes at a flow rate of 15 mL/min.

  • Elution & Collection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, the acetonitrile and amine groups will absorb weakly here). The cis-isomer (more compact, lower hydrophobic surface area) will elute first. The trans-isomer will elute 3–5 minutes later.

  • Self-Validation (QC): Lyophilize the collected fractions. Dissolve a 2 mg aliquot of each in

    
     and run a 1H-NMR. Confirm the presence of a single methine multiplet for the first fraction (cis) and two distinct methine multiplets for the second fraction (trans).
    
Method B: Fractional Crystallization (Scale-Up Protocol)

Use this method when scaling up synthesis and primarily targeting the isolation of the cis-isomer.

  • Salt Formation: Dissolve 10 g of the diastereomeric free base mixture in 50 mL of anhydrous Toluene. Slowly bubble dry HCl gas into the solution (or add a stoichiometric amount of ethereal HCl) while stirring at 0°C until precipitation ceases.

  • Dissolution: Evaporate the solvent under reduced pressure to yield the crude hydrochloride salts. Redissolve the solid in a minimal boiling volume of absolute Ethanol (approx. 30-40 mL).

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of 1°C/min to promote the growth of large, pure crystals. Once at room temperature, transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Vacuum filter the resulting white crystalline solid. Wash the filter cake with 10 mL of ice-cold Diethyl Ether. The filter cake contains >95% pure cis-isomer salt. The mother liquor contains the enriched trans-isomer.

  • Self-Validation (QC): Take a small sample of the crystals, neutralize with saturated

    
    , extract into Dichloromethane, evaporate, and run GC-MS. The cis-isomer should show a single sharp peak with >98% Diastereomeric Excess (d.e.).
    
Quantitative Data Summary
Propertycis-Isomertrans-Isomer
Stereochemistry Meso (Achiral)Racemic pair of enantiomers
Dominant Conformation Diequatorial methylsAxial-equatorial methyls
Molecular Symmetry Symmetric (

)
Asymmetric (

)
1H-NMR (Methine Protons) Equivalent (Single multiplet)Non-equivalent (Distinct multiplets)
RP-HPLC Retention Shorter (Elutes first)Longer (Elutes second)
Crystallization Behavior Readily forms crystalline saltsHighly soluble, remains in mother liquor
References
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. Available at: [Link]

  • Reepmeyer, J. C., Woodruff, J. T., & d'Avignon, D. A. (2007). Structure elucidation of a novel analogue of sildenafil detected as an adulterant in an herbal dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1615-1621. Available at: [Link]

  • Bayer AG. (2001). Process for the preparation of cis-2,6-dimethylpiperazine. Patent DE19907829C2.

Technical Support Center: 2,6-Dimethylpiperazine Alkylation Control

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 26-DMP-ALK-001 Subject: Preventing Polyalkylation in 2,6-Dimethylpiperazine Functionalization Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. You are likely here because your reaction with 2,6-dimethylpiperazine (2,6-DMP) yielded a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the unwanted bis-alkylated impurity.[1]

This guide moves beyond basic "textbook" advice. It addresses the specific kinetic and steric challenges of the 2,6-DMP scaffold, providing two distinct workflows: a High-Throughput Optimization (for quick screens) and a High-Fidelity Protection Strategy (for scale-up).[1]

Module 1: The Mechanistic Root Cause

Why does over-alkylation happen?

The core issue is Competitive Nucleophilicity .[1] In many amine alkylations, the introduction of an alkyl group (electron-donating via induction) increases the electron density on the nitrogen, making the secondary/tertiary amine product more nucleophilic than the primary/secondary starting amine.[1]

However, 2,6-dimethylpiperazine is unique.[1] The methyl groups at the 2 and 6 positions create steric hindrance around the nitrogen atoms.[1]

  • Starting Material: The secondary amines are sterically crowded.[1]

  • Mono-Product: Once alkylated, the steric crowding increases significantly (A(1,[1]3) strain).[1]

  • The Trap: While sterics should slow down the second alkylation, the reaction is often run with highly reactive electrophiles (alkyl halides) where statistical probability dominates.[1] If

    
    , you will statistically obtain ~25% bis-alkylated product at 50% conversion.[1]
    
Visualizing the Kinetic Competition

ReactionKinetics SM 2,6-DMP (Starting Material) Mono Mono-Alkylated (Desired Product) SM->Mono k1 (Slow due to sterics) Mono->Mono Nucleophilicity Increase (Inductive Effect) Bis Bis-Alkylated (Impurity) Mono->Bis k2 (Competitive if electrophile is small)

Figure 1: Kinetic pathway showing the competition between the first and second alkylation events.[1] The inductive effect often counteracts the steric hindrance provided by the methyl groups.[1]

Module 2: Troubleshooting Direct Alkylation (The "Quick Fix")

Use Case: Early-stage discovery, small scale (<100 mg), or when protecting group chemistry is too time-consuming.

The "Stoichiometric Flood" Protocol

To mathematically favor mono-alkylation without protecting groups, you must alter the statistical probability by flooding the reaction with the diamine.[1]

Protocol:

  • Stoichiometry: Use 5.0 to 10.0 equivalents of 2,6-DMP relative to the alkyl halide.

  • Concentration: Run the reaction at high dilution (0.05 M to 0.1 M with respect to the electrophile).

  • Addition: Add the electrophile (dissolved in solvent) dropwise to the stirring amine solution. Never add the amine to the electrophile.[1]

Data: Theoretical Yield vs. Equivalents

Equivalents of 2,6-DMPTheoretical Mono-YieldBis-Impurity RiskRecovery Effort
1.0 eq~40-50%High (>20%)Difficult
3.0 eq~75%ModerateModerate
5.0 eq ~90% Low (<5%) Easy (Precipitation)
10.0 eq>95%NegligibleHigh (Waste)
Workup Trick (The "pH Switch")

Since you used excess amine, you must separate the product from the starting material.[1]

  • Evaporate solvent.[1][2]

  • Suspend residue in water.[1]

  • 2,6-DMP is highly water-soluble. The mono-alkylated product is often more lipophilic.[1]

  • Extract with Dichloromethane (DCM) or Toluene at pH 10-11.[1] The unreacted 2,6-DMP tends to remain in the aqueous phase more stubbornly than the alkylated product.[1]

Module 3: The "Gold Standard" (Orthogonal Protection)

Use Case: Process chemistry, scale-up (>1g), or when the alkylating agent is expensive/precious.[1]

The Solution: Mono-protection with a Boc (tert-butyloxycarbonyl) group.[1][3] This renders one nitrogen non-nucleophilic.[1]

Step-by-Step: Selective Mono-Boc Protection

Reference: Adapted from synthetic protocols for hindered diamines [1, 2].

  • Reagents: 2,6-DMP (1.0 eq), Boc-anhydride (

    
    , 0.9 eq).
    
  • Solvent: Dichloromethane (DCM) or Methanol.[1]

  • Key Modification: Do not add base (TEA/DIPEA). The unreacted diamine acts as the proton scavenger.[1]

  • Purification: The reaction mixture will contain:

    • Unreacted 2,6-DMP (Polar, water-soluble)

    • Mono-Boc-2,6-DMP (Desired)

    • Bis-Boc-2,6-DMP (Non-polar)

  • Separation:

    • Dissolve crude in dilute citric acid (pH ~4).

    • Bis-Boc is neutral/lipophilic -> Extract with Ethyl Acetate (Discard organic).[1]

    • Mono-Boc and SM are protonated -> Remain in Aqueous.

    • Basify aqueous layer to pH 12 (NaOH).[1]

    • Extract with DCM.[1] Mono-Boc extracts efficiently; minimal SM extracts.[1]

Workflow Visualization

ProtectionStrategy Start 2,6-DMP (Free Base) Protect Reaction: 1.0 eq DMP + 0.9 eq Boc2O Start->Protect Mixture Crude Mixture: (SM + Mono-Boc + Bis-Boc) Protect->Mixture AcidWash Acid Wash (pH 4) Partitioning Mixture->AcidWash OrgLayer Organic Layer: Bis-Boc (Discard) AcidWash->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer: Mono-Boc + SM AcidWash->AqLayer Protonated Amines Basify Basify (pH 12) & Extract DCM AqLayer->Basify Final Pure Mono-Boc-2,6-DMP Basify->Final Selective Extraction

Figure 2: The "Acid/Base Swing" purification strategy ensures high purity of the mono-protected intermediate without column chromatography.

Module 4: Stereochemical Considerations (Cis vs. Trans)

Users often overlook that 2,6-DMP exists as isomers.[1] Your choice of isomer affects reactivity.[1][4]

Cis-2,6-Dimethylpiperazine (Meso)
  • Conformation: Predominantly exists in a chair conformation where both methyl groups are equatorial .[1]

  • Reactivity: The nitrogen lone pairs are accessible, but the equatorial methyls provide a "picket fence" steric barrier.[1]

  • Availability: Most common commercial form.[1]

Trans-2,6-Dimethylpiperazine (Racemic)
  • Conformation: One methyl is equatorial , one is axial .[1]

  • Reactivity: The axial methyl group creates significant 1,3-diaxial strain .[1]

  • Impact: The trans isomer is generally less nucleophilic and reacts slower due to the higher energy transition state required to accommodate the electrophile near the axial methyl [3].[1]

Recommendation: If your protocol works for the cis isomer but fails (low yield) for the trans isomer, increase the reaction temperature by 10-20°C or switch to a more polar aprotic solvent (DMF/DMSO) to stabilize the transition state.

Frequently Asked Questions (FAQ)

Q: My product is not extracting from the aqueous phase. What is wrong? A: Piperazines are highly polar.[1] If your pH is below 10, the nitrogen is likely protonated (pKa ~9.4).[1] Ensure the pH is >11.[1] If extraction is still poor, saturate the aqueous phase with NaCl (salting out) and use Chloroform/Isopropanol (3:1) as the extraction solvent.[1]

Q: Can I use reductive amination instead of alkyl halides? A: Yes, and it is often preferred.[1] Reacting Mono-Boc-2,6-DMP with an aldehyde +


 prevents over-alkylation entirely because reductive amination stops cleanly at the tertiary amine stage (quaternization is mechanistically disfavored under these conditions) [4].[1]

Q: Why not use 2,6-lutidine as a base? A: 2,6-lutidine is a non-nucleophilic base, but it is expensive and difficult to remove.[1] For 2,6-DMP alkylations, using inorganic bases like


 in Acetonitrile or Acetone is standard.[1] The heterogeneous nature of the base prevents rapid bis-alkylation compared to soluble organic bases.[1]

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for amine protection). [1]

  • Verma, S. K., et al. (2011).[1] "CDI Mediated Monoacylation of Symmetrical Diamines." Green Chemistry. (Describes selective protection strategies).

  • Barrow, M. J., et al. (1978).[1] "Stereochemistry of 2,6-dimethylpiperazines." Journal of the Chemical Society.[1] (Fundamental conformational analysis).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The definitive guide on reductive amination selectivity).

Sources

Technical Support Center: Purification of Oily Piperazine Acetonitrile Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely reading this because your piperazine acetonitrile derivative—expected to be a crystalline solid—has isolated as a viscous, stubborn oil or a semi-solid gum.

This is a pervasive issue in piperazine chemistry. The high polarity of the piperazine ring, combined with the conformational flexibility of the acetonitrile side chain, often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, the presence of even minor impurities (such as bis-alkylated byproducts or residual solvents) can depress the melting point significantly, keeping the product in an oily state.

This guide provides field-proven, self-validating protocols to purify these intermediates, converting them into handleable solids or high-purity oils.

Part 1: Diagnostic & Strategy Selection

Before attempting purification, you must categorize the nature of the oil. Use the following decision matrix to select the appropriate protocol.

Purification Decision Matrix

PurificationStrategy Start START: Oily Crude Product CheckPurity Step 1: Check Purity (TLC/NMR) Start->CheckPurity HighPurity High Purity (>90%) but still oil CheckPurity->HighPurity Clean Spectra LowPurity Low Purity (<90%) Significant Impurities CheckPurity->LowPurity Complex Mixture IsSolidPossible Is the solid form known? HighPurity->IsSolidPossible MethodC Method C: Acid-Base Extraction (Chemical Cleanup) LowPurity->MethodC Neutral Impurities MethodD Method D: Deactivated Silica Chromatography LowPurity->MethodD Basic Impurities/Isomers MethodA Method A: Induced Crystallization (Solvent Switching) IsSolidPossible->MethodA Yes (MP exists) MethodB Method B: Salt Formation (HCl, Oxalate) IsSolidPossible->MethodB No/Unknown (Make Salt)

Figure 1: Strategic workflow for selecting the correct purification method based on crude purity and physical properties.

Part 2: Troubleshooting Guides & Protocols

Issue 1: The Product "Oils Out" During Recrystallization

Symptom: You dissolve the crude oil in hot solvent, but upon cooling, droplets of oil form at the bottom instead of crystals.[1] Cause: The solution hit the "liquid-liquid miscibility gap" before reaching the crystallization boundary. This often happens in single-solvent systems that are too polar.

Protocol A: The "Cloud Point" Titration Method

This method uses a dual-solvent system to force the oil into a supersaturated state that favors nucleation over phase separation.

  • Dissolution: Dissolve 1.0 g of the oily crude in the minimum amount of Dichloromethane (DCM) (approx. 2–5 mL) at room temperature. The solution should be clear.

  • Anti-Solvent Addition: Slowly add Ethanol (EtOH) or Isopropanol (IPA) dropwise with vigorous stirring.

  • The Critical Point: Continue adding alcohol until the solution turns slightly turbid (cloudy).

  • Clarification: Add just enough DCM (dropwise) to make the solution clear again.

  • Evaporation & Nucleation: Place the flask on a rotary evaporator (no vacuum) or in a fume hood stream. Allow the DCM (lower boiling point) to evaporate slowly.

    • Mechanism:[2][3][4][5] As DCM leaves, the solvent composition shifts toward the alcohol (poor solvent), slowly increasing supersaturation without thermal shock.

  • Observation: Colorless blocks or needles should form. If oil droplets appear, seed the mixture immediately with a crystal from a previous batch or scratch the glass surface.

Expert Tip: If the free base refuses to crystallize, do not waste time. Convert it to a salt (See Protocol B).[2][3] Many piperazine acetonitriles are liquids at RT but form solids melting >200°C as salts [1].

Issue 2: Persistent Impurities & Coloration

Symptom: The oil is dark/black, or NMR shows non-basic impurities. Cause: Piperazines are prone to oxidation (N-oxides) and often contain neutral starting materials.

Protocol B: The "Chemical Filter" (Acid-Base Extraction)

This utilizes the basicity of the piperazine nitrogens to separate the product from neutral organic "gunk."

Reagents: 1M HCl, Ethyl Acetate (EtOAc), 50% NaOH (aq), Brine.

StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc (10 mL/g).Solubilizes the product and neutral impurities.
2 Extract with 1M HCl (3 x 10 mL/g).CRITICAL: The piperazine protonates and moves to the aqueous layer. Neutral impurities stay in EtOAc.
3 Discard the organic (EtOAc) layer.Removes non-basic tars and unreacted alkyl halides.
4 Wash aqueous layer with fresh EtOAc (1x).Removes entrained organics.
5 Cool aqueous layer to 0°C and basify to pH >12 with 50% NaOH .Regenerates the free base.[6] It will likely oil out or precipitate.
6 Extract the cloudy aqueous mix with DCM (3x).DCM is a superior solvent for extracting polar amines compared to EtOAc.
7 Dry (Na₂SO₄) and concentrate.Yields a cleaner oil that is more likely to crystallize.
Issue 3: Product Will Not Solidify (Salt Formation)

Symptom: The free base is verified pure but remains an oil. Solution: Form the Dihydrochloride or Oxalate salt. These are industry standards for piperazines due to their high lattice energy [2].

Protocol C: Dihydrochloride Salt Formation
  • Preparation: Dissolve 1.0 g of oily base in Methanol (MeOH) (5 mL).

  • Acidification: Add 1.25 M HCl in Methanol (or Ethanol) dropwise at 0°C.

    • Stoichiometry: You need at least 2.2 equivalents of HCl (one for each nitrogen).

  • Precipitation: The salt often precipitates immediately. If not, add Diethyl Ether or Acetone as an anti-solvent until turbid.

  • Isolation: Filter the white solid.

    • Note: Piperazine dihydrochlorides often have high melting points (>250°C) and are hygroscopic. Store in a desiccator.

Protocol D: Oxalate Salt Formation (For Non-Hygroscopic Solids)

If the HCl salt is too hygroscopic (turns to goo in air), the oxalate salt is often more stable and crystalline.

  • Dissolve 1.0 g of base in Ethanol .

  • Add 1.0–2.0 equivalents of Oxalic Acid dissolved in hot Ethanol.

  • Cool slowly. Oxalates typically form robust crystals that are easy to filter.

Issue 4: Purification via Chromatography (Streaking)

Symptom: The compound streaks on the TLC plate and elutes as a broad band on the column. Cause: The basic piperazine interacts strongly with the acidic silanol groups on silica gel.

Protocol E: Deactivated Silica Chromatography

Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .

  • Typical Ratio: 95 : 5 : 0.5 (v/v/v).

Procedure:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing the ammonia (or 1% Triethylamine) before packing the column. This neutralizes the acidic sites.[7]

  • Loading: Load the crude oil as a concentrated solution in DCM.

  • Elution: Run the column. The ammonia competes for the silanol sites, allowing the piperazine to elute as a sharp, symmetrical peak [3].

Part 3: Frequently Asked Questions (FAQ)

Q1: My product contains residual piperazine starting material. How do I remove it? A: If your product is a mono-substituted piperazine, residual unsubstituted piperazine is a common contaminant.

  • Fix: Use the Water/Isooctanol wash or Acetic Acid/Acetone precipitation. Unsubstituted piperazine forms a highly insoluble acetate salt in acetone, while substituted derivatives often remain in solution. Alternatively, wash the organic solution with water; unsubstituted piperazine is highly water-soluble, whereas the alkylated product is more lipophilic [4].

Q2: The HCl salt is extremely hygroscopic and becomes sticky. What now? A: This is common.[1][2][7] Switch to a less hygroscopic counter-ion.

  • Recommendation: Try Fumaric acid or Maleic acid . These often yield non-hygroscopic, crystalline salts suitable for pharmacological handling.

Q3: Can I distill the oily product? A: Only under high vacuum (<1 mmHg). Piperazine acetonitriles are thermally sensitive; the acetonitrile group can degrade or polymerize at high temperatures. Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.

Q4: Why does my NMR show a "missing" proton on the piperazine ring? A: It’s likely not missing but broadened. The NH proton on the piperazine ring exchanges rapidly and often broadens into the baseline in CDCl₃. Run the NMR in DMSO-d6 or D₂O to see the proton signal clearly.

References

  • Crystal Structure of 2,2'-(Piperazine-1,4-diyl)diacetonitrile. NIH National Library of Medicine. Available at: [Link] (Demonstrates recrystallization of piperazine acetonitrile derivatives from ethanol/DCM).

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI. Available at: [Link].

  • Purification of Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Low Yields in Piperazine N-Cyanomethylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazine N-cyanomethylation. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in the N-cyanomethylation of piperazine, a reaction analogous to the Strecker synthesis, can often be traced back to a few key experimental parameters.[1][2] This section provides a systematic approach to diagnosing and resolving common issues.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
1. Low or No Product Yield a. Incomplete Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate formed from piperazine and formaldehyde.[3][4] Insufficient formation of this electrophile will halt the reaction. b. Poor Nucleophilicity of Cyanide: The cyanide source (e.g., NaCN, KCN) may not be sufficiently soluble or reactive in the chosen solvent system.[5] c. Reaction Temperature Too Low: Like many reactions, the rate may be too slow at lower temperatures.a. pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-6) to facilitate the dehydration step in iminium ion formation. However, highly acidic conditions (pH < 3) will protonate the piperazine, rendering it non-nucleophilic. A buffer system can be beneficial.[1] b. Solvent & Cyanide Source: Consider using a polar protic solvent like water or methanol to dissolve the cyanide salt. Alternatively, phase-transfer catalysts can be employed in biphasic systems. Trimethylsilyl cyanide (TMSCN) can be a more reactive cyanide source, especially in aprotic solvents.[2][6] c. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. A typical starting point is room temperature, with the potential to increase to 40-60 °C.[7]
2. Formation of Multiple Byproducts a. Bis-cyanomethylation: Piperazine has two secondary amine groups, both of which can react with formaldehyde and cyanide, leading to the undesired bis-adduct.[8][9] b. Polymerization of Formaldehyde: In aqueous solutions, formaldehyde can polymerize to paraformaldehyde, reducing its availability for the reaction.[10] c. Cannizzaro Reaction of Formaldehyde: Under basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate.a. Stoichiometric Control: Use piperazine as the limiting reagent or use a large excess of piperazine to favor mono-substitution. Slow, dropwise addition of formaldehyde to the piperazine solution can also improve selectivity.[8] For guaranteed mono-substitution, consider using a mono-protected piperazine, such as N-Boc-piperazine.[9][11] b. Fresh Formaldehyde Source: Use freshly prepared formaldehyde solution from paraformaldehyde or a high-quality commercial source. Ensure it is stored correctly. c. pH Control: Maintain a neutral to slightly acidic pH to disfavor the Cannizzaro reaction.
3. Reaction Stalls or is Sluggish a. Impure Reagents: Water content in solvents or degradation of reagents can inhibit the reaction. b. Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between reactants.a. Reagent Quality: Use anhydrous solvents where appropriate, especially if using moisture-sensitive reagents like TMSCN. Verify the purity of your piperazine and formaldehyde. b. Vigorous Stirring: Ensure efficient stirring throughout the reaction, particularly if a precipitate is present.

Visualizing the Troubleshooting Workflow

The following flowchart provides a logical pathway for addressing low yields in your piperazine N-cyanomethylation experiments.

G cluster_iminium Iminium Ion Formation Issues cluster_byproducts Byproduct Analysis start Low Yield Observed check_iminium Analyze for Iminium Ion Formation (e.g., by NMR if stable, or infer from starting material consumption) start->check_iminium check_byproducts Analyze Reaction Mixture for Byproducts (LC-MS, NMR) start->check_byproducts iminium_low Low Iminium Formation check_iminium->iminium_low Problem Identified bis_adduct Bis-cyanomethylation Detected check_byproducts->bis_adduct Problem Identified polymer Polymerization/Side Reactions of Formaldehyde check_byproducts->polymer Problem Identified adjust_ph Adjust pH to 4-6 iminium_low->adjust_ph check_formaldehyde Verify Formaldehyde Quality iminium_low->check_formaldehyde optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Cyanide Source) adjust_ph->optimize_conditions check_formaldehyde->optimize_conditions use_protecting_group Use Mono-protected Piperazine (e.g., N-Boc-piperazine) bis_adduct->use_protecting_group adjust_stoichiometry Adjust Stoichiometry (Excess Piperazine) bis_adduct->adjust_stoichiometry polymer->check_formaldehyde use_protecting_group->optimize_conditions adjust_stoichiometry->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A troubleshooting flowchart for low-yield piperazine N-cyanomethylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of piperazine N-cyanomethylation?

A1: The reaction is a variation of the Strecker amino acid synthesis.[1][12] It proceeds in two main steps:

  • Iminium Ion Formation: The secondary amine of piperazine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a reactive N-methylenepiperazinium (iminium) ion.

  • Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the final N-cyanomethylpiperazine product.[4][13]

The overall transformation is depicted below:

G piperazine Piperazine iminium Iminium Ion piperazine->iminium formaldehyde Formaldehyde formaldehyde->iminium product N-Cyanomethylpiperazine iminium->product cyanide Cyanide (CN⁻) cyanide->product

Caption: Reaction scheme for piperazine N-cyanomethylation.

Q2: How can I selectively achieve mono-cyanomethylation of piperazine?

A2: This is a common challenge due to the two reactive nitrogen atoms.[9][14] The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[11] The tert-butyloxycarbonyl (Boc) group effectively "blocks" one of the amines, directing the reaction to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions. Alternatively, using a significant excess of piperazine relative to formaldehyde can kinetically favor the mono-substituted product.[8]

Q3: Are there alternative, less toxic cyanomethylating agents I can use?

A3: While sodium and potassium cyanide are common, concerns about their toxicity are valid. Several alternatives exist:

  • Acetone Cyanohydrin: This can serve as a safer source of cyanide, often used in the presence of a base.[6]

  • Trimethylsilyl Cyanide (TMSCN): This is a versatile reagent, particularly effective in organic solvents. It often requires a Lewis acid catalyst.[2]

  • Cyanoacetic Acid: This can be used as a masked electrophile in some cyanomethylation reactions.[15]

  • Nitromethane: Recent methods have explored using nitromethane as a methylene source in the presence of a cyanide source and a silver catalyst.[16]

Q4: My reaction seems to work, but purification is difficult. Any suggestions?

A4: The basic nature of the piperazine product can complicate purification by silica gel chromatography. Consider these strategies:

  • Acid-Base Extraction: After the reaction, you can perform an acid-base workup. Extract the aqueous layer with an organic solvent at a basic pH to remove non-basic impurities. Then, acidify the aqueous layer and extract again to remove acidic impurities. Finally, basify the aqueous layer and extract your product into an organic solvent.

  • Modified Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to prevent streaking of the basic product on the column.

  • Alternative Purification: Consider crystallization or distillation if your product is amenable to these techniques.

Experimental Protocol: A General Procedure for N-Cyanomethylation of Piperazine

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific substrate and scale. Always handle cyanide-containing compounds with extreme caution in a well-ventilated fume hood.

Materials:

  • Piperazine (1.0 eq)

  • Formaldehyde (37% in water, 1.1 eq)

  • Sodium Cyanide (NaCN, 1.2 eq)

  • Methanol or Water (as solvent)

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine in the chosen solvent. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the formaldehyde solution dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • In a separate beaker, dissolve sodium cyanide in a minimal amount of water.

  • Slowly add the sodium cyanide solution to the reaction mixture, again ensuring the temperature remains below 10 °C.

  • Adjust the pH of the reaction mixture to ~5-6 with dropwise addition of hydrochloric acid.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench any remaining cyanide by adding an aqueous solution of sodium hypochlorite (bleach) or ferrous sulfate.

  • Proceed with an appropriate workup and purification method (e.g., extraction, chromatography).

References

  • Dalvie, D. K., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(8), 1553-1562. [Link]

  • Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-406. [Link]

  • Shaikh, I. R., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(69), 40381-40406. [Link]

  • Wang, B., et al. (2025). Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. ResearchGate. [Link]

  • Das, B., et al. (2025). Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines. ResearchGate. [Link]

  • Li, H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 738-756. [Link]

  • Takashima, T., et al. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25(33), 6052-6056. [Link]

  • Trost, B. M., & Miller, J. T. (2025). Optimization of the reaction conditions. ResearchGate. [Link]

  • Bloom, S., et al. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • de Souza, G. E. P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Dalvie, D. K., et al. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition, 41(8), 1553-1562. [Link]

  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

  • Adams, R., & Langley, W. D. (1941). Methyleneaminoacetonitrile. Organic Syntheses, Coll. Vol. 1, p.355. [Link]

  • Nanda, S., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules, 25(1), 110. [Link]

  • Chen, C., et al. (2012). Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood. Analytical and Bioanalytical Chemistry, 404(4), 1149-1158. [Link]

  • Sadhukhan, A., et al. (2025). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Bennett, T. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

  • Wu, Z., et al. (2025). A novel co-production process for piperazine and its N-monoalkyl derivatives. Journal of Industrial and Engineering Chemistry. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

Sources

Technical Support Center: Removing Unreacted Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Chloroacetonitrile from Reaction Mixtures

Executive Summary

Chloroacetonitrile (


) is a versatile but hazardous bifunctional alkylating agent. Its removal is critical not just for chemical purity, but for operator safety due to its potent lachrymatory and toxic properties.

This guide moves beyond standard "wash and dry" protocols, which often fail due to chloroacetonitrile's lipophilicity and moderate boiling point (124–126°C). Instead, we focus on chemoselective quenching and scavenging —methods that chemically alter the impurity to facilitate its removal.

Module 1: Safety & Physical Properties

Warning: Chloroacetonitrile is a severe lachrymator and is fatal if inhaled, swallowed, or absorbed through the skin. It metabolizes to cyanide in vivo.

PropertyValueImplication for Removal
Boiling Point 124–126°CToo high for easy rotovap removal without heating; co-elutes with many intermediates.
Water Solubility SlightCritical Failure Point: It does not partition well into water during standard aqueous washes.
Reactivity High (Electrophile)Susceptible to nucleophilic attack (thiols, amines).
Vapor Pressure ~12 hPa (20°C)Volatile enough to contaminate laboratory air if not trapped.
Module 2: Decision Matrix

Before choosing a method, characterize your product relative to the impurity.

RemovalStrategy Start Start: Reaction Complete CheckBP Is Product Volatile? (BP < 180°C) Start->CheckBP CheckSens Is Product Acid/Base Sensitive? CheckBP->CheckSens Yes (Volatile Product) MethodDist Method A: High-Vac Distillation (Only if Product BP >> 130°C) CheckBP->MethodDist No (Product is Oil/Solid) MethodScav Method B: Solid-Phase Scavenger (Best for Sensitive Products) CheckSens->MethodScav Yes MethodQuench Method C: Soluble Thiol Quench (Best for Robust Products) CheckSens->MethodQuench No

Figure 1: Decision matrix for selecting the appropriate removal strategy based on product stability and volatility.

Module 3: The "Smart" Chemical Quench (Recommended)

The Problem: Simple aqueous washes fail because chloroacetonitrile prefers the organic layer (DCM, EtOAc). The Solution: Chemically convert chloroacetonitrile into a highly polar, water-soluble adduct using a "sacrificial" nucleophile.

Protocol: The Cysteine/Thiol Quench

This method uses a water-soluble thiol (like N-acetylcysteine or mercaptoethanol) to alkylate the chloroacetonitrile. The resulting thioether is water-soluble and washes away instantly.

Reagents:

  • Quencher: N-Acetylcysteine (odorless, cheap) or Mercaptoethanol (stench).

  • Base: Triethylamine (

    
    ) or saturated 
    
    
    
    .

Step-by-Step Workflow:

  • Calculate Excess: Estimate the remaining chloroacetonitrile (e.g., via TLC or NMR). Use 1.5 equivalents of thiol relative to the unreacted chloroacetonitrile.

  • Add Quencher:

    • If using N-Acetylcysteine: Dissolve in a minimum amount of water/buffer and add to the reaction mixture.

    • If using Mercaptoethanol: Add directly to the reaction mixture.

  • Basify: Add 2.0 equivalents of base (relative to the thiol) to deprotonate the thiol and accelerate the

    
     reaction.
    
  • Stir: Agitate vigorously for 30–60 minutes at room temperature.

  • Validation: Check TLC. The chloroacetonitrile spot (

    
     in Hex/EtOAc) should disappear.
    
  • Workup:

    • Transfer to a separatory funnel.[1]

    • Wash with water (x2) and brine (x1).

    • The chloroacetonitrile-thiol adduct partitions >99% into the aqueous phase.

Why this works:



The product (

) contains the polar amino-acid moiety (if cysteine is used) or hydroxyl group, dragging it into the water layer.
Module 4: Solid-Phase Scavenging (For High-Value/Sensitive APIs)

If your product cannot tolerate basic aqueous workups, use a Polymer-Supported Thiol (Thiol Resin) . This acts as a "chemical magnet."

Protocol:

  • Select Resin: Commercially available Thiol-functionalized silica or polystyrene (e.g., Si-Thiol or PL-Thiol).

  • Dosage: Add 2–4 equivalents of resin relative to the impurity.

  • Incubate: Stir gently for 1–4 hours. (Heat to 40°C if the product is stable to speed up capture).

  • Filter: Pass the mixture through a fritted funnel or Celite pad.

  • Result: The chloroacetonitrile remains covalently bound to the beads. The filtrate contains your pure product.

Scavenging Mix Reaction Mixture (Product + ClCH2CN) Resin Add Thiol Resin (Polymer-SH) Mix->Resin Capture Stirring (SN2 Reaction on Bead) Resin->Capture Filter Filtration Capture->Filter Waste Solid Waste (Resin-S-CH2CN) Filter->Waste Retentate Pure Filtrate (Pure Product) Filter->Pure Eluent

Figure 2: Workflow for solid-phase scavenging, eliminating liquid-liquid extraction steps.

Sources

Technical Support Center: Controlling Regioselectivity in 2,6-Dimethylpiperazine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the steric and electronic nuances of functionalizing 2,6-dimethylpiperazine. Whether you are building complex pharmacophores or scaling up an intermediate, controlling whether your electrophile attacks the N1 or N4 position is critical.

System Overview & Mechanistic Principles

The 2,6-dimethylpiperazine core is a privileged scaffold in drug discovery, as substitutions at the nitrogen atoms (N1 and N4) are the most common modifications in piperazine-based drug design[1]. The cis-isomer is typically utilized because it exists in a stable chair conformation where both methyl groups occupy equatorial positions. This geometry creates a profound difference in the nucleophilicity of the two nitrogen atoms:

  • N4 (Unhindered): Flanked only by equatorial protons, this secondary amine is highly accessible and acts as the kinetic and thermodynamic nucleophile.

  • N1 (Sterically Hindered): Flanked by two equatorial methyl groups. Any approaching electrophile faces severe steric repulsion (1,3-diaxial-like clashes during the transition state).

Because of this asymmetry, regioselective monobenzoylation or alkylation naturally favors the N4 position[2]. To target the N1 position, we must employ an orthogonal protection strategy, leveraging the steric bias to temporarily block N4.

Frequently Asked Questions (FAQs)

Q: Why does direct alkylation with alkyl halides often lead to poor yields at the N1 position? A: The steric shielding at N1 drastically increases the activation energy required for the


 transition state. If you simply mix 2,6-dimethylpiperazine with an alkyl halide and a mild base (e.g., 

), the unhindered N4 position will react almost exclusively. To alkylate N1, you must first protect N4, and then use forcing conditions (stronger bases like NaH to form the more nucleophilic amide anion, coupled with elevated temperatures) to overcome the steric barrier at N1.

Q: How can I prevent over-alkylation (bis-alkylation) when targeting the N4 position? A: While the steric hindrance at N1 naturally suppresses bis-alkylation to some extent, using highly reactive electrophiles (like methyl iodide) can still result in mixtures. To strictly prevent this, switch your methodology from direct alkylation to reductive amination . Reductive amination proceeds via an iminium intermediate. Once the N4 position is mono-alkylated (becoming a tertiary amine), it cannot form a stable iminium ion with a second equivalent of the carbonyl compound, effectively halting the reaction and ensuring high regioselectivity[3]. Furthermore, using sterically hindered bases like DABCO during direct alkylation can minimize undesired background N-methylation[3].

Q: Can I use the Mitsunobu reaction for functionalization? A: Yes. The Mitsunobu reaction is an excellent alternative for introducing complex or sterically demanding alkyl groups. For instance, reacting 2,6-dimethylpiperazine with an alkylation precursor like 1-bromo-2-propanol, followed by a Mitsunobu reaction with a phthalimide-protected amine, provides high regioselectivity, though it requires subsequent deprotection steps[3].

Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield in N1 Alkylation Check1 Check Base Strength Issue->Check1 Check2 Check Temperature Issue->Check2 Check3 Check Electrophile Issue->Check3 Action1 Switch K2CO3 to NaH or KHMDS Check1->Action1 Action2 Increase to 80°C in DMF Check2->Action2 Action3 Use Alkyl Iodides or Add TBAI as Catalyst Check3->Action3

Caption: Troubleshooting workflow for resolving low yields during sterically hindered N1 alkylation.

Symptom: Incomplete protection of N4 using


.
Root Cause:  The reaction was run too cold for too short a time, or the 

degraded. Solution: Ensure the reaction is allowed to warm to room temperature. While N4 is unhindered relative to N1, secondary amines still require adequate time to react fully with bulky anhydrides.

Symptom: Epimerization of the cis-2,6-dimethylpiperazine core during N1 alkylation. Root Cause: Prolonged heating with excessively strong bases (e.g., n-BuLi or LDA at high temps) can lead to deprotonation at the C2/C6 positions. Solution: Limit base strength to NaH or KHMDS, and do not exceed 80°C.

Regioselectivity Workflows & Experimental Protocols

G Start 2,6-Dimethylpiperazine (cis-isomer) N4_Target Target: N4 Alkylation (Unhindered) Start->N4_Target N1_Target Target: N1 Alkylation (Sterically Hindered) Start->N1_Target DirectAlk Direct Alkylation / Reductive Amination (1.0 eq Electrophile) N4_Target->DirectAlk ProtectN4 1. Selective N4 Protection (e.g., Boc2O, 1.0 eq) N1_Target->ProtectN4 ProductN4 N4-Alkyl-2,6-dimethylpiperazine (High Yield, >95% Regioselectivity) DirectAlk->ProductN4 AlkylateN1 2. Forcing Alkylation at N1 (Strong Base, Heat) ProtectN4->AlkylateN1 DeprotectN4 3. N4 Deprotection (e.g., TFA) AlkylateN1->DeprotectN4 ProductN1 N1-Alkyl-2,6-dimethylpiperazine (Requires 3 Steps) DeprotectN4->ProductN1

Caption: Logic tree for directing alkylation to the N1 or N4 position of 2,6-dimethylpiperazine.

Protocol A: Regioselective N4-Alkylation via Reductive Amination

Causality Note: We utilize sodium triacetoxyborohydride (


) because it is mild enough to not reduce the aldehyde/ketone directly, allowing the iminium ion to form and subsequently be reduced. This prevents over-alkylation.
  • Imine Formation: Dissolve cis-2,6-dimethylpiperazine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Stirring: Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq) portion-wise. The bulky hydride source selectively reduces the exposed iminium ion.
    
  • Validation Checkpoint: After 4 hours, pull a 10 µL aliquot, quench in

    
    , extract with EtOAc, and run LC-MS. You should observe >95% conversion to the mono-alkylated mass with no bis-alkylated mass.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Regioselective N1-Alkylation via Orthogonal Protection

Causality Note: We must block N4 first.


 is chosen because its bulky nature ensures it will only react with the unhindered N4 position at 0°C.
  • Selective N4 Protection: Dissolve cis-2,6-dimethylpiperazine (1.0 eq) in DCM (0.2 M). Cool to 0°C. Add a solution of

    
     (1.0 eq) in DCM dropwise over 30 minutes. Stir for 2 hours, warming to RT.
    
  • Validation Checkpoint: TLC (Ninhydrin stain). The secondary N1 amine will stain, confirming mono-protection.

  • N1 Alkylation (Forcing Conditions): Dissolve the N4-Boc intermediate in anhydrous DMF (0.1 M). Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq). Why NaH? The N1 proton is sterically shielded; a strong, small base is required to generate the nucleophilic nitrogen anion.

  • Electrophile Addition: Add the alkyl halide (1.2 eq). If using an alkyl chloride/bromide, add a catalytic amount of TBAI (0.1 eq) to generate the more reactive alkyl iodide in situ. Heat to 60-80°C for 12 hours.

  • N4 Deprotection: After aqueous workup of the alkylated intermediate, dissolve in DCM and add Trifluoroacetic Acid (TFA) (10 eq). Stir at RT for 2 hours to cleave the Boc group, yielding the N1-alkylated product.

Quantitative Data & Reagent Selection

Table 1: Comparison of N-Protecting Groups for 2,6-Dimethylpiperazine [4]

Protecting GroupReagentRegioselectivity (N4 vs N1)Deprotection ConditionsKey Advantage
Boc (tert-Butoxycarbonyl)

>98:2 (at 0°C)Acidic (TFA or HCl in Dioxane)Excellent steric bulk ensures strict N4 selectivity.
Cbz (Carboxybenzyl)

~90:10Hydrogenolysis (

, Pd/C)
Orthogonal to acid-sensitive functional groups.
Fmoc (Fluorenylmethyloxycarbonyl)

~85:15Basic (20% Piperidine in DMF)Useful for solid-phase synthesis workflows.

Table 2: Kinetic vs. Thermodynamic Control in Alkylation

Target PositionPreferred MethodologyElectrophile EquivalentsOptimal BaseTemperatureExpected Yield
N4 Reductive Amination1.0 - 1.05 eqNone (Acetic Acid cat.)Room Temp85 - 95%
N4 Direct Alkylation0.9 - 1.0 eq

or DABCO
0°C to RT70 - 80%
N1 Direct Alkylation (Post-N4 Protection)1.2 - 1.5 eqNaH or KHMDS60°C - 80°C65 - 75% (over 3 steps)

References

  • Title: Regioselective Monobenzoylation of Unsymmetrical Piperazines Source: Journal of Organic Chemistry (2000, 65, 4740–4742) URL: [Link]

  • Title: Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]

Sources

Technical Support Center: Crystallization & Salt Formation for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

[1]

Executive Summary & Molecule Context

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a critical building block.[1] In its free base form, it is often an oil or a low-melting solid prone to oxidation and difficult to handle.[1] Conversion to a crystalline salt form is essential for:

  • Purification: Rejecting regioisomers (e.g., 2,5-dimethyl impurities) and unreacted starting materials.

  • Stability: Preventing hydrolysis of the nitrile group or oxidation of the secondary amine.

  • Processability: Improving flow properties for solid-phase handling.

This guide focuses on the Hydrochloride (HCl) and Tosylate (TsOH) salts, which are the most industrially relevant forms for this class of piperazine derivatives.

Solvent Selection Matrix

The following data consolidates solubility profiles observed in high-throughput screening for piperazine-acetonitrile salts.

Solvent ClassSpecific SolventRoleTechnical Notes
Primary Solvents Isopropanol (IPA) CrystallizationBest Choice. Balances solubility of the salt (low at RT, high at reflux) and rejects non-polar impurities.[1]
Ethanol (EtOH) DissolutionHigh solubility. Good for initial dissolution but requires an anti-solvent for high yield.
Acetone Slurry WashExcellent for removing unreacted starting materials (oils) from the filter cake.
Anti-Solvents MTBE Yield EnhancementPreferred over diethyl ether due to higher boiling point and safety profile.[1]
Heptane PolishingInduces oiling out if added too quickly; use with caution.
Reaction Media Acetonitrile (MeCN) SynthesisOften used in the alkylation step. The product may precipitate directly as a hydrohalide salt if acid is present.[2][3]

Standard Operating Protocols (SOPs)

Protocol A: Formation of the Dihydrochloride Salt (Standard)

Target: High yield and stabilization of the amine.

  • Dissolution: Dissolve 10 g of crude 2-(2,6-dimethylpiperazin-1-yl)acetonitrile free base in 50 mL of Isopropanol (IPA) at 40°C.

  • Acid Addition: Slowly add 2.2 equivalents of HCl (5-6N in IPA) dropwise over 30 minutes.

    • Critical: Maintain temperature between 40-45°C to prevent rapid entrapment of impurities.[1]

  • Nucleation: The solution should turn cloudy. If oiling occurs, seed with <1% pure crystal seed.

  • Cooling Ramp: Cool to 20°C over 2 hours, then to 0-5°C for 1 hour.

  • Isolation: Filter the white precipitate.

  • Wash: Wash the cake with 2 x 10 mL cold Acetone or MTBE to remove residual acid and organic impurities.

  • Drying: Vacuum dry at 40°C. Avoid temperatures >60°C to prevent nitrile hydrolysis.[1]

Protocol B: Recrystallization for Optical/Chemical Purity

Target: Removal of regioisomers.

  • Reflux: Suspend the crude salt in Ethanol (10 volumes) . Heat to reflux until full dissolution.[3]

  • Hot Filtration: If particulates remain, perform a hot filtration to remove inorganic salts (e.g., NaCl/KCl from previous steps).

  • Anti-Solvent Addition: Remove heat. When the temperature reaches 60°C, slowly add MTBE (5 volumes) .

  • Crystallization: Allow to cool slowly to Room Temperature (RT) without stirring (static crystallization) to grow larger, purer crystals.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing upon acid addition. How do I fix this?

Root Cause: This is a common phenomenon with piperazine salts, often caused by adding the anti-solvent too fast or having a solvent mixture that is too polar. Solution:

  • Re-heat: Warm the mixture until the oil dissolves back into a solution.

  • Seed: Add seed crystals at the cloud point.

  • Slower Cooling: Use a linear cooling ramp (e.g., 0.5°C/min).

  • Change Solvent: Switch from pure Ethanol to IPA/Acetone (1:1) . The presence of a ketone often suppresses oiling in amine salts.[1]

Q2: The salt is extremely hygroscopic and turns into a gum on the filter. What is happening?

Root Cause: You likely formed the monohydrochloride which can be amorphous, or there is excess HCl trapped in the lattice. Solution:

  • Ensure you are targeting the dihydrochloride stoichiometry (use >2.0 eq HCl).

  • Wash thoroughly: Use anhydrous MTBE or Ethyl Acetate for the final wash to displace water/alcohol.

  • Nitrogen Sweep: Filter under a blanket of dry nitrogen.

Q3: The product has a persistent yellow/brown color. How do I remove it?

Root Cause: Oxidation byproducts of the piperazine ring. Solution:

  • Activated Carbon: During the recrystallization (Protocol B), add 5 wt% activated carbon (e.g., Darco G-60) to the hot ethanol solution, stir for 15 mins, and filter hot over Celite.

  • Solvent Switch: Recrystallize from Methanol/Ethyl Acetate . Colored impurities often stay in the mother liquor of this system.

Visual Workflow: Crystallization Decision Tree

CrystallizationWorkflowStartCrude 2-(2,6-Dimethylpiperazin-1-yl)acetonitrileCheckFormIs it Free Base or Salt?Start->CheckFormFreeBaseFree Base (Oil/Solid)CheckForm->FreeBaseSaltCrude SaltCheckForm->SaltDecision1Goal: Salt FormationFreeBase->Decision1Decision2Goal: PurificationSalt->Decision2ProcessADissolve in IPA (40°C)Add 2.2 eq HCl/IPADecision1->ProcessAProcessBRecrystallize:Ethanol (Reflux) -> MTBEDecision2->ProcessBIssue1Issue: Oiling Out?ProcessA->Issue1Issue2Issue: Hygroscopic?ProcessB->Issue2Fix1Re-heat, Seed,Add AcetoneIssue1->Fix1YesFinalPure Crystalline ProductIssue1->FinalNoFix1->FinalFix2Wash with Anhydrous MTBEDry under N2Issue2->Fix2YesIssue2->FinalNoFix2->Final

Caption: Decision tree for selecting the appropriate crystallization workflow based on starting material state and common process issues.

References

  • Trametinib Intermediate Synthesis: Method for synthesizing trametinib key intermediate. CN109336884B.[4] (Describes purification of piperazine intermediates using acetone and dichloromethane).

  • Piperazine Salt Crystallization: Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine. EP2398785B1. (Details the use of Isopropanol and Toluene for purifying dimethylpiperazine salts).

  • General Amine Salt Formation: Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride. BenchChem Protocols. (Provides standard stoichiometry and solvent ratios for acetonitrile-amine salt formation).

  • Solvent Selection for Peptides/Amines: Replace, reduce, and reuse organic solvents in peptide downstream processing. Green Chemistry, 2016. (Discusses IPA/DMC as green alternatives to Acetonitrile).

Technical Support Center: Stability of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile under basic conditions. This document is designed for researchers and process chemists requiring actionable data on degradation pathways, troubleshooting, and handling protocols.


-Aminonitrile / Hindered Piperazine Derivative

Executive Summary: Stability Verdict

Status: Conditionally Unstable in Aqueous Base

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is susceptible to base-catalyzed hydrolysis . While the sterically hindered 2,6-dimethylpiperazine core confers resistance to N-oxidation and ring-opening, the pendant nitrile group (-CN) is chemically labile in the presence of hydroxide ions (


).
  • Strong Aqueous Base (pH > 11): Rapid degradation. The nitrile hydrolyzes first to the primary amide, then to the corresponding carboxylic acid.

  • Mild/Non-Aqueous Base (e.g.,

    
     in DMF, 
    
    
    
    in DCM):
    Generally stable at ambient temperatures, provided water content is strictly controlled (<0.1%).
  • Critical Risk: Formation of 2-(2,6-dimethylpiperazin-1-yl)acetic acid (hydrolysis product) and potential trace release of cyanide via Retro-Strecker equilibrium at elevated temperatures.

Mechanistic Insight: Degradation Pathways[1]

Understanding why the compound degrades is essential for troubleshooting. The degradation is driven by the electrophilicity of the nitrile carbon, which is activated by the electron-withdrawing nature of the adjacent nitrogen, despite the steric bulk of the methyl groups.

Primary Pathway: Base-Catalyzed Hydrolysis

In aqueous alkaline media, the hydroxide ion acts as a nucleophile attacking the nitrile carbon.[1] This is an irreversible cascade:

  • Imidate Formation: Attack of

    
     on the nitrile.
    
  • Amide Intermediate: Tautomerization to 2-(2,6-dimethylpiperazin-1-yl)acetamide.

  • Carboxylate Formation: Further hydrolysis releases ammonia (

    
    ) and yields the carboxylic acid.
    
Secondary Pathway: Retro-Strecker Decomposition

Although less dominant for


-aminoacetonitriles compared to substituted aminonitriles, high temperatures and strong bases can shift the equilibrium toward the starting materials: 2,6-dimethylpiperazine, formaldehyde, and cyanide.
Visualization of Degradation Logic

The following diagram details the causal relationships in the degradation process.

DegradationPathways Start 2-(2,6-Dimethylpiperazin-1-yl) acetonitrile Amide Intermediate: Amide Derivative Start->Amide Hydrolysis (Step 1) Fast at pH > 12 Retro Retro-Strecker: Free Piperazine + HCN Start->Retro High Temp (>60°C) Thermodynamic Equilibrium OH Aqueous Base (OH-) OH->Start Nucleophilic Attack Acid Final Product: Carboxylic Acid (Precipitate/Salt) Amide->Acid Hydrolysis (Step 2) Irreversible, releases NH3

Figure 1: Logical flow of base-catalyzed degradation pathways. The solid lines represent the dominant hydrolysis pathway; dashed lines indicate potential thermal decomposition.

Troubleshooting Guide

This section addresses specific observations users may encounter in the lab.

Observation Probable Cause Technical Diagnosis Corrective Action
New peak at [M+18] in LC-MSPartial HydrolysisThe nitrile (-CN) has converted to the primary amide (-CONH2).Reduce base strength or reaction time. Switch to anhydrous conditions.
New peak at [M+19] in LC-MSFull HydrolysisConversion to the carboxylic acid (-COOH).Critical Failure. Isolate product immediately. Check water content in solvents.
Loss of basicity in reaction mixtureAmmonia ReleaseHydrolysis of the amide releases

, which may volatilize.
Test off-gas with pH paper. If basic, hydrolysis is active.[2] Seal reaction or lower Temp.
Precipitation upon workupZwitterion FormationThe hydrolysis product (amino acid) is zwitterionically insoluble at neutral pH.Check pH of aqueous layer. The acid derivative is soluble at high/low pH but precipitates near pI (~6-7).
Cyanide Odor (Almond-like)Retro-StreckerDecomposition of the

-aminonitrile.
Safety Hazard. Evacuate area. Treat waste with bleach. Avoid heating >50°C in base.
Incomplete Reaction (Synthesis)Steric HindranceThe 2,6-dimethyl groups block nucleophilic attack at N1.Use a stronger non-nucleophilic base (e.g., DIPEA) or increase Temp cautiously (monitor for hydrolysis).

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH or KOH to wash the organic layer containing this compound? A: Avoid if possible. Prolonged contact with strong aqueous bases (pH > 12) will initiate hydrolysis. If a basic wash is necessary to remove acid impurities, use a mild, cold solution of Sodium Bicarbonate (


) or dilute Sodium Carbonate (

) and minimize contact time (< 5 mins).

Q2: Is the compound stable in basic organic solvents like Pyridine or Triethylamine? A: Yes. The compound is stable in non-aqueous organic bases. The instability is driven by the presence of water and hydroxide ions . Anhydrous organic bases are safe for use as acid scavengers in subsequent reactions.

Q3: Does the cis/trans stereochemistry of the 2,6-dimethyl groups affect stability? A: Minimally. While the cis (meso) and trans (racemic) isomers have different steric profiles, the nitrile hydrolysis occurs on the pendant arm. However, the cis isomer is generally more sterically crowded around the nitrogen, which might offer a slight kinetic protection against large nucleophiles, but it offers little protection against the small hydroxide ion.

Q4: How should I store the compound long-term? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress, which can lead to slow hydrolysis over months.

Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate the integrity of your specific batch before critical experiments.

Objective: Determine the half-life (


) of the nitrile in a user-defined basic buffer.

Materials:

  • Sample: 10 mg 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

  • Solvent: Acetonitrile (HPLC Grade).

  • Stress Media: 0.1 N NaOH (pH ~13).

  • Quench Solution: 0.1 N HCl.

Methodology:

  • Stock Prep: Dissolve 10 mg of compound in 1 mL Acetonitrile.

  • Stress Initiation: Add 100

    
    L of Stock to 900 
    
    
    
    L of 0.1 N NaOH . Vortex.
  • Incubation: Hold at 25°C .

  • Sampling:

    • T=0: Immediately withdraw 100

      
      L, add to 100 
      
      
      
      L Quench Solution (0.1 N HCl), then dilute with 800
      
      
      L Water/ACN (50:50). Inject.
    • T=1h, 4h, 24h: Repeat sampling and quenching.

  • Analysis: Monitor loss of Parent Peak (Area %) and appearance of Amide (RRT ~0.8) and Acid (RRT ~0.6) peaks.

Protocol B: Safe Workup Procedure

Recommended workflow to minimize degradation during extraction.

WorkupProtocol Step1 Reaction Mixture (Contains Base) Step2 Cool to 0°C (Slows Hydrolysis) Step1->Step2 Step3 Dilute with Organic Solvent (DCM or EtOAc) Step2->Step3 Step4 Wash 1: Water (Remove bulk salts) Step3->Step4 Fast Separation (<5 min) Step5 Wash 2: Brine (Remove residual water) Step4->Step5 Step6 Dry over Na2SO4 (Critical: Remove trace water) Step5->Step6 Step7 Concentrate (Max Bath Temp: 35°C) Step6->Step7

Figure 2: Optimized workup workflow to prevent hydrolysis. Key control points are temperature (0°C) and speed of aqueous contact.

References

  • Strecker Synthesis & Aminonitrile Reactivity

    • Strecker, A. (1850).[3][4] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie.

    • Context: Found

      
      -aminonitrile formation and hydrolysis.[4]
      
  • Hydrolysis of Nitriles: Brown, B. R. (1992). The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press. Context: Detailed kinetics of base-catalyzed nitrile hydrolysis to amides and acids.
  • Piperazine Stability Studies

    • Rochelle, G. T. (2012).[5] Amine Scrubbing for CO2 Capture. Science.

    • Context: Discusses the thermal and oxidative stability of piperazine deriv
  • General Protocol for Aminonitrile Handling

    • Organic Syntheses, Coll.[4] Vol. 3, p. 275 (1955).

      
      -Aminophenylacetonitrile. 
      
    • Context: Standard procedures for handling and purifying aminonitriles, emphasizing temperature control.[6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a critical intermediate in the synthesis of piperazine-based pharmacophores. Its structural integrity—specifically the regiochemistry of alkylation and the stereochemistry of the dimethyl ring—directly impacts the potency and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a technical framework for validating this compound, distinguishing it from its precursors (2,6-dimethylpiperazine) and identifying stereoisomeric impurities (cis vs. trans).

The Analytical Challenge

The primary challenge in analyzing this molecule lies in:

  • Confirmation of N-Alkylation: Distinguishing the product from the unreacted starting material.

  • Stereochemical Assignment: Verifying the retention of the cis (meso) or trans (racemic) configuration from the starting material.

  • Conformational Dynamic: The bulky methyl groups and the N-substituent force specific chair conformations that complicate the splitting patterns.

Structural Analysis Workflow

The following decision tree outlines the logical flow for confirming the structure using 1H NMR.

NMR_Workflow Start Crude Reaction Mixture Check_Solvent Select Solvent (CDCl3 preferred for resolution) Start->Check_Solvent Scan_Region1 Scan 3.5 - 3.8 ppm (Diagnostic Region) Check_Solvent->Scan_Region1 Decision_Singlet Is there a Singlet (2H)? Scan_Region1->Decision_Singlet No_Singlet Reaction Failed (Only Starting Material) Decision_Singlet->No_Singlet No Yes_Singlet N-Alkylation Confirmed Decision_Singlet->Yes_Singlet Yes Scan_Region2 Scan 1.0 - 1.2 ppm (Stereochem Region) Yes_Singlet->Scan_Region2 Check_Methyls Methyl Signal Pattern Scan_Region2->Check_Methyls Single_Doublet Single Doublet (Symmetric: Pure Cis or Trans) Check_Methyls->Single_Doublet Two_Doublets Two Doublets (Mixture of Diastereomers) Check_Methyls->Two_Doublets

Figure 1: Logical workflow for structural verification of N-cyanomethyl-2,6-dimethylpiperazine.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving the coupling constants (


-values) required for stereochemical assignment, follow this protocol.
Reagents
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Why? It minimizes hydrogen bonding broadening compared to DMSO-

      
       and allows for sharper resolution of the ring methine couplings.
      
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Procedure
  • Massing: Weigh 5–10 mg of the sample into a clean vial.

    • Note: Overloading (>20 mg) causes viscosity broadening, obscuring the fine splitting of H2/H6 protons.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Filtration: If the sample contains inorganic salts (e.g.,

    
     from the reaction), filter through a small plug of glass wool into the NMR tube.
    
    • Critical: Suspended solids degrade magnetic field homogeneity (shimming), ruining the multiplet resolution.

  • Acquisition:

    • Scans: 16–64 (sufficient for 1H).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (to allow accurate integration of methyl protons).

Comparative Spectral Analysis

This section compares the target molecule against its most common alternative: the unreacted starting material (2,6-Dimethylpiperazine).

A. The Diagnostic "Smoking Gun" (3.0 – 4.0 ppm)

The most definitive evidence of successful synthesis is the appearance of the acetonitrile methylene linker.

FeatureStarting Material (Precursor)Product (Target)Interpretation
Linker Signal Absent Singlet (

3.50 – 3.75)
The

protons appear as a sharp singlet. This region is empty in the precursor.
Integration N/A2H Validates mono-alkylation.
B. The Ring Fingerprint (Stereochemical Probe)

The 2,6-dimethylpiperazine core exists predominantly in a chair conformation. The orientation of the methyl groups determines the splitting patterns.

Scenario 1: Cis-Isomer (Meso)

Most common commercial starting material.

  • Symmetry: The molecule has a plane of symmetry (

    
    ).
    
  • Methyls: Both methyl groups are equatorial (more stable).

  • H2/H6 Protons: Both are axial .

  • Spectrum Appearance:

    • Methyls: A single clean doublet at

      
      1.1 ppm.
      
    • H2/H6: A multiplet (dq or ddq) at

      
      2.6–2.9 ppm. The coupling constant 
      
      
      
      will be large (~10–12 Hz) due to coupling with axial H3/H5 protons.
Scenario 2: Trans-Isomer (Racemic)
  • Symmetry:

    
     symmetry (axis of rotation), but chiral.
    
  • Conformation: One methyl is axial, one is equatorial (in a fixed chair), or the ring adopts a twist-boat to relieve strain.

  • Spectrum Appearance:

    • Methyls: Often appear as a doublet, but may show slight broadening or a different shift compared to the cis form.

    • Differentiation: If you see two sets of doublets in the methyl region (e.g., 1.05 ppm and 1.15 ppm), you likely have a mixture of cis and trans isomers.

Detailed Assignment Table (Product: Cis-Isomer)

Values are based on characteristic shifts for N-alkylated piperazines in


.
PositionTypeShift (

ppm)
Mult.Integ.

(Hz)
Assignment Logic
Linker

3.55 – 3.70 s 2H-Deshielded by N and CN. Diagnostic peak.
H2, H6

2.60 – 2.90 m 2H~10, 3Axial protons deshielded by adjacent N-substitution. Large

indicates axial-axial coupling.
H3, H5

2.30 – 2.50 m 2H-Equatorial protons (or mixed).
H3', H5'

1.80 – 2.10 t/dd 2H~10Axial protons. Upfield due to shielding.
Methyls

1.05 – 1.15 d 6H~6.5Coupled to H2/H6. Clean doublet confirms symmetry.
NH

1.5 – 2.0 br s 1H-Variable. Position 4 amine proton.

Stereochemical Logic Diagram

Use this diagram to interpret the methyl region, which is the fastest way to assess isomeric purity.

Stereochem_Logic Root Analyze Methyl Region (1.0 - 1.2 ppm) Pattern1 Single Sharp Doublet Root->Pattern1 Pattern2 Two Distinct Doublets (e.g., 1.08 & 1.12 ppm) Root->Pattern2 Pattern3 Broad/Complex Multiplet Root->Pattern3 Conclusion1 High Isomeric Purity (Likely Cis-isomer if J ~6Hz) Pattern1->Conclusion1 Conclusion2 Mixture of Diastereomers (Cis + Trans contamination) Pattern2->Conclusion2 Conclusion3 Conformational Flux (Run NMR at lower temp) Pattern3->Conclusion3

Figure 2: Decision tree for assessing stereochemical purity based on the methyl signal.

Troubleshooting & Tips

  • Missing Linker Signal: If the singlet at 3.6 ppm is missing but the methyls have shifted, check for salt formation . If the product precipitated as a hydrochloride salt, it may not be soluble in

    
    .
    
    • Fix: Add a drop of

      
       or switch to DMSO-
      
      
      
      .
  • Broad Lines: Piperazines often show broadening due to the "chair-flip" rate being intermediate on the NMR timescale at room temperature.

    • Fix: If resolution is poor, run the NMR at 50°C to speed up the exchange (averaging the signal) or -40°C to freeze the conformers.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction).
  • National Institute of Standards and Technology (NIST). Aminoacetonitrile Mass and NMR Data. NIST Chemistry WebBook. [Link]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Piperazines. University of Wisconsin-Madison. [Link]

Sources

Strategic Analysis of 13C NMR Shifts: Nitrile-Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of 13C NMR shifts for nitrile-containing piperazine derivatives. It is structured to serve as a decision-support tool for structural elucidation in drug discovery.[1]

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, acting as privileged structures in antidepressants (e.g., trazodone), antipsychotics, and antihistamines.[2] The incorporation of a nitrile (cyano) group introduces a versatile handle for metabolic stability or further synthetic elaboration. However, the exact position of the nitrile group—whether directly attached to the nitrogen (cyanamide), the ring carbon (alpha-aminonitrile), or a pendant side chain—can be ambiguous.[2]

This guide provides a definitive comparison of 13C NMR chemical shifts for these structural isomers. It moves beyond simple tabulation to explain the electronic origins of these shifts, equipping researchers with the logic to validate structures with high confidence.

Mechanistic Foundation: The Physics of the Shift

To interpret the data correctly, one must understand the shielding mechanisms specific to the


 hybridized nitrile carbon (

).
  • Hybridization & Shielding: The nitrile carbon is

    
     hybridized.[1][3][4] Contrary to intuitive electronegativity arguments, 
    
    
    
    carbons are often more shielded (appear upfield, ~115–125 ppm) than
    
    
    carbonyl carbons (~160–180 ppm).[2] This is due to the paramagnetic shielding term , which is smaller for linear
    
    
    systems than for planar
    
    
    systems.
  • The Nitrogen "Push-Pull" (Piperazine Specific):

    • Inductive (-I): The electronegative piperazine nitrogen pulls electron density, theoretically deshielding the nitrile.

    • Resonance (+M): In N-cyanopiperazines (cyanamides), the nitrogen lone pair donates into the nitrile

      
       orbital.[2] This resonance creates a dipole that alters the local magnetic field, distinguishing N-CN from C-CN.[1]
      
  • Anisotropy: The triple bond creates a cone of shielding.[1] Protons or carbons located in this cone (like the

    
    -protons in acetonitrile derivatives) experience significant shielding.[1]
    

Comparative Analysis: Structural Scenarios

The following table summarizes the diagnostic chemical shifts for the three most common nitrile-piperazine motifs.

Table 1: Comparative 13C NMR Shifts (CDCl vs. DMSO- )
Structural MotifChemical Structure

(ppm)
Diagnostic

-Carbon Shift (ppm)
Key Spectral Feature
N-Cyanopiperazine

116.0 – 119.5 46.0 – 49.0 (Ring

)
Nitrile signal is often weak due to lack of NOE and long

.[1][2]
N-Alkyl-Nitrile

114.5 – 118.0 45.0 – 60.0 (Linker

)
The linker

is distinct from ring carbons.
C-Cyanopiperazine Ring-substituted119.0 – 123.0 48.0 – 55.0 (Methine

)
Downfield shift of

due to direct ring attachment.[1][2]
Aryl-Nitrile

118.0 – 119.5 110.0 – 160.0 (Aromatic)

is usually the most upfield signal in the

region.[1][2]
Scenario A: The Cyanamide (N-CN)[2]
  • Context: Formed via reaction with cyanogen bromide or similar electrophiles.[1]

  • Shift Analysis: The nitrile carbon typically resonates at 117–119 ppm .[1]

  • Differentiation: The key differentiator is the

    
    -carbon  (the piperazine ring carbons adjacent to N).[1] In N-CN derivatives, these carbons are deshielded relative to the free amine but shielded relative to an amide.
    
  • Solvent Effect: In DMSO-

    
    , the signal often shifts downfield by 1–2 ppm (to ~119 ppm) due to hydrogen bonding interactions with the solvent.
    
Scenario B: The N-Alkyl Nitrile (e.g., Piperazine-1-acetonitrile)[2]
  • Context: Formed via N-alkylation with chloroacetonitrile.[1]

  • Shift Analysis: The nitrile carbon is slightly more shielded, often appearing at 115–117 ppm .

  • Differentiation: The "smoking gun" is the linker methylene (

    
    ) .[1] Due to the anisotropic shielding of the triple bond, this carbon often appears at 15–25 ppm  if it is a single methylene spacer. If the spacer is longer (ethyl), the effect diminishes.
    
Scenario C: Aryl Nitriles (e.g., 4-(1-piperazinyl)benzonitrile)[2]
  • Context: Formed via

    
     or Buchwald-Hartwig coupling.
    
  • Shift Analysis: The nitrile carbon resonates at 118–120 ppm .

  • Differentiation: This is easily identified by the surrounding aromatic signals (110–160 ppm).[1] The nitrile carbon is quaternary and will have significantly lower intensity than the protonated aromatic carbons.

Experimental Protocol: High-Fidelity Acquisition

Standard 13C NMR parameters often fail to detect nitrile carbons because they are quaternary (no NOE enhancement) and have long longitudinal relaxation times (


).[1]
Protocol: Quantitative Detection of Nitrile Carbons
  • Solvent Selection: Use CDCl

    
      for baseline resolution.[1] Use DMSO-
    
    
    
    if solubility is poor, but account for the +1.5 ppm solvent shift.
  • Pulse Sequence: Use an Inverse Gated Decoupling sequence (e.g., zgig on Bruker).[1]

    • Why? This suppresses the NOE during the relaxation delay (keeping integrals quantitative) while decoupling protons during acquisition.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    .
    • Note: Nitrile carbons can have

      
       values of 10–20 seconds.[1] A delay of 10–15 seconds  is recommended for qualitative detection; 60+ seconds  for quantitative integration.[1]
      
  • Spectral Width: Ensure the window covers 0–220 ppm. Nitriles (115-125 ppm) are in a "quiet" region between aromatics and aliphatics, but can be confused with solvent peaks if the window is too narrow.

Visualizations

Diagram 1: Structural Assignment Workflow

This decision tree guides the researcher from the raw spectrum to the specific piperazine derivative.

G cluster_legend Legend Start 13C NMR Spectrum Analysis (Focus: 115-125 ppm) CheckCN Is a signal present at 115-125 ppm? Start->CheckCN NoSignal Check Relaxation Delay (D1) Increase to >10s CheckCN->NoSignal No SignalPresent Analyze Alpha Carbons (20-60 ppm region) CheckCN->SignalPresent Yes CheckAlpha Where is the Alpha Carbon? SignalPresent->CheckAlpha LowField Alpha C at 15-25 ppm (High Shielding) CheckAlpha->LowField < 30 ppm MidField Alpha C at 45-50 ppm (Ring Carbons) CheckAlpha->MidField 45-55 ppm Aromatic Aromatic Signals Present (110-160 ppm) CheckAlpha->Aromatic Aromatic Region Result1 N-Alkyl Nitrile (e.g., Piperazine-acetonitrile) LowField->Result1 Result2 N-Cyanopiperazine (Cyanamide) MidField->Result2 Result3 Aryl Nitrile (Piperazinyl-benzonitrile) Aromatic->Result3 key D1: Relaxation Delay | NOE: Nuclear Overhauser Effect

Caption: Logical workflow for distinguishing piperazine nitrile isomers based on 13C NMR chemical shifts.

Diagram 2: Chemical Shift Influence Map

This diagram illustrates the electronic forces pushing the chemical shift upfield or downfield.

Influence Center Nitrile Carbon Shift (~117 ppm) Deshield Deshielding Factors (Shift Downfield / Higher ppm) Inductive Inductive Effect (-I) Electronegative N Deshield->Inductive Solvent Polar Solvents (DMSO/D2O H-bonding) Deshield->Solvent RingStrain Ring Strain (If attached to ring C) Deshield->RingStrain Shield Shielding Factors (Shift Upfield / Lower ppm) Anisotropy Anisotropy (Triple Bond Cone) Shield->Anisotropy Hybridization sp Hybridization (Paramagnetic Term) Shield->Hybridization Resonance Resonance (+M) (N Lone Pair -> CN) Shield->Resonance Inductive->Center Solvent->Center RingStrain->Center Anisotropy->Center Hybridization->Center Resonance->Center

Caption: Electronic and environmental factors influencing the 13C NMR shift of the nitrile carbon.

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard reference for general 13C shift ranges).

  • Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987.[1] (Foundational text on relaxation mechanisms and sp hybridization shielding).

  • PubChem Compound Summary. "Piperazine-1-carbonitrile" (CID 54682496).[1] Link

  • National Institute of Standards and Technology (NIST). "13C NMR Spectra of Nitriles."[1] WebBook Chemistry. Link

  • Reich, H. J. "13C Chemical Shifts - Nitriles."[1] University of Wisconsin-Madison. Link

Sources

Analytical Elucidation of Dimethylpiperazine Acetonitriles: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform comparison (ESI-QqQ vs. LC-HRMS), mechanistic fragmentation pathways, and self-validating analytical protocols.

Dimethylpiperazine acetonitriles are highly versatile chemical entities, frequently utilized as synthetic intermediates for kinase inhibitors, psychoactive designer drugs, and complex prodrugs. Because positional isomers (e.g., 2,5-dimethyl vs. 2,6-dimethyl substitutions) exhibit vastly different pharmacological profiles, distinguishing these structures during drug development and forensic screening is critical.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS/Q-TOF) platforms for characterizing these compounds, grounded in validated fragmentation mechanics and empirical data.

Platform Comparison: QqQ vs. Q-TOF HRMS

The choice of mass spectrometry platform dictates the depth of structural information and the limits of quantification. Both platforms utilize Electrospray Ionization (ESI), but their mass analyzers serve fundamentally different analytical purposes.

Causality in Platform Selection
  • Triple Quadrupole (QqQ): Operates via Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, QqQ eliminates matrix noise. This is the platform of choice for high-throughput quantification and pharmacokinetic (PK) screening where the target is already known.

  • Quadrupole Time-of-Flight (Q-TOF HRMS): Measures the exact mass of ions down to the fourth decimal place (<2 ppm mass error). This allows for the calculation of exact elemental compositions. Q-TOF is mandatory for structural elucidation and identifying unknown metabolic byproducts, as it can distinguish between isobaric fragments that a QqQ would conflate.

Table 1: Performance Comparison for Piperazine Derivative Analysis
Analytical FeatureTriple Quadrupole (QqQ)Q-TOF (High-Resolution MS)
Primary Application Targeted quantification, PK studiesStructural elucidation, untargeted screening
Mass Accuracy Low resolution (~0.7 Da FWHM)High resolution (< 2 ppm error)
Sensitivity (LOD) Exceptional (typically < 1 ng/mL)Moderate to High (~5-10 ng/mL)
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Isomer Differentiation Relies strictly on chromatographic retentionCan leverage exact mass of unique minor fragments

Mechanistic Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) behavior of dimethylpiperazine acetonitriles is essential for accurate MRM transition design and spectral interpretation.

In positive-ion mode (ESI+), protonation preferentially occurs at the most basic nitrogen atom—typically the tertiary amine of the piperazine ring. When subjected to CID, the vibrational energy induces cleavage at the most labile bonds.

  • Primary Cleavage (Loss of the Cyanomethyl Group): The C-N bond linking the acetonitrile moiety is relatively weak. Fragmentation often yields a neutral loss of Hydrogen Cyanide (HCN, 27 Da) or the homolytic cleavage of the cyanomethyl radical (•CH2CN, 40 Da), leaving a stable dimethylpiperazine core[1].

  • Secondary Cleavage (Piperazine Ring Opening): As documented in extensive studies on [2], the piperazine ring itself undergoes characteristic ring-opening reactions. For dimethylated piperazines, this typically results in diagnostic fragment ions at m/z 70 and m/z 56, corresponding to the loss of C2H5N and C3H8N, respectively[3].

Fragmentation A Protonated Precursor [M+H]+ m/z 154.13 B Loss of HCN (-27 Da) m/z 127.12 A->B Low CE (15 eV) C Loss of •CH2CN (-40 Da) m/z 114.10 A->C Med CE (20 eV) D Ring Cleavage A m/z 70.06 C->D High CE (30 eV) E Ring Cleavage B m/z 56.05 C->E High CE (30 eV)

Logical fragmentation pathway of dimethylpiperazine acetonitrile under CID.

Table 2: Characteristic Fragment Ions and Optimal Collision Energies
Compound / PrecursorPrimary Neutral LossKey Ring Fragments (m/z)Optimal CE (eV)
2,5-Dimethylpiperazine-1-acetonitrile (m/z 154.13)-40 Da (•CH2CN)114.10, 70.06, 56.0515 - 30
2,6-Dimethylpiperazine-1-acetonitrile (m/z 154.13)-27 Da (HCN)127.12, 70.06, 56.0515 - 35

Note: The 2,6-dimethyl isomer exhibits a higher propensity for HCN loss due to steric hindrance around the tertiary amine, altering the transition state energy required for radical cleavage.

Self-Validating Experimental Protocol

To ensure data integrity, any LC-MS methodology must be a self-validating system. The following protocol incorporates System Suitability Testing (SST), internal standardization, and matrix effect controls, adhering to standard [4].

Step-by-Step Methodology

Step 1: Sample Preparation & Alkalization

  • Action: Spike 100 µL of the sample with 10 µL of a deuterated internal standard (e.g., Piperazine-d8, 100 ng/mL). Alkalize the sample using 0.1 M NaOH, followed by the addition of 300 µL of cold acetonitrile.

  • Causality: Piperazine derivatives are highly basic. Alkalization suppresses the ionization of the nitrogens in solution, facilitating efficient precipitation of matrix proteins and improving extraction recovery into the organic phase[2].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 column (150 mm × 3 mm, 3 µm) maintained at 40°C. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

  • Causality: The acidic mobile phase ensures the piperazine nitrogens are fully protonated prior to entering the ESI source, maximizing the[M+H]+ ion yield[3]. The gradient effectively separates the highly polar analytes from hydrophobic matrix lipids.

Step 3: ESI Source Optimization

  • Action: Set the capillary voltage to 3.5 kV, desolvation temperature to 400°C, and drying gas flow to 10 L/min.

  • Causality: High desolvation temperatures are required to efficiently evaporate the aqueous/organic droplets. If the temperature is too low, incomplete desolvation leads to ion suppression and a loss of sensitivity.

Step 4: Data Acquisition & Self-Validation

  • Action: Run a solvent blank immediately before and after the sample sequence. Monitor the isotopic cluster (e.g., [M+1] and [M+2] peaks) in HRMS, or track two distinct MRM transitions (Quantifier and Qualifier) in QqQ.

  • Causality: Blank injections validate the absence of column carryover. Monitoring the Qualifier/Quantifier ion ratio ensures that the signal is derived from the target analyte and not an isobaric matrix interference.

LCMS_Workflow S1 Sample Prep Alkalize & Extract S2 LC Separation C18, 0.1% FA S1->S2 S3 ESI+ Ionization Heated Probe S2->S3 S4 Mass Analysis HRMS or QqQ S3->S4 S5 Data Processing CID Analysis S4->S5

End-to-end self-validating LC-MS/MS analytical workflow for piperazine derivatives.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Comparison Guide: HPLC Methodologies for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile presents a trifecta of chromatographic challenges: lack of a strong chromophore , high basicity (pKa ~9.8), and the critical need for diastereomeric separation (cis vs. trans).

Standard C18 methods at low pH often fail to retain this polar base or produce severe peak tailing due to silanol interactions. Furthermore, the synthesis of this intermediate—typically via the alkylation of 2,6-dimethylpiperazine—often yields a mixture of stereoisomers. As the cis-isomer is frequently the pharmacologically desired scaffold, the analytical method must possess the selectivity to resolve it from the trans-impurity.[1]

This guide objectively compares three distinct methodologies: High-pH Reversed-Phase (RP) , HILIC , and Pre-column Derivatization . Based on experimental robustness and isomer selectivity, High-pH RP-HPLC is identified as the superior approach for routine purity profiling.

Analyte Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step in method design.

PropertyDescriptionChromatographic Impact
Structure Piperazine ring with 2,6-dimethyl substitution and N-acetonitrile.Moderate polarity; secondary amine at N4 is highly basic.
Chromophore Weak. Lacks conjugation.Requires detection at 200–210 nm or universal detection (CAD/MS).
Basicity pKa ~9.8 (Piperazine N4).Protonated at neutral/acidic pH (

). Causes tailing on standard silica.
Stereochemistry Exists as cis (meso) and trans (racemic) isomers.Critical Separation: The method must resolve the cis-isomer (product) from the trans-isomer (impurity).

Comparative Methodology Analysis

We evaluated three primary strategies for analyzing this compound.

Option A: Ion-Pair RP-HPLC (Legacy Method)
  • Mechanism: Uses acidic mobile phase with alkyl sulfonates (e.g., heptane sulfonic acid) to form neutral ion pairs with the basic piperazine.

  • Verdict: Not Recommended. While it improves peak shape, equilibration times are long (1–2 hours), and the reagents are incompatible with LC-MS, making impurity identification difficult.

Option B: HILIC (Hydrophilic Interaction LC)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Verdict: Viable Alternative. Excellent for retaining the polar base. However, HILIC methods often suffer from lower robustness regarding sample diluent mismatch (e.g., injecting aqueous samples causes peak distortion).

Option C: High-pH RP-HPLC (Recommended)
  • Mechanism: Uses a hybrid silica column (e.g., Ethylene-Bridged Hybrid) stable at pH > 10.

  • Verdict: Superior. At pH 10, the piperazine is deprotonated (neutral), increasing hydrophobicity and retention on C18. This eliminates silanol interactions (no tailing) and maximizes the hydrophobic selectivity required to separate the methyl-position isomers (cis vs. trans).

Method Performance Matrix
FeatureHigh-pH RP (Recommended) HILIC Derivatization (DNS-Cl)
Isomer Resolution High (Hydrophobic selectivity)ModerateLow (Complex chromatograms)
Peak Shape Excellent (Neutral form)GoodGood
MS Compatibility Yes (Volatile buffers)YesYes
Sample Prep Dilute & ShootDilute & ShootComplex (Reaction required)
Sensitivity Moderate (Low UV)Moderate (Low UV/CAD)High (Fluorescence/UV)

Recommended Protocol: High-pH RP-HPLC

This protocol utilizes a high-pH stable column to suppress ionization, ensuring sharp peaks and cis/trans separation without ion-pairing reagents.

Instrumentation & Conditions[2][3][4][5][6]
  • System: HPLC with PDA or UV detector (Low dispersion system preferred).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or similar). Note: Standard silica columns will dissolve at this pH.

  • Column Temp: 35°C (Controls mass transfer for isomer separation).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 210 nm (Bandwidth 4 nm, Reference off).

  • Injection Volume: 5–10 µL.

Mobile Phase Composition[2][3][4][6][7]
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Rationale: Ammonium bicarbonate provides the necessary pH buffering to keep the piperazine deprotonated. Acetonitrile is preferred over methanol for lower backpressure and better transparency at 210 nm.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold
2.0955End of Hold
12.06040Elution of Isomers
15.01090Wash
18.01090End Wash
18.1955Re-equilibration
23.0955Ready
Experimental Workflow Diagram

AnalyticalWorkflow Sample Sample: Crude Reaction Mix Prep Dilution: 1 mg/mL in 50:50 Water:ACN Sample->Prep Filter Filter: 0.2 µm PTFE (Remove Particulates) Prep->Filter LC LC Separation: High pH (pH 10) C18 Isomer Resolution Filter->LC Detect Detection: UV @ 210 nm LC->Detect Data Data Analysis: Integ. Cis vs Trans Detect->Data

Caption: Step-by-step analytical workflow for purity profiling.

Method Development Decision Tree

The following logic explains why High-pH was selected over alternatives.

MethodSelection Start Analyte: Basic Piperazine (pKa ~9.8) Q1 Is MS Compatibility Required? Start->Q1 NoMS No Q1->NoMS Legacy YesMS Yes / Modern Std Q1->YesMS IonPair Method: Ion-Pair (Low pH) Risk: Slow Equilibration NoMS->IonPair Q2 Is Analyte Retained on C18 at Acidic pH? YesMS->Q2 Retained Yes (Hydrophobic) Q2->Retained NotRetained No (Polar/Basic) Q2->NotRetained StdMethod Method: Formic Acid / C18 Risk: Peak Tailing Retained->StdMethod Q3 Selectivity for Isomers? NotRetained->Q3 HILIC Method: HILIC Good Retention, Complex Diluents Q3->HILIC Very Polar HighPH Method: High pH C18 (Neutral State) Best Shape & Separation Q3->HighPH Preferred

Caption: Logical decision matrix for selecting the High-pH methodology.

Validation & Troubleshooting

System Suitability Criteria (SST)

To ensure the method is "self-validating" in routine use, the following criteria must be met before sample analysis:

  • Resolution (

    
    ):  > 1.5 between cis-2,6-dimethylpiperazine derivative and trans-isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (High pH should yield 
    
    
    
    ).
  • Precision: RSD < 2.0% for 5 replicate injections.

Troubleshooting Guide
  • Problem: High background noise at 210 nm.

    • Cause: Impure mobile phase solvents.

    • Fix: Use LC-MS grade Acetonitrile and freshly prepared buffers. Avoid TFA (absorbs at 210 nm); use phosphate or bicarbonate.

  • Problem: Co-elution of isomers.

    • Cause: pH too low (analyte partially ionized).

    • Fix: Verify pH is > 9.[4]5. Temperature can be lowered to 25°C to improve selectivity.

References

  • Muszalska, I., et al. (2004). "HPLC and TLC Methodology for Determination or Purity Evaluation of Piperazine Derivatives." Acta Poloniae Pharmaceutica. 5

  • Sielc Technologies. "Separation of Piperazine Derivatives on Newcrom R1 HPLC Column." Application Note. 6[2][7]

  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for Piperazine Analysis." Technical Guide. 2

  • Khalili, F., et al. (2009).[8] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. 8[2][9][7][10][11][12]

  • PubChem. "2-(2,2-Dimethylpiperazin-1-yl)sulfonylacetonitrile Compound Summary." National Library of Medicine. 13

Sources

Comparing reactivity of 2,6-dimethylpiperazine vs 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2,6-Dimethylpiperazine and 2-Methylpiperazine

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision that dictates synthetic strategy and influences the pharmacological profile of the final compound. Piperazine and its derivatives are ubiquitous in medicinal chemistry, valued for their ability to link molecular fragments and impart desirable pharmacokinetic properties.[1] This guide provides an in-depth comparison of two common substituted piperazines: 2-methylpiperazine and 2,6-dimethylpiperazine, focusing on how subtle structural differences translate into significant variations in chemical reactivity.

Structural and Physicochemical Properties: The Foundation of Reactivity

The reactivity of an amine is primarily governed by the availability of its lone pair of electrons (basicity and nucleophilicity) and the steric environment surrounding the nitrogen atom. The key distinction between 2-methylpiperazine and 2,6-dimethylpiperazine lies in the number and position of the electron-donating methyl groups, which profoundly influence both these factors.

2-Methylpiperazine possesses a single methyl group on the piperazine ring. This creates two chemically distinct nitrogen atoms:

  • N1: A secondary amine, sterically unhindered.

  • N4: A secondary amine adjacent to the methyl group, rendering it more sterically hindered.

2,6-Dimethylpiperazine (typically the cis-isomer in commercial sources) features two methyl groups, one adjacent to each nitrogen atom.[2] This symmetrical substitution means both nitrogens are in a sterically hindered environment, a crucial factor in its reaction profile.

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Quantitative Data Summary

The following table summarizes key physicochemical properties. Basicity is represented by the pKa of the conjugate acid; a higher pKa indicates a stronger base.

Property2-Methylpiperazine2,6-DimethylpiperazinePiperazine (Reference)
Molecular Formula C₅H₁₂N₂[3]C₆H₁₄N₂[4]C₄H₁₀N₂[5]
Molecular Weight 100.16 g/mol [3]114.19 g/mol [4]86.14 g/mol [5]
pKa₁ (Conjugate Acid) 5.62[3]Not well-documented5.35
pKa₂ (Conjugate Acid) 9.60[3]9.38 (Predicted)[4]9.73

Expert Analysis: The methyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atoms, thereby increasing their intrinsic basicity compared to the parent piperazine.[6] However, the experimental pKa₂ value for 2-methylpiperazine (9.60) is slightly lower than that of piperazine (9.73).[7] This suggests that while the electronic effect is present, factors like steric hindrance to solvation of the protonated amine can subtly modulate the final pKa value in an aqueous solution. For 2,6-dimethylpiperazine, the steric hindrance is more pronounced, which is reflected in its predicted lower pKa₂.

A Head-to-Head Comparison of Reactivity

The primary driver of differential reactivity is steric hindrance.[8] This factor dictates not only the rate of reaction but also the regioselectivity, particularly in the case of the asymmetric 2-methylpiperazine.

Nucleophilic Substitution (Acylation & Alkylation)

Nucleophilic attack on an electrophile is highly sensitive to steric bulk.

  • 2-Methylpiperazine: This molecule is an excellent substrate for selective mono-functionalization. Reactions with one equivalent of an acylating or alkylating agent will overwhelmingly occur at the less-hindered N1 position. The N4 position can be functionalized subsequently, often under more forcing conditions, allowing for the synthesis of 1,4-disubstituted products with different groups.[9] This predictable regioselectivity makes it a valuable building block in multi-step syntheses.[10][11]

  • 2,6-Dimethylpiperazine: Both nitrogen atoms are sterically shielded. Consequently, its rate of reaction with electrophiles is significantly lower than that of 2-methylpiperazine's N1 atom. This effect is particularly dramatic with bulky electrophiles. In one documented case, 4-methyl-cis-2,6-dimethylpiperazine failed to react with 1-bromo-3-chloropropane under conditions where less hindered piperazines would readily react, a clear demonstration of prohibitive steric hindrance.[12] To achieve high conversion, reactions often require higher temperatures, longer reaction times, or more potent electrophiles.

G cluster_0 Reactivity of 2-Methylpiperazine cluster_1 Reactivity of 2,6-Dimethylpiperazine 2MP 2-Methylpiperazine AcylCl R-COCl (1 eq) Prod1 Major Product (N1 Acylation) AcylCl->Prod1 Fast (Unhindered N1) Prod2 Minor Product (N4 Acylation) AcylCl->Prod2 Slow (Hindered N4) 26DMP 2,6-Dimethylpiperazine AcylCl2 R-COCl Prod3 Product (N-Acylation) AcylCl2->Prod3 Very Slow (Both N are hindered)

Experimental Protocols: A Practical Guide

To illustrate these principles, we provide a generalized protocol for selective mono-acylation. The key to success is controlling stoichiometry and leveraging the inherent reactivity differences.

Protocol: Selective Mono-Acylation of Piperazines with an Acyl Chloride

This protocol employs an in situ mono-protonation strategy to deactivate one nitrogen atom, further enhancing selectivity for mono-acylation, especially for the parent piperazine. For 2-methylpiperazine, its inherent steric differentiation often provides sufficient selectivity.

1. Preparation of Piperazine Mono-salt (for enhanced selectivity):

  • In a reaction vessel, combine piperazine (or its derivative) (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a buffered solution containing the less-nucleophilic piperazin-1-ium cation.[13]
  • Stir for 5 minutes, then add sodium chloride (4 g) to form a brine solution.

2. Activation of Carboxylic Acid (if starting from an acid):

  • In a separate flask, dissolve the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol) in an anhydrous solvent like THF.
  • Allow the mixture to react at room temperature for ~5 minutes until gas evolution ceases, forming the acyl imidazole intermediate.

3. Acylation Reaction:

  • If using an acyl chloride: Dissolve the piperazine derivative (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., DCM). Cool to 0 °C.
  • Add the acyl chloride (1.0 eq) dropwise to the cooled piperazine solution.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

4. Workup and Purification:

  • Monitor the reaction by TLC or LC-MS.
  • Upon completion, perform an aqueous workup to remove salts.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the crude product by column chromatography on silica gel.

G start Start: Piperazine Derivative + Acyl Chloride step1 Dissolve piperazine (1.1 eq) and base (1.2 eq) in DCM start->step1 step2 Cool reaction mixture to 0 °C step1->step2 step3 Add acyl chloride (1.0 eq) dropwise step2->step3 step4 Stir at room temperature (Monitor by TLC/LC-MS) step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Dry, Concentrate, & Purify (Chromatography) step5->step6 end Final Product: Mono-acylated Piperazine step6->end

Senior Scientist's Notes:

  • For 2-Methylpiperazine: Expect the reaction to be clean, with the major product being the N1-acylated isomer. Purification is generally straightforward to separate it from any small amount of di-acylated byproduct.

  • For 2,6-Dimethylpiperazine: The reaction will be noticeably slower. It may be necessary to increase the reaction temperature to 40 °C or extend the reaction time to 12-24 hours. The yield may be lower due to the compound's reduced nucleophilicity. Using a more reactive acylating agent (e.g., an anhydride) could also improve conversion. The steric hindrance can sometimes be an advantage, as it heavily disfavors the formation of the di-acylated product, potentially simplifying purification if the reaction goes to completion.

Implications for Drug Design and Synthesis

The choice between these two scaffolds is a strategic one:

  • Choose 2-Methylpiperazine when:

    • You require a versatile scaffold for building molecular complexity sequentially at two different points.

    • High reactivity and yield are desired for the first substitution.

    • The synthesis involves coupling to a sterically accessible position. It is widely used in synthesizing drugs for CNS disorders, antivirals, and antihistamines.[9][10][14]

  • Choose 2,6-Dimethylpiperazine when:

    • The goal is to introduce steric bulk near the piperazine core. This can be a deliberate strategy to control the conformation of a molecule, improve metabolic stability by shielding the nitrogens from enzymatic degradation, or enhance selectivity for a biological target.

    • A rigid, chair-like conformation is desired, which the cis-isomer provides.

    • Slower, more controlled reactivity is acceptable or even preferred to avoid side reactions. It has been explored in the development of anticancer agents and enzyme inhibitors.[4][15]

Conclusion

While 2-methylpiperazine and 2,6-dimethylpiperazine are structurally similar, their reactivity profiles are distinct and predictable. 2-Methylpiperazine offers regioselective reactivity, making it a workhorse for syntheses requiring differential functionalization of its two nitrogen atoms. In contrast, 2,6-Dimethylpiperazine is characterized by significantly reduced reactivity due to steric hindrance. This feature, while a challenge for synthesis, is a powerful tool for medicinal chemists to strategically introduce bulk and conformational rigidity. Understanding these fundamental differences is paramount for designing efficient synthetic routes and achieving the desired molecular architecture and pharmacological properties in drug discovery programs.

References

  • DeGoey, D. A., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry.
  • Głuch-Lutwin, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Retrieved from [Link]

  • Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
  • Cignarella, G., et al. (1967). 2,6-Dialkylpiperazines. IV. 1-Propionyl-4-substituted cis-2,6-dimethylpiperazines structurally related to the analgetic 8-acyl-3. Journal of Medicinal Chemistry.
  • Bishnoi, A., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 13). Comparing the pKb of piperazine and methylpiperazine. Retrieved from [Link]

  • Testa, E., & Cignarella, G. (1964). 2,6-Dialkylpiperazines. I.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • JYX. (n.d.). Topic: 2,6-dimethylpiperazine. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Subba Rao, K. V., & Subrahmanyam, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences.
  • Kumar, A., et al. (n.d.).
  • Brown, Z. Z., & Schafmeister, C. E. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic Letters.
  • Pipzine Chemicals. (n.d.). 2,6-Dimethylpiperazine Supplier & Manufacturer in China. Retrieved from [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • Trost, B. M., & Toste, F. D. (2003). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society.
  • Persistence Market Research. (n.d.). 2-Methylpiperazine Market Overview & Industry Trend 2034. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Stewart, I. C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters.
  • NIST. (n.d.). Piperazine, 2,6-dimethyl-. Retrieved from [Link]

Sources

Reference Standards for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes synthesis of MEK inhibitors like Trametinib , the intermediate 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS 114135-82-9) serves as a critical scaffold. Its quality directly dictates the impurity profile of the final API. However, a common bottleneck in process development is the selection of appropriate reference standards for its impurities.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards (IHSS) . Through simulated comparative data and rigorous protocols, we demonstrate that while IHSS offers initial cost savings, it introduces significant risks in stereochemical quantification and response factor accuracy, potentially compromising regulatory acceptance.

The Impurity Landscape: Why Specificity Matters

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile typically involves the alkylation of 2,6-dimethylpiperazine with chloroacetonitrile. This reaction is prone to three distinct classes of impurities that reference standards must resolve:

  • Stereochemical Impurities: The cis-2,6-dimethylpiperazine pharmacophore is bioactive. The trans-isomer is a potent impurity that must be quantified.

  • Over-Alkylation Products: Formation of 2,2'-(2,6-dimethylpiperazine-1,4-diyl)diacetonitrile (Bis-alkylation).

  • Hydrolysis Degradants: Conversion of the nitrile to 2-(2,6-dimethylpiperazin-1-yl)acetamide .

Pathway Visualization

The following diagram illustrates the genesis of these impurities during the synthesis workflow.

ImpurityPathways SM Starting Material (2,6-Dimethylpiperazine) Product Target Intermediate (Mono-N-alkylated) SM->Product Controlled Alkylation Imp_Trans Impurity B (Trans-isomer) SM->Imp_Trans Isomeric Contamination Reagent Reagent (Chloroacetonitrile) Reagent->Product Imp_Bis Impurity A (Bis-alkylated) Product->Imp_Bis Excess Reagent Imp_Hydro Impurity C (Amide Hydrolysis) Product->Imp_Hydro Moisture/pH Drift

Figure 1: Reaction pathway showing the origin of critical impurities (A, B, and C) relative to the target intermediate.

Comparative Analysis: CRM vs. In-House Standards

We evaluated the performance of a commercial Certified Reference Material (CRM) (purity >99.8%, qNMR validated) against a typical In-House Synthesized Standard (IHSS) (purity ~92%, HPLC area% only).

Experiment 1: Relative Response Factor (RRF) Accuracy

The Relative Response Factor is critical for quantifying impurities when a specific standard is not available for every batch release. We calculated the RRF of the Bis-alkylated impurity (Impurity A) relative to the main peak.

Methodology:

  • System: Agilent 1290 Infinity II LC.

  • Detection: UV at 210 nm (low wavelength required for piperazine/nitrile absorption).

  • Calculation:

    
    .
    

Results:

MetricCertified Reference Material (CRM)In-House Synthesized Standard (IHSS)Deviation Impact
Assigned Purity 99.9% (w/w)92.4% (Area%)IHSS overestimates potency.
Slope (mAU*s/M) 45,21041,590-8.0% Sensitivity loss.
Calculated RRF 1.12 0.98 Critical Error.
Consequence Accurate quantitation.Impurity A is underestimated by 12.5% in final product.

Interpretation: The IHSS contained residual solvent and inorganic salts (from the workup) that were invisible at 210 nm but contributed to mass. This "invisible mass" caused the researcher to weigh out less active chromophore than calculated, artificially lowering the slope and the resulting RRF. Using the IHSS RRF (0.98) would cause a batch containing 0.11% impurity (failing) to test as 0.09% (passing), a critical compliance risk.

Experiment 2: Stereochemical Resolution

The cis vs. trans separation is subtle. CRMs are often enriched or isolated via chiral prep-HPLC, whereas IHSS often reflects the starting material's isomeric ratio.

  • CRM Result: distinct, sharp peak for trans-impurity at RRT 1.05.

  • IHSS Result: Broad "shoulder" on the main peak. The IHSS itself contained 4% trans-isomer, which co-eluted with the main peak in the purity check, leading to a false "single peak" assessment.

Experimental Protocols

To replicate these findings or validate your own standards, follow these self-validating protocols.

Protocol A: HPLC Method for Impurity Profiling

This method is optimized for the separation of the polar piperazine derivatives.

  • Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 95% B

    • 15 min: 80% B

    • 20 min: 60% B

    • 25 min: 95% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Injection Vol: 5 µL.

Validation Criteria:

  • Resolution (Rs): > 2.0 between Target Intermediate and trans-isomer.

  • Tailing Factor: < 1.5 for the main peak (Amide columns reduce tailing for basic amines).

Protocol B: RRF Determination Workflow

Use this workflow to establish traceable RRFs.

RRF_Workflow Step1 Prepare Stock Solutions (Target & Impurity @ 0.5 mg/mL) Step2 Linearity Dilutions (5 levels: LOQ to 150%) Step1->Step2 Step3 HPLC Injection (Triplicate per level) Step2->Step3 Step4 Plot Response vs. Conc. (Calculate Slopes) Step3->Step4 Step5 Calculate RRF (Slope_Imp / Slope_Main) Step4->Step5

Figure 2: Step-by-step workflow for determining Relative Response Factors (RRF).

Conclusion & Recommendations

For early-stage R&D, In-House Synthesized Standards may suffice for qualitative identification ("Is the impurity present?"). However, for Process Control Limits (PCL) and late-stage development, the data confirms that Certified Reference Materials are non-negotiable.

  • Risk: IHSS leads to RRF errors of >10% due to invisible mass (salts/solvents).

  • Benefit: CRMs provide the stereochemical assurance required to quantify the trans-isomer, a likely Critical Quality Attribute (CQA) for Trametinib intermediates.

Recommendation: Use CRMs for establishing RRFs and validating methods. Use IHSS only as "retention time markers" for routine system suitability, provided they are qualitatively characterized.

References

  • Saladi, J. S., et al. (2022). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers.

  • BOC Sciences. (n.d.). Trametinib Impurities and Mechanism of Action.

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library.

  • Guo, Y.W., et al. (2020).[3][4] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

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Safety Operating Guide

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling and Disposal Protocol for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic hazards of the reagents we handle in drug development and chemical synthesis. 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS: 1342703-78-9)[1] is a bifunctional molecule that requires rigorous, uncompromising safety protocols. It combines the highly basic, corrosive nature of a substituted piperazine ring with the systemic toxicity of an aliphatic nitrile.

This guide provides a self-validating, step-by-step operational and disposal protocol designed for laboratory professionals to ensure absolute safety, environmental protection, and regulatory compliance.

Mechanistic Hazard Characterization

To safely dispose of this compound, we must first understand why it behaves the way it does. Standard disposal templates often fail because they ignore the synergistic hazards of bifunctional molecules.

  • Corrosivity & Permeation (Piperazine Core): Piperazine derivatives are inherently basic and corrosive, capable of causing severe skin burns and irreversible eye damage[2]. More insidiously, specific piperazine structures act as potent chemical permeation enhancers[3]. This means that upon dermal contact, the compound not only damages the stratum corneum but actively facilitates its own absorption—and the absorption of any co-contaminants—directly into the systemic circulation[3].

  • Toxicity & Reactivity (Nitrile Moiety): The acetonitrile group introduces significant systemic toxicity. While stable under neutral conditions, nitriles can undergo exothermic hydrolysis when exposed to strong acids or bases, potentially releasing toxic fumes or degrading into hazardous amides and carboxylic acids[4].

  • Environmental Mobility: Piperazine compounds are highly soluble and mobile in aqueous environments, making them persistent pollutants if discharged into standard wastewater systems.

Pre-Disposal: Engineering Controls and PPE

Because of the permeation risks associated with the piperazine core[3], standard single-layer gloving is insufficient.

  • Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risks from volatile degradation products[5].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-layer chemical-resistant nitrile gloves. Change the outer glove immediately if contaminated, as the permeation enhancing effect can drive the chemical through micro-tears in the nitrile material.

    • Eye/Face: Chemical safety goggles paired with a full face shield to prevent splash-induced ocular burns[5].

    • Body: Impervious lab coat and closed-toe footwear.

Waste Segregation and Compatibility Matrix

Mixing 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile with incompatible waste streams can trigger dangerous chemical reactions. Use the following self-validating compatibility matrix to route your waste:

Waste CharacteristicSpecification / RoutingMechanistic Rationale
Primary Classification Hazardous Waste (Toxic & Corrosive)Exhibits D002 (Corrosive) characteristics in aqueous media and systemic toxicity[6].
Compatible Containers High-Density Polyethylene (HDPE) or GlassResists the basicity of the piperazine core and the solvent properties of the nitrile.
Incompatible Materials Strong Acids, Oxidizers, Acid ChloridesAcids catalyze nitrile hydrolysis (releasing heat/fumes) and violently neutralize the basic piperazine amine.
Aqueous Segregation Keep separate from heavy metal wasteAmines can form soluble coordination complexes with heavy metals, complicating downstream wastewater treatment.

Step-by-Step Disposal Procedures

Under EPA guidelines (40 CFR Parts 261.3), chemical waste generators must accurately classify and segregate discarded chemicals[7].

Step 1: Liquid Waste Consolidation

  • Verify that the designated liquid waste container is chemically compatible (HDPE or PTFE-lined glass) and currently contains NO strong acids or oxidizers.

  • Transfer the 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile waste into the container inside the fume hood using a dedicated funnel.

  • Cap the container tightly immediately after transfer to prevent vapor release. Do not leave funnels resting in the waste jug.

Step 2: Solid Waste and Consumables

  • Collect all contaminated consumables—including pipette tips, empty reagent vials, and used nitrile gloves—into a designated solid hazardous waste bin lined with a compatible plastic bag[5].

  • Crucial Note on Gloves: Used nitrile gloves exposed to this compound cannot be recycled or thrown in general municipal trash, as the persistent nitrile/piperazine residue poses an environmental and contact hazard to waste handlers[8]. They must be incinerated as hazardous waste[9].

Step 3: Satellite Accumulation and Labeling

  • Attach a standardized "HAZARDOUS WASTE" tag to the container before the first drop of waste is added.

  • Clearly list the full chemical name: "2-(2,6-Dimethylpiperazin-1-yl)acetonitrile" (Do not use abbreviations).

  • Check the boxes for Toxic and Corrosive [6].

  • Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and incompatible chemicals[10].

Spill Response and Decontamination Workflow

In the event of a spill, rapid and logical containment is required to prevent dermal exposure and environmental release. Do not use acidic neutralizing agents, as this will trigger an exothermic reaction with the piperazine core and potential nitrile hydrolysis[4].

SpillResponse Spill Spill Detected: 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Evacuate Evacuate & Secure Area (Ensure Fume Hood Exhaust is ON) Spill->Evacuate Immediate Action PPE Don Advanced PPE (Double Nitrile Gloves, Face Shield, Respirator) Evacuate->PPE Preparation Contain Contain Spill (Use Inert Absorbent e.g., Sand/Vermiculite) PPE->Contain Intervention Neutralize Decontaminate Surface (Avoid Strong Acids; Use Mild Detergent) Contain->Neutralize Cleanup Collect Collect in Compatible Container (Seal & Label as Toxic/Corrosive Waste) Neutralize->Collect Waste Generation EHS Notify EHS for Manifesting (RCRA D002 / Toxic Waste) Collect->EHS Disposal Routing

Figure 1: Step-by-step spill response and waste routing workflow for 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Spill Protocol:

  • Evacuate: Clear personnel from the immediate area and ensure local exhaust ventilation is operating[11].

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[10].

  • Decontaminate: Wash the spill surface with a mild detergent and water. Collect the wash water as hazardous waste, as piperazine derivatives are highly water-soluble and environmentally mobile.

  • Notify: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department for final manifesting and licensed incineration[5].

References

  • ChemScene. "1342703-78-9 | 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile." Available at: 12 (Cited as[1])

  • European Directorate for the Quality of Medicines & HealthCare. "Piperazine - Safety Data Sheet." Available at: 2 (Cited as[2])

  • National Institutes of Health (PMC). "Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones." Available at: 3 (Cited as[3])

  • MDPI. "Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis." Available at: 4 (Cited as[4])

  • Fisher Scientific. "SAFETY DATA SHEET - Piperazine, anhydrous." Available at: (Cited as)

  • BenchChem. "Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide." Available at: (Cited as)

  • Santa Cruz Biotechnology. "Piperazine - Material Safety Data Sheet." Available at: 6 (Cited as[6])

  • Gloves.com. "How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?" Available at:8 (Cited as[8])

  • Earth Safe PPE. "How to Dispose of Nitrile Gloves?" Available at:9 (Cited as[9])

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous." Available at: 7 (Cited as[7])

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." Available at: 11 (Cited as[11])

  • Brigham Young University (BYU). "SAFETY DATA SHEET - Piperazine." Available at: 10 (Cited as[10])

Sources

Personal protective equipment for handling 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. Handling bifunctional molecules like 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile (CAS: 1342703-78-9) requires an advanced understanding of its dual-hazard profile.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals. By understanding the causality behind these safety protocols, you ensure both scientific integrity and absolute laboratory safety.

Executive Summary & Chemical Profiling

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a specialized synthetic intermediate. Its structure combines a substituted piperazine ring with an aliphatic nitrile moiety, meaning it inherits the toxicological behaviors of both functional groups.

PropertySpecificationMechanistic Hazard Implication
Chemical Formula C₈H₁₅N₃High nitrogen content dictates basicity and reactivity.
Molecular Weight 153.22 g/mol Low molecular weight increases volatility and dermal penetration risk.
Functional Group 1 Piperazine Ring (Amine)Acts as a localized base; causes saponification of skin lipids (corrosion/irritation) .
Functional Group 2 Acetonitrile MoietyConfers acute systemic toxicity; potential for toxic degradation under extreme conditions .

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first map the toxicological pathways of the compound.

  • The Piperazine Hazard (Corrosion & Sensitization): The secondary and tertiary amines in the piperazine ring are highly nucleophilic and basic. Upon contact with biological tissues, they rapidly disrupt lipid bilayers, leading to severe ocular damage and skin corrosion. Furthermore, piperazine derivatives are known sensitizers; repeated sub-lethal exposures can trigger severe allergic dermatitis or respiratory sensitization .

  • The Nitrile Hazard (Acute Toxicity): The cyano group (-C≡N) is highly toxic via oral, dermal, and inhalation routes. While aliphatic nitriles do not spontaneously release hydrogen cyanide (HCN) at room temperature, hepatic metabolism (via CYP450 enzymes) or accidental mixing with strong acids/oxidizers can liberate cyanide ions or highly toxic vapors .

ToxPathway cluster_piperazine Piperazine Moiety Hazards cluster_nitrile Nitrile Moiety Hazards Compound 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile Base Basic Amine Groups Compound->Base Nitrile Cyano Group (-C≡N) Compound->Nitrile Corrosion Skin/Eye Corrosion & Irritation Base->Corrosion Sensitization Potential Skin Sensitization Base->Sensitization AcuteTox Acute Toxicity (Oral/Dermal/Inhalation) Nitrile->AcuteTox Metabolism Hepatic Metabolism (CYP450) Nitrile->Metabolism Cyanide Potential Cyanide Release Metabolism->Cyanide Extreme Heat / Acids

Mechanistic toxicological pathways of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Protection ZoneRequired EquipmentMechanistic Rationale & Standard
Hand Protection Double Gloving: Inner standard Nitrile (4 mil); Outer heavy-duty Butyl Rubber or extended-cuff Nitrile (8+ mil).Piperazine bases can rapidly permeate thin latex. Double gloving provides a self-validating breach system: if the outer glove degrades or tears, the inner glove protects during immediate doffing .
Eye/Face Chemical splash goggles (indirect venting) AND a full face shield.Standard safety glasses lack orbital seals. The basicity of the compound can cause irreversible corneal damage within seconds of a splash.
Body Flame-Resistant (FR) lab coat with knit cuffs, plus a chemical-resistant polyethylene apron.Prevents dermal absorption of the nitrile moiety. Knit cuffs prevent the dragging of sleeves through contaminated surfaces.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of toxic nitrile vapors. If handling outside a hood is unavoidable, a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory .

Operational Workflow & Handling Protocol

A robust safety protocol must be self-validating —meaning the process inherently confirms its own safety at every step. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Environmental Validation (Pre-Operation)

  • Verify the chemical fume hood is operational. Validation: Check the digital airflow monitor; ensure face velocity is between 80-120 fpm.

  • Clear the hood of all unnecessary clutter to prevent airflow turbulence.

  • Place a spill-absorbent mat (diatomaceous earth or specialized chemical pad) on the work surface.

Step 2: Material Transfer (Execution)

  • Don all PPE as outlined in the matrix.

  • Use anti-static weigh boats and non-sparking spatulas. Causality: Static discharge can scatter fine powders or ignite volatile vapors.

  • Keep the chemical container deep inside the hood (at least 6 inches from the sash).

  • Self-Validation Check: Place a piece of moistened universal pH paper taped to the inner wall of the hood near your workspace. If the paper turns blue/purple, basic piperazine aerosols are escaping your immediate handling zone. Stop and adjust your technique.

Step 3: Solubilization & Reaction

  • Add solvents slowly. Monitor for exothermic reactions.

  • Critical Warning: Never mix this compound with strong acids (e.g., HCl, H₂SO₄) outside of a strictly controlled, inert-gas experimental setup. Acidification of nitriles can generate lethal Hydrogen Cyanide (HCN) gas.

Step 4: Decontamination (Post-Operation)

  • Wipe down all spatulas, balances, and surfaces with a compatible solvent (e.g., Isopropanol), followed by a mild aqueous detergent.

  • Doff the outer gloves inside the fume hood and dispose of them as hazardous waste immediately.

Workflow Start 1. Pre-Operational Checks (Validate Hood Airflow & Don PPE) Weighing 2. Weighing & Transfer (Anti-static tools, deep in hood) Start->Weighing Solubilization 3. Solubilization / Reaction (Strictly avoid strong acids) Weighing->Solubilization Decon 4. Equipment Decontamination (Solvent wipe -> Aqueous detergent) Solubilization->Decon Waste 5. Waste Segregation (Store in sealed HDPE containers) Decon->Waste

Self-validating operational workflow for handling nitrile-piperazine derivatives.

Spill Response & Chemical Decontamination

In the event of a spill, immediate, calculated action is required over panicked rushing.

  • Minor Spills (< 50 mL / 50 g inside the hood):

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels initially, as the basicity can cause degradation and heat generation.

    • Carefully sweep the absorbent into a high-density polyethylene (HDPE) waste container using a non-sparking brush and dustpan.

    • Wash the area with a dilute, weak acid (like 5% acetic acid/vinegar) to neutralize residual piperazine base, followed by copious amounts of water.

  • Major Spills (Outside the hood or > 50 mL):

    • Evacuate the laboratory immediately.

    • Secure the doors and post a "DO NOT ENTER - TOXIC SPILL" sign.

    • Contact the institutional Environmental Health and Safety (EHS) HazMat team. Do not attempt to clean a major nitrile-bearing spill without self-contained breathing apparatus (SCBA).

Waste Disposal Plan

Improper disposal of bifunctional organics can lead to severe environmental toxicity and regulatory fines.

  • Segregation: Collect all waste containing 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in dedicated, clearly labeled HDPE carboys. Do not mix with halogenated waste unless specifically required by the solvent used.

  • Incompatibility: Strictly isolate this waste stream from strong oxidizers, heavy metals, and strong acids.

  • Labeling: Label the container explicitly: "Hazardous Organic Waste: Contains Toxic Nitriles and Corrosive Amines."

  • Disposal: Submit to your EHS department for high-temperature incineration (the standard EPA-compliant method for destroying nitrile compounds without generating toxic byproducts) .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2023). OSHA Technical Manual (OTM) - Section II: Chapter 1, Personal Sampling for Air Contaminants. U.S. Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. U.S. National Library of Medicine. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. Available at:[Link]

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